Palatinitol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H48O22 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
InChI Key |
RWJWQKXVEITNKS-JSOWRAQNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Palatinitol (Isomalt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palatinitol, commercially known as Isomalt, is a disaccharide alcohol widely utilized in the food and pharmaceutical industries as a sugar substitute. Its chemical and physical properties, including high thermal stability, resistance to hydrolysis, and non-cariogenicity, make it a versatile excipient and bulk sweetener. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and illustrating key chemical pathways and relationships through diagrams.
Chemical Structure and Composition
This compound is an equimolar mixture of two stereoisomers: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1][2] It is synthesized in a two-step process from sucrose (B13894). First, the glycosidic bond between glucose and fructose (B13574) in sucrose is rearranged to form isomaltulose. Subsequently, the fructose moiety of isomaltulose is hydrogenated, yielding a mixture of sorbitol and mannitol (B672) moieties linked to the original glucose.[2]
The complete hydrolysis of this compound yields glucose, sorbitol, and mannitol.[3] Due to the hydrogenation of the fructose unit, this compound is a non-reducing sugar alcohol, a key characteristic that defines many of its chemical properties.[4]
Physicochemical Properties
This compound is a white, odorless, and crystalline substance.[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₁₁ | [2][5] |
| Molecular Weight | 344.31 g/mol | [5] |
| Appearance | White or almost white crystalline powder | [1] |
| Taste | Pure sweet taste, approx. 45-60% of sucrose | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Decomposition Temperature | > 160 °C | [1] |
| Hygroscopicity | Low | [1] |
Solubility
This compound is freely soluble in water, and its solubility increases with temperature. It is practically insoluble in ethanol.[1] The solubility of this compound in water at various temperatures is summarized in Table 2.
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 g water) | Reference |
| 20 | ~24.5 | [1] |
| 25 | ~28 | [1] |
| 40 | ~43 | |
| 60 | ~76 | |
| 80 | ~145 | |
| 100 | ~230 |
Note: Solubility data may vary slightly depending on the specific ratio of 1,6-GPS to 1,1-GPM.
Chemical Stability and Reactivity
Thermal and pH Stability
This compound exhibits high thermal and chemical stability.[4][5] It is resistant to degradation under typical food processing and pharmaceutical formulation conditions. Its stability extends over a wide pH range, showing considerable resistance to acidic and alkaline hydrolysis compared to sucrose. This stability is attributed to the stable glycosidic linkage between the glucose and the polyol (sorbitol or mannitol) moieties.
Hydrolysis
The hydrolysis of this compound into its constituent monosaccharides (glucose) and sugar alcohols (sorbitol and mannitol) is significantly slower than that of sucrose, particularly under acidic conditions. In the human digestive system, this compound is only minimally hydrolyzed by intestinal enzymes.
Maillard Reaction and Caramelization
As a non-reducing sugar alcohol, this compound does not contain a free aldehyde or ketone group. Consequently, it does not participate in the Maillard browning reaction with amino acids, a significant advantage in formulations where color stability is crucial.[4] Caramelization of this compound occurs at temperatures significantly higher than that of sucrose, typically above 160°C.[1]
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (one end sealed).
-
Mortar and pestle.
-
Thermometer (calibrated).
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry in a desiccator over a suitable desiccant. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Filling: Pack the powdered this compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Measurement:
-
Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of this compound (~145°C).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the end of melting).
-
-
Reporting: The melting point is reported as a range from the onset to the end of melting.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a sample.
Instrumentation and Reagents:
-
HPLC system equipped with a refractive index (RI) detector.
-
Amino-based or ligand-exchange chromatography column suitable for sugar alcohol analysis.
-
Mobile phase: Acetonitrile/water mixture (e.g., 80:20 v/v) or deionized water for ligand-exchange columns.
-
This compound reference standard.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Conclusion
This compound possesses a unique combination of chemical properties that make it a valuable excipient in the pharmaceutical and food industries. Its high stability, non-reducing nature, and well-defined physicochemical characteristics provide formulators with a reliable and versatile ingredient. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this sugar substitute.
References
An In-depth Technical Guide to Palatinitol (Isomalt): Molecular Structure, Properties, Synthesis, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Palatinitol, commercially known as Isomalt (B1678288), a sugar substitute widely used in the food and pharmaceutical industries. This document details its molecular structure, physicochemical properties, synthesis process, and metabolic fate in humans, supported by experimental protocols and data visualizations.
Molecular Structure and Formula
This compound, or Isomalt, is not a single compound but an equimolar mixture of two diastereomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] The chemical formula for both components is C₁₂H₂₄O₁₁.[2]
The structure of these two components is visualized in the diagram below.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₁₁ | [2] |
| Molecular Weight | 344.31 g/mol | |
| Appearance | White, crystalline, odorless substance | [1] |
| Melting Point | 145-150 °C | [3] |
| Density | ~1.69 g/cm³ | [4] |
| Solubility in Water | Freely soluble | [2] |
| Solubility in Ethanol | Practically insoluble in anhydrous ethanol | [2] |
| Sweetness | 45-65% of sucrose (B13894) | [3] |
Synthesis of this compound from Sucrose
This compound is synthesized from sucrose in a two-step process. The first step involves the enzymatic conversion of sucrose to isomaltulose, which is then hydrogenated to yield the final mixture of 1,6-GPS and 1,1-GPM.[1]
Experimental Protocol: Synthesis
Step 1: Enzymatic Conversion of Sucrose to Isomaltulose [5]
-
Preparation of Sucrose Solution: Prepare a 45% (w/v) sucrose solution in water.
-
pH Adjustment: Adjust the pH of the sucrose solution to 6.5.
-
Enzymatic Reaction: Introduce immobilized Protaminobacter rubrum cells (containing sucrose isomerase) at a concentration of 10% of the weight of the sucrose solution.
-
Incubation: Maintain the reaction at 28°C with the introduction of sterile compressed air at 0.05 MPa.
-
Reaction Monitoring: Monitor the conversion of sucrose to isomaltulose using High-Performance Liquid Chromatography (HPLC).
-
Downstream Processing: Upon completion, the isomaltulose solution is decolorized, deionized through ion exchange, and concentrated by evaporation.
Step 2: Hydrogenation of Isomaltulose to this compound [3]
-
Reaction Setup: Dissolve the purified isomaltulose in deionized water in a high-pressure reactor.
-
Catalyst Addition: Add a Raney nickel catalyst to the isomaltulose solution.
-
pH and Temperature Adjustment: Adjust the pH to between 6 and 9 and raise the temperature to 60-150°C.
-
Hydrogenation: Introduce hydrogen gas into the reactor at a pressure of 1-2 MPa.
-
Reaction Control: Maintain the pH by the slow addition of 10% NaOH solution.
-
Product Recovery: After the reaction is complete (typically 1.5 hours), the catalyst is removed by filtration. The resulting this compound solution is then purified, concentrated, and crystallized.
The workflow for the synthesis of this compound is illustrated below.
Metabolism of this compound in Humans
The metabolism of this compound is characterized by its limited digestion and absorption in the small intestine, followed by extensive fermentation in the large intestine.
Small Intestine
This compound is only partially hydrolyzed in the small intestine by the brush border enzyme isomaltase.[6] This slow and incomplete hydrolysis results in the release of small amounts of glucose, sorbitol, and mannitol, which are then absorbed.
Large Intestine
The majority of ingested this compound reaches the large intestine intact, where it is fermented by the resident gut microbiota, particularly Bifidobacteria.[7][8][9] This fermentation process yields short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, along with gases like carbon dioxide and hydrogen.[7] The produced SCFAs can be absorbed by the colonocytes and utilized as an energy source.
The metabolic pathway of this compound is depicted in the following diagram.
Analytical and Characterization Methods
Several analytical techniques are employed for the characterization and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: Shodex SUGAR SP0810 (or equivalent)
-
Mobile Phase: Degassed water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detector: Refractive Index (RI)
-
Sample Preparation: Dissolve the sample in water to a concentration of approximately 20 mg/mL.
Thin-Layer Chromatography (TLC)
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: A mixture of ethyl acetate, pyridine, water, acetic acid, and propionic acid (50:50:10:5:5 v/v/v/v/v).[10]
-
Visualization: Dip the plate in a 1 g/L solution of sodium periodate, dry, and then dip in a solution of dehydrated alcohol, sulfuric acid, acetic acid, and anisaldehyde (90:5:1:1 v/v/v/v). Heat until colored spots are visible.[10]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.
-
Heating Rate: A typical heating rate is 10°C/min.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Analysis: The endothermic peak corresponding to the melting of the sample is recorded. For drug-excipient compatibility studies, a 50/50 (w/w) mixture of this compound and the active pharmaceutical ingredient is analyzed.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the finely ground sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet.[12]
-
Analysis: Obtain the infrared spectrum of the pellet over the range of 4000-400 cm⁻¹.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN101597309B - Method for preparing isomalt from isomaltulose - Google Patents [patents.google.com]
- 4. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112920235A - Preparation method of isomalt - Google Patents [patents.google.com]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isomalt [drugfuture.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Synthesis of Palatinitol: A Laboratory-Scale Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Palatinitol, also known as Isomalt (B1678288). The synthesis is a robust two-step process, commencing with the enzymatic isomerization of sucrose (B13894) to produce Palatinose (B82088) (isomaltulose), followed by the catalytic hydrogenation of Palatinose to yield this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Core Synthesis Pathway
The laboratory synthesis of this compound is primarily achieved through a two-stage process:
-
Enzymatic Isomerization of Sucrose to Palatinose: Sucrose is converted into its structural isomer, Palatinose (α-1,6-glycosidic linkage), utilizing the enzyme sucrose isomerase. This enzyme is typically sourced from microorganisms such as Protaminobacter rubrum or Serratia plymuthica.[1][2][3] The use of immobilized enzyme preparations is common to facilitate catalyst recovery and reuse.[4][5]
-
Catalytic Hydrogenation of Palatinose to this compound: The intermediate, Palatinose, is then hydrogenated to produce this compound. This step reduces the fructose (B13574) moiety of Palatinose to a mixture of two sugar alcohols: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[6][7] This reaction is typically carried out using a Raney nickel or a Ruthenium-based catalyst under controlled temperature and pressure.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the this compound synthesis process.
Table 1: Enzymatic Synthesis of Palatinose from Sucrose
| Parameter | Value | References |
| Enzyme Source | Immobilized cells of Protaminobacter rubrum or Serratia plymuthica | [1][9] |
| Substrate | Sucrose | [2] |
| Substrate Concentration | 40% - 60% (w/v) aqueous solution | [9][10] |
| Reaction Temperature | 30 °C | [3] |
| pH | 4.5 - 6.0 | [3][10] |
| Reaction Time | 4 - 20 hours | [3][4] |
| Palatinose Yield | 80% - 87.8% of the product mixture | [4][10] |
| Purification Method | Ion exchange, evaporation, crystallization | [1] |
Table 2: Catalytic Hydrogenation of Palatinose to this compound
| Parameter | Value | References |
| Catalyst | Raney nickel or Ruthenium on an inert support | [6][7] |
| Substrate | Palatinose (isomaltulose) | [6] |
| Substrate Concentration | 20% - 50% (w/w) aqueous solution | [7] |
| Reaction Temperature | 80 - 130 °C | [7] |
| Hydrogen Pressure | 0.5 - 5 MPa (<50 atmospheres) | [7][11] |
| pH | 3.0 - 8.0 | [7] |
| Catalyst Loading | 1% - 2% of Palatinose weight | [11] |
| Reaction Time | 0.5 - 1 hour | [11] |
| Conversion Rate | > 99.8% | [11] |
Experimental Protocols
Step 1: Enzymatic Synthesis of Palatinose
This protocol is based on the use of immobilized microbial cells for the conversion of sucrose.
Materials and Equipment:
-
Sucrose
-
Immobilized cells of Protaminobacter rubrum or Serratia plymuthica expressing sucrose isomerase
-
Deionized water
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
Bioreactor or stirred-tank reactor with temperature control
-
Ion-exchange resin
-
Rotary evaporator
-
Crystallization vessel
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a 40% (w/v) sucrose solution in 50 mM phosphate buffer (pH 6.0).[9]
-
Enzymatic Reaction: Transfer the sucrose solution to a bioreactor and bring the temperature to 30°C. Add the immobilized enzyme preparation.[3]
-
Incubation: Maintain the reaction at 30°C with gentle agitation for 4-20 hours.[3][4] The reaction progress can be monitored by measuring the concentration of reducing sugars.[9]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the solution by filtration or decantation for potential reuse.
-
Purification:
-
Pass the resulting solution through an ion-exchange column to remove charged impurities.[1]
-
Concentrate the solution using a rotary evaporator.
-
Induce crystallization by cooling the concentrated syrup, optionally with the addition of seed crystals.
-
Separate the Palatinose crystals by centrifugation and dry them.[1]
-
Step 2: Catalytic Hydrogenation of Palatinose to this compound
This protocol outlines the hydrogenation of the synthesized Palatinose.
Materials and Equipment:
-
Palatinose
-
Deionized water
-
Raney nickel catalyst (or Ruthenium on a support)
-
High-pressure autoclave (hydrogenation reactor) with temperature and pressure control, and a stirring mechanism
-
Hydrogen gas supply
-
Filtration system to remove the catalyst
-
pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)
Procedure:
-
Solution Preparation: Prepare a 20-50% (w/w) aqueous solution of Palatinose. Adjust the pH of the solution to between 5.0 and 8.0.[7][11]
-
Catalyst Addition: Add the Raney nickel catalyst to the Palatinose solution in the autoclave. The catalyst loading should be approximately 1-2% of the Palatinose weight.[11]
-
Hydrogenation Reaction:
-
Catalyst Removal: After cooling the reactor and releasing the pressure, carefully filter the solution to remove the catalyst.
-
Product Isolation: The resulting solution of this compound can be concentrated and crystallized to obtain the final product.
Visualizations
Caption: Overall workflow for the laboratory synthesis of this compound from sucrose.
Caption: Chemical transformation of Palatinose to this compound via catalytic hydrogenation.
References
- 1. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]
- 2. balafive.com [balafive.com]
- 3. Frontiers | Animal and Clinical Studies Evaluating Blood Glucose Control With Palatinose-Based Alternative Sweeteners [frontiersin.org]
- 4. Production of palatinose using Serratia plymuthica cells immobilized in chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20050163903A1 - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]
- 7. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. agrojournal.org [agrojournal.org]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. CN105001279B - The method that isomalt is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]
A Technical Guide to the Physical Properties of Palatinitol (Isomalt) Powder for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Palatinitol, also known as Isomalt, a functional sugar alcohol widely utilized in pharmaceutical research and development. This document details the physicochemical characteristics, experimental protocols for their determination, and relevant metabolic pathways, presented in a format tailored for scientific and research applications.
Introduction
This compound is a sugar substitute produced from sucrose (B13894) in a two-stage process.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its sugar-like physical properties, coupled with its low hygroscopicity, high stability, and minimal impact on blood glucose levels, make it a versatile excipient in various pharmaceutical formulations.[2][3] this compound is commercially available in various grades, including agglomerated, milled, and sieved forms, each offering distinct physical properties to suit specific application needs.[4][5]
General Physicochemical Properties
This compound is a white, odorless, crystalline powder with a clean, sweet taste, approximately 45-65% as sweet as sucrose.[6][7] It exhibits excellent thermal and chemical stability, resisting browning reactions and degradation under normal processing conditions.[6]
Quantitative Physical Properties
The physical properties of this compound powder can vary depending on the specific grade and manufacturing process. The following tables summarize key quantitative data for different grades of Isomalt.
Table 1: Bulk and Tapped Density of this compound (Isomalt) Powder
| Grade/Type | Bulk Density (g/cm³) | Tapped Density (g/mL) | Reference |
| Isomalt (unspecified) | 0.45 ± 0.007 | 0.50 ± 0.0093 | [8] |
| Co-processed Isomalt | 0.55 ± 0.006 | 0.61 ± 0.007 | [8] |
| galenIQ™ 720 (agglomerated) | 0.40 | 0.448 | [4][9] |
| galenIQ™ 721 (agglomerated) | 0.40 | 0.448 | [4][9] |
| ISOMALT DC 101 (agglomerated) | 0.38 - 0.48 | Not Specified | [10] |
| galenIQ™ 800 (milled) | 0.50 | Not Specified | [9] |
| galenIQ™ 801 (milled) | 0.50 | Not Specified | [9] |
| galenIQ™ 810 (milled) | 0.59 | Not Specified | [9] |
| galenIQ™ 960 (sieved) | 0.85 | Not Specified | [9] |
| galenIQ™ 981 (sieved) | 0.82 | Not Specified | [9] |
| galenIQ™ 990 (sieved) | 0.78 | Not Specified | [9] |
Table 2: Particle Size Distribution of this compound (Isomalt) Powder
| Grade/Type | d10 (µm) | d50 (µm) | d90 (µm) | Method | Reference |
| galenIQ™ 720 | 95 | 200 | 350 | Mechanical Sieve Shaker | [9] |
| galenIQ™ 721 | 90 | 180 | 360 | Mechanical Sieve Shaker | [9] |
| galenIQ™ 800 | 9 | 22 | 41 | Laser Diffraction | [9] |
| galenIQ™ 801 | 11 | 24 | 45 | Laser Diffraction | [9] |
| galenIQ™ 810 | 5 | 28 | 80 | Laser Diffraction | [9] |
| galenIQ™ 960 | 560 | 1240 | 1910 | Mechanical Sieve Shaker | [9] |
| galenIQ™ 981 | 270 | 380 | 470 | Mechanical Sieve Shaker | [9] |
| galenIQ™ 990 | 340 | 770 | 1290 | Mechanical Sieve Shaker | [9] |
| ISOMALT LM-PF | < 100 | Not Specified | Not Specified | Air Jet Sieving | [11] |
| ISOMALT DC 101 | 100 - 800 (for at least 90% by weight) | Not Specified | Not Specified | ICUMSA GS2/9-37 | [10] |
Table 3: Flowability and Solubility Properties of this compound (Isomalt) Powder
| Grade/Type | Angle of Repose (°) | Solubility in water at 20°C ( g/100g solution) | Reference |
| galenIQ™ 720 | 33 | 25 | [9] |
| galenIQ™ 721 | 31 | 42 | [9] |
Table 4: Hygroscopicity of this compound (Isomalt) Powder
| Property | Description | Reference |
| Hygroscopicity | Very low; lower than most other polyols. Does not significantly absorb additional water up to a relative humidity of 85% at 25°C. | [6][7][12][13] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound powder are outlined below, based on established pharmacopeial methods.
Determination of Bulk and Tapped Density
This protocol follows the procedures outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[14][15]
Objective: To determine the bulk and tapped densities of the powder.
Apparatus:
-
A graduated cylinder (typically 250 mL)
-
A tapped density tester capable of producing a specified number of taps (B36270) per minute from a fixed height.
Procedure for Bulk Density (Method 1):
-
Pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.
-
Gently introduce a weighed amount (approximately 100 g) of the powder into a dry graduated cylinder without compacting.
-
Carefully level the powder bed without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.
-
Calculate the bulk density in g/mL using the formula: Bulk Density = mass / V₀.
Procedure for Tapped Density:
-
Following the bulk density measurement, secure the graduated cylinder in the holder of the tapped density tester.
-
Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps).
-
Read the corresponding tapped volumes (V₁₀, V₅₀₀, V₁₂₅₀) to the nearest graduated unit.
-
If the difference between two consecutive readings is less than or equal to 2 mL, the final reading is the tapped volume (Vf). If the difference is greater, continue tapping in increments until the difference is within the limit.
-
Calculate the tapped density in g/mL using the formula: Tapped Density = mass / Vf.
Determination of Particle Size Distribution by Laser Diffraction
Objective: To measure the particle size distribution of the powder.
Principle: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Large particles scatter light at small angles with high intensity, whereas small particles scatter light at larger angles with low intensity.
Apparatus:
-
A laser diffraction particle size analyzer.
Procedure:
-
Ensure the instrument is calibrated and the sample dispersion unit is clean.
-
Select an appropriate dispersion medium (e.g., air for dry powders or a liquid in which the powder is insoluble for wet measurements).
-
Disperse a representative sample of the powder in the chosen medium.
-
The dispersed sample is passed through the laser beam of the instrument.
-
The scattered light pattern is measured by a series of detectors.
-
The instrument's software then calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.
-
The results are typically reported as d10, d50, and d90 values.
Determination of the Angle of Repose
Objective: To assess the flowability of the powder.
Apparatus:
-
A funnel with a specified orifice diameter.
-
A horizontal, flat surface (base) with a fixed diameter.
-
A means to measure the height of the powder cone.
Procedure (Fixed Funnel Method):
-
Position the funnel vertically at a fixed height above the horizontal surface.
-
Allow the powder to flow freely through the funnel onto the center of the base, forming a conical pile.
-
Continue pouring until the apex of the cone reaches the tip of the funnel.
-
Measure the height (h) of the powder cone.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r), where r is the radius of the base of the cone.
Metabolic Pathway of this compound (Isomalt)
The metabolism of this compound is characterized by limited digestion and absorption in the small intestine, followed by fermentation in the large intestine.[16]
Digestion in the Small Intestine
The glycosidic bonds in this compound are more resistant to hydrolysis by human digestive enzymes compared to sucrose. A small fraction is hydrolyzed by brush border enzymes into its constituent monosaccharides (glucose) and sugar alcohols (sorbitol and mannitol), which are then absorbed.[16]
Fermentation in the Large Intestine
The majority of ingested this compound passes intact into the large intestine, where it is fermented by the gut microbiota, particularly Bifidobacteria. This fermentation process yields short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, along with gases like carbon dioxide and hydrogen.[16] This metabolic pathway contributes to its lower caloric value and low glycemic response.
Visualizations
Experimental Workflow for Powder Characterization
Caption: Workflow for the physical characterization of this compound powder.
Metabolic Pathway of this compound (Isomalt)
Caption: Simplified metabolic pathway of this compound (Isomalt) in the human body.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. Functional sugar alcohol Isomalt Isomaltitol this compound - Buy Isomalt, isomaltitol, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 3. caloriecontrol.org [caloriecontrol.org]
- 4. galenIQ, the product range | BENEO [beneo.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Isomalt | 64519-82-0 [chemicalbook.com]
- 7. easybuyingredients.com [easybuyingredients.com]
- 8. impactfactor.org [impactfactor.org]
- 9. marcordev.com [marcordev.com]
- 10. beneo.com [beneo.com]
- 11. beneo.com [beneo.com]
- 12. Isomalt - Pastry & Baking - eGullet Forums [forums.egullet.org]
- 13. benchchem.com [benchchem.com]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. usp.org [usp.org]
- 16. benchchem.com [benchchem.com]
Palatinitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Palatinitol (Isomalt), Focusing on its Chemical Properties, Applications as a Pharmaceutical Excipient, and Metabolic Fate.
Executive Summary
This compound, more commonly known as Isomalt (B1678288), is a sugar alcohol (polyol) widely utilized in the food and pharmaceutical industries as a sugar substitute and excipient. It is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM). This guide provides a detailed overview of this compound's chemical identifiers, its applications in pharmaceutical formulations, particularly in protein stabilization and as a drug carrier, and its metabolic pathway. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental methodologies and quantitative data.
Chemical Identifiers and Properties
This compound is a white, crystalline, and odorless substance with a mild, sugar-like sweetness. Its chemical stability and low hygroscopicity make it a versatile excipient in various pharmaceutical dosage forms.
| Identifier | Value | Citation |
| Primary Name | Isomalt | [1][2] |
| Synonym(s) | This compound, Palatinit | [3] |
| CAS Number | 64519-82-0 | [1] |
| Molecular Formula | C12H24O11 | [4] |
| Molecular Weight | 344.31 g/mol | [4] |
| IUPAC Name | (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol; (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
| InChI | InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 | |
| InChIKey | SERLAGPUMNYUCK-YJOKQAJESA-N | |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(C(C(CO)O)O)O)CO)O)O)O)O)O | |
| Solubility | Soluble in water | [4] |
Metabolic Pathway and Physiological Effects
Unlike traditional sugars, this compound is poorly absorbed in the small intestine. The majority of ingested this compound transits to the large intestine, where it is fermented by the gut microbiota. This metabolic pathway results in a low glycemic response and a reduced caloric value.
The fermentation of this compound by gut bacteria, such as Bifidobacteria, leads to the production of short-chain fatty acids (SCFAs), which can have beneficial effects on gut health.[5] Studies have shown that regular consumption of Isomalt can lead to a moderate increase in stool frequency without affecting stool consistency, suggesting it may improve bowel function.[3]
Applications in Drug Development and Research
This compound's chemical and physical properties make it a valuable excipient in pharmaceutical formulations.
Protein Stabilization
This compound has been investigated as a stabilizing excipient for proteins, particularly during freeze-drying (lyophilization). While it may not provide the same level of activity retention as sucrose (B13894) immediately after freeze-drying, it has been shown to offer better protection during storage.[6][7]
Drug Carrier Systems
The porous, sponge-like structure of direct-compression grade Isomalt makes it an effective carrier for liquid active pharmaceutical ingredients (APIs).[8] It can absorb a significant amount of liquid while maintaining good flowability and compressibility, which is crucial for tablet manufacturing.[8][9] Studies have also explored the use of Isomalt-based microfibers as a potential drug carrier system, demonstrating rapid drug release.[10][11]
Experimental Protocols
This section outlines methodologies for key experiments cited in the literature concerning this compound.
Clinical Trial of Metabolic Effects
The following is a generalized protocol based on a randomized, double-blind, cross-over trial to assess the metabolic effects of this compound consumption.[3]
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers.
-
Dietary Control: Provide subjects with a controlled diet, with the only variable being the daily supplementation of either this compound or a control substance (e.g., sucrose).
-
Data Collection: At the end of each treatment period, collect blood, urine, and stool samples.
-
Biochemical Analysis: Analyze blood samples for lipids, glucose, insulin, and other relevant biomarkers. Analyze urine for mineral excretion and stool samples for gut microbiota composition and SCFA content.
-
Gut Function Assessment: Monitor and record gastrointestinal transit time, defecation frequency, and stool consistency.
Evaluation of Isomalt as a Drug Carrier
The following protocol describes the evaluation of this compound as a carrier for a liquid API.[8][9]
Materials:
-
Direct compression grade Isomalt (e.g., galenIQ™ 721)
-
Liquid API
-
High-shear mixer-granulator
-
Rotary tablet press
-
Tablet testing equipment (for hardness, friability, and mass uniformity)
Procedure:
-
Blending: Place a known quantity of Isomalt into a high-shear mixer. Add the liquid API and blend at a specified speed and duration to ensure homogeneity.
-
Tableting: Transfer the blend to a rotary tablet press and compress into tablets of a target weight and hardness.
-
Tablet Characterization:
-
Mass Uniformity: Weigh a sample of tablets individually to assess mass variation.
-
Hardness: Measure the crushing strength of a sample of tablets.
-
Friability: Subject a sample of tablets to a standardized tumbling protocol and measure the weight loss.
-
Drug Dissolution: Perform dissolution testing according to pharmacopeial standards to evaluate the release of the API from the tablets.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound.
Table 1: Performance of Isomalt as a Carrier for Liquid APIs [8][9]
| Parameter | Linseed Oil (7% w/w) | Simethicone (7% w/w) | Pharmacopoeial Requirement |
| Tablet Mass Uniformity | Complies | Complies | Ph. Eur. 2.9.5 |
| Tablet Friability | Complies | Complies | Ph. Eur. 2.9.7 |
| Tablet Hardness | Excellent Yield | Excellent Yield | N/A |
| Flow Properties | Suitable for tableting | Suitable for tableting | N/A |
Table 2: Effect of Isomalt on Gut Microbiota [5]
| Bacterial Group | Change with Isomalt Consumption | p-value |
| Bifidobacteria | Increase | <0.05 |
| Lactobacillus | No significant change | >0.05 |
| Bacteroides | No significant change | >0.05 |
| Enterococcus | No significant change | >0.05 |
| E. coli | No significant change | >0.05 |
Table 3: Protein (LDH) Stability with Isomalt as an Excipient [6][7]
| Condition | Sucrose | Isomalt |
| LDH Activity after Freeze-Drying | Almost completely retained | Considerably lower than sucrose |
| LDH Activity after Storage (21 days at 16% RH) | Most enzymatic activity lost | Better retention of activity than sucrose |
Conclusion
This compound (Isomalt) is a well-characterized excipient with a favorable safety profile and several beneficial properties for pharmaceutical applications. Its low hygroscopicity, good compressibility, and pleasant taste make it suitable for a variety of oral dosage forms. For researchers and drug development professionals, its potential as a protein stabilizer for lyophilized formulations and as a carrier for liquid APIs warrants further investigation. Its metabolic fate, characterized by limited absorption and fermentation in the colon, results in a low glycemic response and prebiotic effects, which are advantageous for certain patient populations. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and development involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
The Solubility Profile of Palatinitol in Organic Solvents: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of Palatinitol (Isomalt) in various organic solvents, providing critical data and methodologies for its application in pharmaceutical and chemical research.
This compound, commercially known as Isomalt, is a sugar alcohol widely utilized in the food and pharmaceutical industries as a sugar substitute.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its stability, low hygroscopicity, and favorable safety profile make it a versatile excipient in various formulations.[1] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data and detailed experimental protocols.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent and the temperature. While it is freely soluble in water, its solubility in organic solvents is generally limited. The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents.
Table 1: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)
| Solvent | Temperature (°C) | Solubility |
| DMSO | Not Specified | 12 mg/mL |
Table 2: Solubility of this compound (Isomalt) in Water-Ethanol Mixtures at Various Temperatures (Mole Fraction)
Data derived from a study by Wang et al. (2013). The solubility of this compound decreases significantly with an increasing mole fraction of ethanol, highlighting ethanol's role as an antisolvent.[2]
| Temperature (K) | Mole Fraction of Water | Mole Fraction of this compound |
| 288.15 | 1.00 | ~0.012 |
| 298.15 | 1.00 | ~0.015 |
| 308.15 | 1.00 | ~0.018 |
| 318.15 | 1.00 | ~0.022 |
| 288.15 | 0.80 | ~0.005 |
| 298.15 | 0.80 | ~0.007 |
| 308.15 | 0.80 | ~0.009 |
| 318.15 | 0.80 | ~0.011 |
| 288.15 | 0.60 | <0.006 |
| 298.15 | 0.60 | <0.006 |
| 308.15 | 0.60 | <0.006 |
| 318.15 | 0.60 | <0.006 |
Table 3: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solubility Description |
| Ethanol | Sparingly soluble to very slightly soluble.[3][4] |
| Anhydrous Ethanol | Practically insoluble.[3][5] |
| Methanol | No specific quantitative data found. Generally considered poorly soluble. |
| Acetone | No specific quantitative data found. Generally considered poorly soluble. |
| Propanol | No specific quantitative data found. Generally considered poorly soluble. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for two common experiments used to determine the solubility of compounds like this compound.
Gravimetric Method
This is a reliable and widely used method for determining the equilibrium solubility of a compound in a solvent.[2]
Apparatus:
-
Jacketed glass crystallizer or a temperature-controlled shaker bath
-
Magnetic stirrer or orbital shaker
-
Thermostat water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
Procedure:
-
An excess amount of this compound is added to a known mass or volume of the selected organic solvent in the crystallizer.
-
The vessel is securely sealed to prevent solvent evaporation.
-
The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. The equilibration time should be determined experimentally.
-
After reaching equilibrium, agitation is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.
-
A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.
-
The mass of the collected clear solution is accurately determined.
-
The solvent is evaporated from the solution by drying in an oven at an appropriate temperature until a constant weight of the dissolved this compound is obtained.
-
The solubility is then calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
Laser Monitoring Method
This is a time-saving method, particularly useful for screening the solubility in multiple solvent systems. It relies on detecting the transition from a clear solution to a suspension.[2]
Apparatus:
-
Jacketed glass crystallizer
-
Magnetic stirrer
-
Thermostat water bath
-
Laser emitter and a photodiode detector
Procedure:
-
A known volume of the solvent is placed in the crystallizer and maintained at a constant temperature.
-
A laser beam is passed through the solvent and monitored by the detector.
-
A small, precisely known amount of this compound is added to the solvent while stirring.
-
The change in the laser light transmission or scattering is continuously monitored.
-
As long as the added this compound dissolves, the solution remains clear, and the laser signal remains stable.
-
The saturation point is reached when the added solid no longer dissolves, leading to the formation of a suspension. This is detected by a sharp change in the light transmission or scattering.
-
The total amount of this compound added to reach this saturation point is used to calculate the solubility.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. americanchemistry.com [americanchemistry.com]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Palatinitol (Isomalt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, commercially known as Isomalt, is a sugar substitute and a member of the polyol family. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Renowned for its sugar-like physical properties, low hygroscopicity, and good thermal and chemical stability, this compound is extensively utilized in the food and pharmaceutical industries.[2][3] Its stability during thermal processing is a critical attribute, particularly in applications such as baking, confectionery, and melt granulation in pharmaceutical tablet manufacturing. This guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, synthesizing available data to inform its application in research and development.
Thermal Stability and Degradation Profile
This compound exhibits notable thermal stability, rendering it suitable for processes requiring high temperatures.[2] Unlike many sugars, it does not undergo caramelization or browning reactions.[2] The thermal behavior of this compound is primarily characterized by its melting and subsequent decomposition at higher temperatures.
Data Presentation
The thermal properties of this compound have been characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 1: Thermal Properties of this compound (Isomalt)
| Property | Temperature Range (°C) | Observations |
| Glass Transition (Tg) | ~60 | Observed in samples cooled after melting.[4] |
| Water of Crystallization Release | ~100 | Endothermic event corresponding to the release of water.[4] |
| Melting Point | 145 - 150 | Sharp endothermic peak observed in DSC.[2] |
| Onset of Significant Decomposition | >200 - 300 | Significant weight loss begins, as indicated by TGA. The component D-Mannitol begins to decompose around 300°C.[2] |
Table 2: Expected Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Expected Weight Loss (%) | Description |
| < 150 | < 1 | Minor loss of residual moisture. |
| 150 - 300 | Minimal | Generally stable in this range. |
| > 300 | Significant | Onset of major thermal decomposition. |
Thermal Degradation Pathway
The thermal degradation of this compound at elevated temperatures is a complex process. While a detailed analysis of all degradation products is not extensively documented in the public domain, the primary degradation pathway is believed to involve hydrolysis of the glycosidic bond, followed by dehydration and oxidation of the resulting monosaccharide alcohols.
The initial step is the hydrolytic cleavage of the glycosidic linkages in GPS and GPM, yielding their constituent components: glucose, sorbitol, and mannitol.[2] At very high temperatures, these polyols can undergo dehydration, leading to the formation of anhydro sugars.[2] Further oxidation can result in a variety of smaller, volatile compounds, including organic acids, aldehydes, and ketones.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the thermal properties of this compound.
References
Isomalt as a Functional Sugar Alcohol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Scientific Principles and Applications of Isomalt (B1678288)
Executive Summary
Isomalt, a sugar alcohol derived from sucrose (B13894), has garnered significant attention within the scientific community for its unique physicochemical and physiological properties. As a functional food ingredient and pharmaceutical excipient, it offers a range of benefits, including a low caloric value, a negligible impact on postprandial blood glucose and insulin (B600854) levels, and non-cariogenicity. Furthermore, emerging research highlights its prebiotic effects on the gut microbiome. This technical guide provides a comprehensive overview of the scientific literature on Isomalt, presenting key quantitative data, detailed experimental protocols, and visualizations of its metabolic pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals exploring the utility of Isomalt in their respective fields.
Physicochemical Properties of Isomalt
Isomalt is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM)[1]. This unique composition confers upon it a range of desirable physical and chemical characteristics, making it a versatile ingredient in various applications[1][2][3].
Table 1: General and Physicochemical Properties of Isomalt
| Property | Value | References |
| Chemical Formula | C₁₂H₂₄O₁₁ | [1] |
| Molecular Weight | 344.31 g/mol | [1] |
| Appearance | White, odorless, crystalline powder or mass | [1] |
| Sweetness | 0.45 - 0.65 times that of sucrose | [1] |
| Melting Range | 145 - 150 °C | [1] |
| Glass Transition (Tg) | ~60 °C (for the amorphous state) | [1] |
| Solubility in Water | Temperature-dependent; 24.5 g/100 g solution at 24°C | [4] |
| Hygroscopicity | Low; does not significantly absorb water up to 85% relative humidity at 25°C | [1][5] |
| Thermal Stability | High; no degradation or caramelization at elevated processing temperatures | [1] |
| Chemical Stability | Stable under both acidic and alkaline conditions | [6] |
Metabolic and Physiological Effects
Isomalt's functional properties are primarily attributed to its unique metabolic fate within the human digestive system. Unlike sucrose, it is only partially hydrolyzed and absorbed in the small intestine, with the majority reaching the colon for fermentation by the gut microbiota[7].
Low Caloric Value and Glycemic Response
Due to its incomplete digestion and absorption, Isomalt provides significantly fewer calories than sucrose. For food labeling purposes in the United States, an energy value of 2 kcal per gram is used[7][8].
Table 2: Metabolic and Physiological Data for Isomalt
| Parameter | Value | References |
| Caloric Value | 2 kcal/g | [7][8] |
| Glycemic Index (GI) | 2 - 9 | [1][2][7] |
Numerous studies have demonstrated that the consumption of Isomalt results in a significantly lower postprandial blood glucose and insulin response compared to sugar[7][9][10]. A series of randomized controlled trials on various sweets where sugar was replaced with Isomalt showed a reduction in the incremental glucose peak (iCmax) by 46% to 83% and the two-hour incremental area under the curve (iAUC2h) by 5% to 71%[10]. The corresponding insulin iCmax and iAUC2h were reduced by 70% to 92% and 58% to 87%, respectively[10].
Prebiotic Effects on the Gut Microbiome
The unabsorbed fraction of Isomalt serves as a fermentable substrate for the colonic microbiota, thereby exerting a prebiotic effect.
Table 3: Effects of Isomalt on Gut Microbiota and Metabolites
| Parameter | Finding | References |
| Bifidobacteria | Daily intake of 30g of Isomalt for 4 weeks led to a significant increase in fecal bifidobacteria counts compared to a sucrose control group. | [7][11] |
| Bacterial β-glucosidase activity | Significantly decreased with Isomalt consumption compared to sucrose. | [11] |
| Fecal Short-Chain Fatty Acids (SCFAs) | No significant changes in fecal concentrations of acetate, propionate, and butyrate (B1204436) were observed in a human intervention study. | [11] |
| In vitro Butyrate Production | In vitro fermentation of Isomalt by several bifidobacteria strains yielded high concentrations of butyrate. | [11] |
The increase in beneficial bifidobacteria suggests that Isomalt can contribute to a healthier gut environment[7][11]. While one human study did not find a significant change in fecal SCFA levels, in vitro evidence points to the potential for Isomalt fermentation to produce significant amounts of butyrate, a key energy source for colonocytes with anti-inflammatory properties[11].
Non-Cariogenic Properties
Isomalt is considered "tooth-friendly" as it is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids that cause dental caries[12][13]. The Food and Drug Administration (FDA) permits the health claim "does not promote dental caries" for sugar-free products containing Isomalt, provided they do not lower plaque pH to below 5.7 during or for up to 30 minutes after consumption[7]. Furthermore, the sweet taste of Isomalt-containing products can stimulate saliva production, which helps to neutralize acids and promote the remineralization of tooth enamel[7][12].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the scientific literature on Isomalt.
Determination of Glycemic and Insulinemic Response to Isomalt-Containing Foods
This protocol is based on a randomized controlled trial design to assess the postprandial blood glucose and insulin response to foods in which sugar is replaced by Isomalt[10].
Protocol 1: Glycemic and Insulinemic Response
-
Subject Recruitment: Recruit healthy adult volunteers (e.g., 10 participants, mean age 40.6 ± 7.0 years, BMI 23.5 ± 3.2 kg/m ²)[10].
-
Study Design: Employ a randomized, controlled, crossover design.
-
Test Products: Provide realistic portion sizes of sweets (e.g., chocolate, candies, mints, jam) in two versions: one with sugar and one where sugar is replaced 1:1 with Isomalt. Ensure products are comparable in appearance, taste, and sweetness[10].
-
Procedure: a. Subjects fast overnight for at least 10 hours. b. In the morning, a baseline capillary blood sample is taken. c. Subjects are randomly assigned to consume one of the test products. d. Further capillary blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-consumption[10].
-
Analysis: a. Analyze blood samples for glucose and insulin concentrations. b. Calculate the incremental area under the curve (iAUC) for glucose and insulin for 120 and 180 minutes. c. Determine the incremental maximum concentration (iCmax) for glucose and insulin. d. Statistically compare the results between the Isomalt and sugar-containing products.
In Vitro Fermentation of Isomalt by Human Fecal Microbiota
This protocol describes an in vitro batch fermentation model to study the fermentation of Isomalt by the human gut microbiota and the production of short-chain fatty acids[14].
Protocol 2: In Vitro Fermentation
-
Fecal Inoculum Preparation: a. Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. b. Prepare a fecal slurry (e.g., 32% wt/vol) in a pre-warmed, anaerobic phosphate (B84403) buffer[14].
-
Fermentation Setup: a. Prepare an oligotrophic fermentation medium containing peptone. b. In an anaerobic chamber, add the fermentation medium, the fecal slurry, and the Isomalt substrate to fermentation tubes[14]. c. Incubate the tubes at 37°C with gentle shaking for a specified period (e.g., 20 hours)[14].
-
Sampling and Analysis: a. Collect samples from the fermentation tubes at various time points. b. Stop the microbial activity by placing the samples on ice. c. Analyze the samples for short-chain fatty acid (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS)[6]. d. Analyze changes in the microbial community composition using techniques such as 16S rRNA gene sequencing.
Measurement of Dental Plaque pH after Isomalt Consumption
This protocol outlines a method for measuring changes in dental plaque pH in human subjects after the consumption of Isomalt-containing products to assess their non-cariogenic potential[5][10].
Protocol 3: Dental Plaque pH Measurement
-
Subject Preparation: a. Recruit subjects who have a tendency to accumulate dental plaque. b. Instruct subjects to refrain from brushing their teeth for 48 hours prior to the experiment and to avoid eating or drinking (except water) on the morning of the test[10].
-
Procedure: a. Collect a baseline plaque sample from multiple tooth surfaces using a sterile instrument. b. Immediately suspend the plaque in a small amount of distilled water and measure the pH using a calibrated pH meter[10]. c. Have the subject consume a standardized amount of an Isomalt-containing product or rinse with an Isomalt solution for a set duration (e.g., 30 seconds)[10]. d. Collect plaque samples at various time intervals after consumption (e.g., 2, 5, 10, 15, 20, 30, 40, 50, and 60 minutes) and measure the pH of each sample[5].
-
Data Analysis: a. Plot the plaque pH over time to observe the pH curve. b. Determine the minimum pH reached and the duration for which the pH remains below a critical level (e.g., 5.7). c. Compare the results to a positive control (e.g., sucrose solution) and a negative control (e.g., water rinse).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, visualize key biological pathways and experimental processes related to Isomalt.
Caption: Metabolic pathway of Isomalt in the digestive tract.
Caption: Signaling pathway of SCFA-mediated gut hormone release.
Caption: Workflow for glycemic response clinical trial.
Conclusion
Isomalt stands out as a functional sugar alcohol with a robust body of scientific evidence supporting its benefits in metabolic health, gut microbiome modulation, and dental care. Its unique physicochemical properties make it a highly versatile ingredient for the development of healthier food products and patient-friendly pharmaceutical formulations. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the potential of Isomalt in their innovations. As consumer demand for sugar-reduced and functional foods continues to grow, Isomalt is well-positioned to play an increasingly important role in the food and pharmaceutical industries.
References
- 1. Isomalt | 64519-82-0 [chemicalbook.com]
- 2. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Fermentation Behavior of Isomalto/Malto-Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oss.jocpd.com [oss.jocpd.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomineral.cz [biomineral.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of dietary fiber fermentation on short-chain fatty acid production and microbial composition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of three different methods for measurement of plaque-pH in humans after consumption of soft bread and potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Palatinitol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, also known as Isomalt, is a sugar alcohol (polyol) derived from sucrose (B13894). It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). Its precursor, Palatinose (or Isomaltulose), is a structural isomer of sucrose. Due to their unique chemical structures, this compound and Palatinose exhibit a range of biological activities that are of significant interest to the food, pharmaceutical, and biotechnology industries. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound and its primary derivative, Palatinose, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Core Biological Activities and Quantitative Data
The primary biological activities of this compound and Palatinose revolve around their slow digestion and absorption, leading to several beneficial physiological effects.
Low Glycemic and Insulinemic Response
This compound and Palatinose are characterized by their low glycemic index (GI), meaning they cause a significantly lower and slower rise in blood glucose and insulin (B600854) levels compared to sucrose and other high-GI carbohydrates.[1] This is attributed to the strong α-1,6-glycosidic bond in Palatinose, which is hydrolyzed much more slowly by intestinal enzymes than the α-1,2 bond in sucrose.[2]
| Compound | Glycemic Index (GI) | Reference |
| Glucose | 100 | [1] |
| Sucrose | 68 | [1] |
| Palatinose (Isomaltulose) | 32 | [1] |
Table 1: Glycemic Index of Palatinose Compared to Glucose and Sucrose
A series of randomized controlled trials demonstrated that replacing sugar with Isomalt in various sweets leads to a significantly reduced postprandial glycemic and insulinemic response.[3]
| Sweet Product | Reduction in Incremental Glucose Peak (iCmax) vs. Sucrose | Reduction in 2-hour Incremental Area Under the Curve (iAUC2h) vs. Sucrose | Reference |
| Candies | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |
| Mints | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |
| Jam | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |
| Chocolate | -46% to -83% (p < 0.05) | -5% to -71% | [3] |
Table 2: Quantitative Effects of Isomalt on Postprandial Blood Glucose Response in Various Sweets
Similarly, the insulin response is significantly blunted.
| Sweet Product | Reduction in Insulin Incremental Peak (iCmax) vs. Sucrose | Reduction in 2-hour Insulin Incremental Area Under the Curve (iAUC2h) vs. Sucrose | Reference |
| Candies, Mints, Jam | -70% to -92% (p < 0.05) | -58% to -87% (p < 0.05) | [3] |
Table 3: Quantitative Effects of Isomalt on Postprandial Insulin Response in Various Sweets
Stimulation of Gut Hormone Secretion
The slow digestion of Palatinose allows it to reach the lower parts of the small intestine, where it stimulates the release of beneficial gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[4][5] These hormones play crucial roles in appetite regulation, glucose homeostasis, and overall metabolic health.[6][7]
A study involving overweight and obese volunteers, some with Type 2 diabetes, showed that consumption of 50g of isomaltulose resulted in significantly higher GLP-1 levels compared to sucrose.[4] Another study with adults with metabolic syndrome demonstrated that Palatinose consumption increased both GLP-1 and PYY levels, leading to a "second-meal effect" with a slower and lower blood glucose response to a subsequent meal.[7][8]
| Hormone | Effect of Palatinose (Isomaltulose) Consumption | Reference |
| GLP-1 | Significantly higher levels compared to sucrose | [4][5] |
| PYY | Increased levels, contributing to a second-meal effect | [6][8] |
Table 4: Effect of Palatinose on Gut Hormone Secretion
Prebiotic Effect on Gut Microbiota
Isomalt, being poorly absorbed in the small intestine, is fermented by the colonic microbiota.[9] A double-blind, placebo-controlled, cross-over study in healthy volunteers demonstrated that daily consumption of 30g of Isomalt for four weeks led to a significant increase in the population of beneficial Bifidobacteria compared to a sucrose-containing diet (P<0.05).[10][11] This bifidogenic effect suggests that Isomalt can be considered a prebiotic carbohydrate.[10]
| Parameter | Effect of 30g/day Isomalt vs. Sucrose (4 weeks) | P-value | Reference |
| Bifidobacteria Population | Statistically significant increase | <0.05 | [10][11] |
| Bacterial β-glucosidase activity | Decreased | <0.05 | [11] |
Table 5: Prebiotic Effects of Isomalt on Human Gut Microbiota
Non-Cariogenic Properties
This compound is resistant to fermentation by oral bacteria, which are responsible for producing acids that lead to tooth decay.[12] This non-cariogenic property makes it a widely used sugar substitute in sugar-free confectionery.[12]
Experimental Protocols
Glycemic Index (GI) Determination of Isomalt-Containing Sweets
-
Study Design: Randomized, controlled, crossover trial.[3]
-
Participants: 10 healthy adults (mean age: 40.6 ± 7.0 years, BMI: 23.5 ± 3.2 kg/m ²).[3]
-
Intervention: Participants consumed realistic portion sizes of sweets (chocolate, candies, mints, jam) containing either sugar or a 1:1 replacement with Isomalt in a randomized order after an overnight fast.[3]
-
Blood Sampling: Capillary blood samples were taken at baseline and at regular intervals up to 180 minutes post-consumption.[3]
-
Analysis: Blood glucose was determined using the glucose oxidase technique. Insulin was measured using an electro-chemiluminescence immunoassay. The incremental area under the curve (iAUC) and the incremental peak concentration (iCmax) were calculated.[3]
-
Statistical Analysis: Paired t-test or repeated measures ANOVA were used to compare the effects of Isomalt and sugar-containing sweets.[3]
Assessment of Gut Hormone Response to Palatinose
-
Study Design: Double-blind, randomized, placebo-controlled, cross-over trial.[4]
-
Participants: 30 overweight/obese volunteers (aged 49-77), half of whom had Type 2 diabetes.[4]
-
Intervention: After a baseline breakfast, participants consumed a drink containing either 50g of isomaltulose or 50g of sucrose. One hour later, a standardized lunch was provided.[4]
-
Monitoring: Blood glucose, insulin, and incretins (including GLP-1) were monitored over a nine-hour period.[4]
-
Analysis: Specific immunoassays were used to quantify the concentrations of GLP-1 and other hormones in the collected blood samples.
Evaluation of the Prebiotic Effect of Isomalt
-
Study Design: Double-blind, placebo-controlled, cross-over study.[10][11]
-
Intervention: Participants consumed a controlled basal diet enriched with either 30g of Isomalt or 30g of sucrose daily for two 4-week periods, with a washout phase in between.[10][11]
-
Sample Collection: Stool samples were collected at the end of each study period.[10][11]
-
Microbiological Analysis: Faecal bacteria populations, including Bifidobacteria, were quantified using methods such as fluorescence in situ hybridization (FISH).
-
Luminal Marker Analysis: Faecal short-chain fatty acids (SCFAs), lactate, bile acids, and bacterial enzyme activities (e.g., β-glucosidase) were analyzed.[10][11]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are primarily mediated by their slow digestion and subsequent interaction with the gut endocrine system and microbiota.
Caption: Workflow for Glycemic Index Determination.
The slow hydrolysis of Palatinose in the upper small intestine leads to a lower concentration of glucose and fructose (B13574) being available for absorption. This blunted monosaccharide absorption directly results in a lower postprandial glycemic response. As it travels to the more distal parts of the small intestine, the presence of unabsorbed Palatinose and its hydrolysis products stimulates enteroendocrine L-cells.
Caption: Palatinose-Mediated Gut Hormone Release.
The released GLP-1 acts on its receptors in various tissues, including the pancreas, to potentiate glucose-dependent insulin secretion, and in the brain to promote satiety. PYY also acts centrally to reduce appetite. The combined effect is improved glycemic control and reduced energy intake.
In the colon, unabsorbed Isomalt is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and promoting the growth of beneficial bacteria like Bifidobacteria.
Caption: Prebiotic Effect of Isomalt in the Colon.
This compound Derivatives
While the majority of research has focused on this compound (Isomalt) and its immediate precursor Palatinose, the term "derivatives" can also encompass chemically modified forms. However, publicly available scientific literature on the synthesis and specific biological activities of other this compound derivatives, such as esters or ethers, is currently limited. The primary focus of research and development has been on the inherent properties of Isomalt and Isomaltulose. Future research may explore the potential of novel this compound derivatives in areas such as drug delivery, given their stability and low reactivity.
Conclusion
This compound and its precursor, Palatinose, exhibit a range of well-documented biological activities that are beneficial for human health. Their low glycemic and insulinemic profiles, ability to stimulate the release of satiety-regulating gut hormones, and prebiotic effects on the gut microbiota make them valuable ingredients for the development of healthier food products and potential therapeutic applications. The experimental evidence supporting these effects is robust, with numerous human clinical trials providing quantitative data. The underlying mechanisms, centered on their slow digestibility, are also well-understood. Further research into novel derivatives of this compound may open up new avenues for their application in the pharmaceutical and biomedical fields.
References
- 1. Bioactive natural derivatives of phthalate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-alpha-D-Glucopyranosyl-D-mannitol | C12H24O11 | CID 88735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and antiviral activity 4(6)-β-d-glucopyranosylamino-2-R-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palatinose™ boosts GLP-1 & PYY for health | BENEO [beneo.com]
- 6. nmc-magazine.com [nmc-magazine.com]
- 7. Palatinose enhances the response of gut hormones GLP-1 and PYY, supporting long-term metabolic health [nutraceuticalbusinessreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide YY inhibits nutrient-, hormonal-, and vagally-stimulated pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Palatinitol: A Technical Guide to its Discovery and Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, commercially known as Isomalt (B1678288), is a sugar substitute with a sugar-like taste and texture, but with half the calories and a low glycemic index.[1] It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Due to its stability, non-cariogenic properties, and suitability for individuals with diabetes, this compound has found widespread application in the food, pharmaceutical, and nutraceutical industries. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and quantitative data for researchers and professionals in the field.
A Journey of Discovery: The History of this compound Synthesis
The development of this compound is a significant milestone in the field of sugar substitutes. The journey began in 1957 when scientists at the German sugar company Südzucker AG first developed Isomalt.[3] The commercial names for Isomalt, Palatinose and Palatinit, are derived from the Palatinate region in Germany where this discovery was made.[3] The process for producing isomaltulose, the precursor to this compound, was the subject of early patents. Subsequent research focused on optimizing the two-stage production process: the enzymatic conversion of sucrose (B13894) to isomaltulose and the subsequent catalytic hydrogenation to yield this compound. In 1990 , Isomalt was approved for use in the United States and has since gained global regulatory acceptance in numerous countries, including Australia, New Zealand, Canada, Mexico, and the European Union.[2]
The Two-Fold Path to this compound: A Detailed Synthesis Protocol
The industrial synthesis of this compound is a well-established two-stage process. The first stage involves the enzymatic isomerization of sucrose to isomaltulose, followed by the catalytic hydrogenation of isomaltulose to produce the final this compound product.
Stage 1: Enzymatic Conversion of Sucrose to Isomaltulose
The foundational step in this compound synthesis is the enzymatic conversion of sucrose to its structural isomer, isomaltulose. This biotransformation is catalyzed by the enzyme sucrose isomerase (EC 5.4.99.11), which rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond.[4] This enzymatic route is highly specific and operates under mild conditions, making it preferable to chemical synthesis methods.[5]
The efficiency of isomaltulose production is influenced by the microbial source of the sucrose isomerase and the immobilization technique employed. The following table summarizes key quantitative data from various studies.
| Microorganism Source | Biocatalyst Type | Yield (g/g sucrose) | Purity (%) | Productivity (g/L/h) | Reference |
| Yarrowia lipolytica | Immobilized SIase | 0.94 | 85.8 | - | [4] |
| Recombinant E. coli | Immobilized SIase | 0.96 | >90 | - | [4] |
| Corynebacterium glutamicum | Immobilized Cells | - | - | 41.2 | [6] |
| Erwinia sp. D12 | Immobilized Cells | >0.55 | - | - | [4] |
| Pantoea dispersa | Immobilized Cells | - | - | - | [4] |
| Serratia plymuthica | Immobilized Cells | - | >70 (after 30 cycles) | - | [7] |
| Raoultella terrigena | Free SIase | - | 92.4 (mutant) | - | [8] |
This protocol details a general procedure for the lab-scale synthesis of isomaltulose using sucrose isomerase immobilized in calcium alginate beads.
1. Materials:
-
Sucrose isomerase (from a microbial source, e.g., Aspergillus oryzae)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Sucrose
-
Citrate-phosphate buffer (50 mM, pH 6.0)
-
Stirred tank reactor or magnetic stirrer with a beaker
-
Syringe with a needle
-
HPLC system for analysis
2. Enzyme Immobilization (Calcium Alginate Entrapment):
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water. Stir until fully dissolved.
-
Add the sucrose isomerase solution to the sodium alginate solution to achieve the desired enzyme loading (e.g., 50 U/g of beads). Mix gently to ensure homogeneity.
-
Prepare a 0.2 M calcium chloride solution.
-
Using a syringe, extrude the enzyme-alginate mixture dropwise into the calcium chloride solution while gently stirring. This will form spherical beads as the alginate cross-links.
-
Allow the beads to harden in the calcium chloride solution for at least 2 hours at 4°C.[4]
-
Wash the immobilized enzyme beads with distilled water to remove any unbound enzyme and excess calcium chloride.[6]
-
Store the beads in citrate-phosphate buffer at 4°C until use.
3. Enzymatic Reaction:
-
Prepare a 50% (w/v) sucrose solution in 50 mM citrate-phosphate buffer (pH 6.0).
-
Add the immobilized enzyme beads to the sucrose solution in a stirred reactor or beaker. A typical bead loading is 10-15% (w/v).
-
Maintain the reaction temperature at 35-40°C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking samples periodically (e.g., every hour) and analyzing the sugar composition by HPLC.
-
Continue the reaction until the desired conversion of sucrose to isomaltulose is achieved (typically 8-12 hours).
4. Downstream Processing:
-
Separate the immobilized enzyme beads from the reaction mixture by filtration for reuse.
-
The resulting isomaltulose solution can be purified by decolorization with activated carbon and deionization using ion-exchange resins.[5]
-
The purified isomaltulose solution is then concentrated by evaporation before proceeding to the hydrogenation step.[5]
Caption: Experimental workflow for the enzymatic synthesis of isomaltulose.
Stage 2: Catalytic Hydrogenation of Isomaltulose to this compound (Isomalt)
The second and final stage in this compound synthesis is the catalytic hydrogenation of the purified isomaltulose. In this step, the keto group of the fructose (B13574) moiety in isomaltulose is reduced, resulting in the formation of two sugar alcohols: 1,6-GPS and 1,1-GPM, which together constitute this compound.[2]
The efficiency of the hydrogenation process is dependent on the catalyst, temperature, and pressure. Raney nickel is a commonly used catalyst for this reaction.[2]
| Catalyst | Temperature (°C) | Pressure (MPa) | Isomaltulose Conversion (%) | Isomalt Yield (%) | Reference |
| Raney Nickel | 100-150 | 5-10 | >99 | >98 | |
| Raney Nickel | 110-120 | 0.5-0.7 | >99.8 | - |
This protocol outlines a general procedure for the hydrogenation of isomaltulose to this compound.
1. Materials:
-
Purified isomaltulose solution (40-50% w/v)
-
Raney nickel catalyst (activated)
-
High-pressure autoclave/hydrogenator
-
Hydrogen gas
-
Filtration apparatus
-
Crystallization vessel
2. Catalyst Preparation (Activation of Raney Nickel):
-
Caution: Raney nickel is pyrophoric when dry and should be handled with care under a wet blanket (e.g., water or ethanol).
-
Weigh the required amount of Raney nickel-aluminum alloy.
-
Slowly add the alloy to a stirred solution of sodium hydroxide (B78521) (e.g., 20% w/v) at a controlled temperature (typically below 50°C) to leach out the aluminum.
-
After the reaction subsides, carefully decant the sodium aluminate solution.
-
Wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Store the activated Raney nickel catalyst under water or a suitable solvent until use.
3. Hydrogenation Reaction:
-
Charge the high-pressure autoclave with the purified isomaltulose solution.
-
Carefully add the activated Raney nickel catalyst to the solution (typically 5-10% by weight of isomaltulose).
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Heat the reactor to the desired temperature (e.g., 120-140°C) while stirring vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
4. Downstream Processing and Purification:
-
Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be regenerated and reused.
-
The resulting this compound solution can be further purified by ion exchange to remove any remaining ionic impurities.[5]
-
The purified this compound solution is then concentrated by evaporation.
-
Crystallize the this compound by cooling the concentrated solution and optionally seeding with this compound crystals.[5]
-
The crystalline this compound is separated by centrifugation, washed with cold water, and dried.[5]
Caption: Experimental workflow for the catalytic hydrogenation of isomaltulose.
Analytical Methods: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the enzymatic reaction and assessing the purity of the final product.
Protocol: HPLC Analysis of Sugars
-
Instrumentation:
-
HPLC system equipped with a refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C).[3]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare standard solutions of sucrose, isomaltulose, glucose, fructose, sorbitol, and mannitol (B672) in deionized water.
-
Dilute reaction samples with deionized water to bring the concentrations within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[3]
-
-
Analysis:
-
Inject the standards to generate a calibration curve for each sugar.
-
Inject the samples and identify the peaks based on their retention times compared to the standards.
-
Quantify the concentration of each sugar in the samples using the calibration curves.
-
Overall Synthesis Pathway
Caption: Overall two-stage synthesis pathway of this compound from sucrose.
References
- 1. marketreportanalytics.com [marketreportanalytics.com]
- 2. mdpi.com [mdpi.com]
- 3. CN112920235A - Preparation method of isomalt - Google Patents [patents.google.com]
- 4. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]
- 5. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]
- 6. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. suedzuckergroup.com [suedzuckergroup.com]
- 8. US3054805A - Process for preparing isomaltol - Google Patents [patents.google.com]
Palatinitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Polyol, its Classification, Properties, and Applications
Abstract
Palatinitol, commercially known as Isomalt (B1678288), is a disaccharide alcohol that has garnered significant attention in the food and pharmaceutical industries. Classified as a polyol, it serves as a sugar substitute, offering a range of functional properties that make it a versatile excipient in drug development and a key ingredient in sugar-free products. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, classification, physicochemical properties, and its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. The guide includes a summary of quantitative data, detailed experimental protocols for its characterization, and visual representations of its synthesis and metabolic pathways.
Introduction to this compound (Isomalt)
This compound, also referred to as Isomalt, is a sugar alcohol and a member of the polyol class of carbohydrates.[1] It is a white, crystalline, and odorless substance with a mild sweet taste, approximately 45-65% as sweet as sucrose (B13894).[2] Unlike traditional sugars, this compound is not a single compound but an equimolar mixture of two stereoisomers: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[3][4] This unique composition is a result of its two-stage manufacturing process, which begins with the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.[5][6]
The significance of this compound in the pharmaceutical and food sectors stems from its favorable properties, including low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature.[5][7] Its low glycemic index makes it a suitable sweetener for diabetic-friendly products.[7][8] In the realm of drug development, this compound is utilized as a multifunctional excipient, serving as a filler, binder, and coating agent in solid dosage forms, and as a stabilizer for therapeutic proteins.[5][9]
Classification of this compound
This compound is classified as a polyol , also known as a sugar alcohol.[1] Polyols are organic compounds containing multiple hydroxyl (-OH) groups.[1] Within the broader classification of polyols, this compound is a disaccharide alcohol , as it is derived from a disaccharide (isomaltulose) and is composed of two monosaccharide alcohol units.[3]
The classification of this compound can be visualized as follows:
Physicochemical Properties of this compound
The utility of this compound in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented below, with a comparison to other common polyols.
Quantitative Data Summary
| Property | This compound (Isomalt) | Sorbitol | Mannitol | Xylitol | Erythritol | Sucrose (for comparison) |
| Molecular Weight ( g/mol ) | 344.31[10] | 182.17 | 182.17 | 152.15 | 122.12 | 342.30 |
| Sweetness (relative to sucrose) | 0.4 - 0.6[11] | 0.6 | 0.5 | 1.0 | 0.6 - 0.7 | 1.0 |
| Caloric Value (kcal/g) - USA | 2.0[5] | 2.6 | 1.6 | 2.4 | 0.2 | 4.0 |
| Caloric Value (kcal/g) - EU | 2.4[12] | 2.4 | 2.4 | 2.4 | 0 | 4.0 |
| Glycemic Index | 2[13] | 9 | 2 | 13 | 1 | 65 |
| Melting Point (°C) | 145 - 150[12] | 99-101 | 165-169 | 92-95 | 119-123 | 160-186 |
| Heat of Solution (cal/g) | -9.4[12] | -26.5 | -28.9 | -36.6 | -42.9 | -4.3 |
| Hygroscopicity | Very Low[12][14] | Medium | Very Low | High | Very Low | Low |
Table 1: Comparative physicochemical properties of this compound and other common polyols. Data compiled from various sources.[5][10][11][12][13][14]
Key Properties and Their Implications
-
Low Hygroscopicity: this compound absorbs minimal moisture from the air, even at high relative humidity.[14] This property is highly advantageous in pharmaceutical manufacturing, as it prevents caking of powders, improves the stability of moisture-sensitive active pharmaceutical ingredients (APIs), and enhances the shelf-life of the final product.[5][6]
-
High Stability: this compound exhibits excellent thermal and chemical stability.[15] It does not undergo Maillard browning reactions, which is crucial for maintaining the appearance and stability of formulations.[16]
-
Low Caloric Value and Glycemic Index: Being only partially metabolized in the human body, this compound has a low caloric value and a very low glycemic index.[5][13] This makes it a suitable excipient for formulations intended for diabetic patients or for products aimed at weight management.
-
Good Tableting Properties: Direct compression grades of this compound have excellent compressibility and flow properties, making them ideal for the direct compression method of tablet manufacturing.[3][17]
Synthesis and Metabolism of this compound
Synthesis of this compound
The production of this compound is a two-step process that starts with sucrose.
-
Enzymatic Rearrangement: Sucrose is first converted into isomaltulose (palatinose) through an enzymatic process.[5]
-
Hydrogenation: The isomaltulose is then hydrogenated, which converts the fructose (B13574) part of the molecule into a mixture of sorbitol and mannitol. This results in the formation of the two stereoisomers that constitute this compound: GPM and GPS.[5]
Metabolism of this compound
This compound is not readily hydrolyzed by human intestinal enzymes.[11] A small fraction may be broken down in the small intestine, but the majority passes to the large intestine where it is fermented by the gut microbiota.
The fermentation of this compound by colonic bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed and utilized by the body for energy.[18] This metabolic pathway is the reason for its reduced caloric value compared to fully digestible sugars.
Experimental Protocols for this compound Characterization
For researchers and quality control professionals, accurate characterization of this compound is crucial. The following are detailed methodologies for key experiments.
Determination of GPM and GPS Ratio by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the ratio of 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) in a this compound sample.
Materials and Equipment:
-
HPLC system with a refractive index (RI) detector
-
Strong cation-exchange resin column (calcium form, e.g., 300 mm x 7.8 mm, 9 µm particle size)[19]
-
Degassed, deionized water (mobile phase)
-
Reference standards of GPM and GPS
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the GPM and GPS reference standards in deionized water to prepare individual stock solutions of known concentrations (e.g., 10 mg/mL). Prepare a mixed standard solution containing both GPM and GPS.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a concentration of approximately 20 mg/mL.[19]
-
HPLC Conditions:
-
Analysis:
-
Inject the mixed standard solution to determine the retention times and response factors for GPM and GPS.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times of the standards.
-
Calculate the concentration of GPM and GPS in the sample using the peak areas and the response factors from the standard.
-
-
System Suitability: The resolution between the GPM and GPS peaks should be not less than 2.0.[19]
Measurement of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of a this compound powder.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer with a microbalance[20]
-
Nitrogen gas (carrier gas)
-
Deionized water
-
This compound powder sample
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound powder in the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This is the initial dry mass.
-
Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[20] At each RH step, the system holds the humidity constant until the sample mass equilibrates.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, recording the mass at each equilibrium point.[20]
-
Data Analysis:
-
Plot the percentage change in mass (moisture uptake) on the y-axis against the relative humidity on the x-axis to generate a moisture sorption isotherm.
-
The resulting graph will illustrate the hygroscopic nature of the this compound sample.
-
Applications in Drug Development
This compound's unique properties make it a valuable excipient in the development of various pharmaceutical dosage forms.
Solid Oral Dosage Forms
-
Filler and Binder in Direct Compression: Due to its excellent flowability and compressibility, this compound is used as a filler and binder in the direct compression of tablets.[3][17] This simplifies the manufacturing process by eliminating the need for granulation.
-
Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant, sweet taste and good mouthfeel make it an ideal excipient for chewable tablets and ODTs, improving patient compliance, especially in pediatric and geriatric populations.[13][17]
-
Taste Masking: this compound can effectively mask the unpleasant taste of some active pharmaceutical ingredients.[5]
Protein Stabilization
This compound has been shown to be an effective stabilizer for proteins, particularly during freeze-drying (lyophilization).[9][21] It can help to maintain the native conformation of proteins and prevent aggregation, thereby preserving their therapeutic efficacy.[21][22][23] The mechanism of stabilization is thought to involve the preferential exclusion of the polyol from the protein surface and the modulation of the dynamics of the associated water molecules.[22][23]
Carrier for Liquid APIs
The porous structure of certain grades of this compound allows it to act as a carrier for liquid APIs, enabling their formulation into solid dosage forms.[13][17]
Safety and Regulatory Status
This compound is considered safe for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of Isomalt and has established an "Acceptable Daily Intake (ADI) not specified," which is the safest category for a food additive.[15][24] In the United States, Isomalt is Generally Recognized as Safe (GRAS).[8] While generally well-tolerated, excessive consumption of this compound can have a laxative effect, which is a common characteristic of polyols.[8]
Conclusion
This compound (Isomalt) is a versatile polyol with a unique combination of physicochemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its classification as a disaccharide alcohol, derived from sucrose, underpins its sugar-like functionalities with added benefits of low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature. The detailed experimental protocols provided in this guide for its characterization, along with the visual representations of its synthesis and metabolism, offer a practical resource for its application and quality control. In the pharmaceutical industry, this compound's role as a multifunctional excipient in solid dosage forms and as a protein stabilizer highlights its growing importance in modern drug delivery systems. With its established safety profile and favorable regulatory status, this compound is poised to remain a key ingredient in the development of innovative and patient-friendly pharmaceutical products.
References
- 1. DSpace [helda.helsinki.fi]
- 2. impactfactor.org [impactfactor.org]
- 3. pharmtech.com [pharmtech.com]
- 4. WHO | JECFA [apps.who.int]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Palatinit - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 7. Functional sugar alcohol Isomalt Isomaltitol this compound - Buy Isomalt, isomaltitol, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 8. easybuyingredients.com [easybuyingredients.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 604. Isomalt (WHO Food Additives Series 20) [inchem.org]
- 12. d-et.com [d-et.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. ift.org [ift.org]
- 15. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nguyenstarch.com [nguyenstarch.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Osmolyte induced protein stabilization: modulation of associated water dynamics might be a key factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. JECFA Evaluations-ISOMALT- [inchem.org]
A Technical Guide to the Natural Sources and Extraction of Palatinitol Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural precursors to Palatinitol (isomalt), their sources, and the methodologies for their extraction and conversion. The primary natural precursor for this compound is sucrose (B13894), which is enzymatically converted to isomaltulose before hydrogenation. This document details the extraction of sucrose from its principal natural sources, sugarcane and sugar beet, and the subsequent biotechnological transformation into this compound.
Natural Sources of this compound Precursors
The journey to synthesizing this compound begins with sucrose, a disaccharide naturally abundant in various plants. The most economically viable sources for commercial sucrose production are sugarcane (Saccharum officinarum) and sugar beet (Beta vulgaris).[1] These plants produce and store high concentrations of sucrose, making them the primary feedstocks for the sugar industry and, consequently, for this compound production.
Sucrose Content in Natural Sources
The sucrose content in both sugarcane and sugar beet can vary depending on the cultivar, agricultural practices, and environmental conditions.[2] Selecting varieties with high sucrose content is crucial for maximizing yield and economic efficiency.
| Natural Source | Cultivar/Type | Sucrose Content (% of fresh weight) | Reference |
| Sugarcane | Ph. 8013 | 18-20% | [3] |
| G. 98-28 | 17-19% | [3] | |
| G.T. 54-9 | 16-18% | [3] | |
| Sugar Beet | Z type (e.g., Glereos) | 18-22% | [4] |
| N type (e.g., Kawemira) | 16-20% | [4] | |
| E type (e.g., Farida) | 15-18% | [4] |
Extraction and Purification of Sucrose
The extraction of sucrose from sugarcane and sugar beets involves several key steps to separate the sugar from the plant matrix and remove impurities.
Experimental Protocol: Laboratory-Scale Sucrose Extraction from Sugarcane
This protocol outlines a general procedure for extracting and purifying sucrose from sugarcane stalks in a laboratory setting.
Materials:
-
Fresh sugarcane stalks
-
Knife and blender
-
Distilled water
-
Calcium hydroxide (B78521) (slaked lime)
-
Phosphoric acid
-
Activated carbon
-
Diatomaceous earth (Celite)
-
Beakers, flasks, and filtration apparatus (Buchner funnel, filter paper)
-
Heater/stirrer
-
Rotary evaporator
-
Ethanol (B145695) (95%)
Methodology:
-
Preparation of Cane: Wash the sugarcane stalks thoroughly. Peel the outer rind and cut the inner pith into small pieces.
-
Juice Extraction: Homogenize 100 g of the sugarcane pieces with 200 mL of distilled water in a blender. Filter the resulting pulp through cheesecloth to collect the raw juice.
-
Clarification:
-
Heat the raw juice to 70-80°C.
-
Slowly add a slurry of calcium hydroxide (lime) until the pH of the juice reaches 7.0-7.5. This helps to precipitate impurities.[5]
-
Continue heating for 15-20 minutes to allow for flocculation.
-
Add a small amount of phosphoric acid to aid in the precipitation of excess lime.
-
Allow the precipitate to settle.
-
-
Filtration: Decant the clear juice and filter it through a bed of diatomaceous earth on a Buchner funnel to remove the settled mud and other suspended solids.
-
Decolorization: Add 1-2% (w/v) of activated carbon to the clarified juice. Stir for 30 minutes at 60-70°C to adsorb colorants. Filter the juice again to remove the activated carbon.
-
Concentration: Concentrate the decolorized juice using a rotary evaporator under reduced pressure until a thick syrup is obtained (approximately 60-70% sucrose concentration).
-
Crystallization:
-
Transfer the syrup to a beaker and cool it slowly while stirring gently.
-
Induce crystallization by adding a few seed crystals of pure sucrose.
-
Continue slow cooling and stirring to allow for crystal growth.
-
-
Separation and Drying: Separate the sucrose crystals from the molasses (the remaining syrup) by vacuum filtration. Wash the crystals with a small amount of cold 95% ethanol to remove residual molasses. Dry the purified sucrose crystals in an oven at 60°C.
Experimental Protocol: Laboratory-Scale Sucrose Extraction from Sugar Beet
This protocol details the extraction and purification of sucrose from sugar beet roots.
Materials:
-
Fresh sugar beets
-
Grater or food processor
-
Distilled water
-
Calcium hydroxide (slaked lime)
-
Carbon dioxide gas
-
Beakers, flasks, and filtration apparatus
-
Heater/stirrer
-
Rotary evaporator
-
Ethanol (95%)
Methodology:
-
Preparation of Beets: Wash the sugar beets thoroughly and grate them into thin strips called cossettes.
-
Diffusion: Place 100 g of cossettes in a beaker with 200 mL of hot distilled water (around 70-80°C). Stir the mixture for 30-60 minutes to allow the sucrose to diffuse out of the beet cells.
-
Juice Separation: Separate the raw juice from the pulp by filtration.
-
Purification (Carbonatation):
-
Heat the raw juice to 80-85°C.
-
Add lime to the juice to a concentration of about 1-2% (w/v) and mix.
-
Bubble carbon dioxide gas through the limed juice. This will precipitate calcium carbonate, which entraps many impurities.[6]
-
Filter the juice to remove the calcium carbonate precipitate and other solids.
-
A second carbonatation step at a slightly higher temperature can be performed for further purification.
-
-
Concentration and Crystallization: Follow steps 5 through 8 from the sugarcane extraction protocol to concentrate the purified juice and crystallize the sucrose.
Enzymatic Conversion of Sucrose to Isomaltulose
The key step in producing the direct precursor to this compound is the enzymatic isomerization of sucrose to isomaltulose. This reaction is catalyzed by the enzyme sucrose isomerase (EC 5.4.99.11).[7] Various microorganisms are known to produce this enzyme.
Comparison of Sucrose Isomerases from Different Microbial Sources
The choice of microbial source for sucrose isomerase can significantly impact the efficiency and yield of isomaltulose production. Immobilized enzymes or whole cells are often preferred in industrial settings to facilitate enzyme reuse and simplify downstream processing.[8]
| Microbial Source | Biocatalyst Type | Optimal pH | Optimal Temp. (°C) | Isomaltulose Yield (%) | Reference |
| Pantoea dispersa UQ68J | Recombinant E. coli | 6.0 | 30 | >90 | [9] |
| Serratia plymuthica | Immobilized Cells | 6.0 | 30-35 | ~85 | [10] |
| Klebsiella sp. LX3 | Free Enzyme | 6.0 | 50 | ~70 | [11] |
| Erwinia rhapontici | Free Enzyme | 6.0-7.0 | 30-40 | ~60-70 | [11] |
| Raoultella terrigena | Recombinant E. coli | 5.5 | 40 | 81.7 | [12] |
| Corynebacterium glutamicum | Immobilized Cells | 6.0 | 35 | 90.6 | [9] |
Experimental Protocol: Enzymatic Synthesis of Isomaltulose
This protocol describes the conversion of sucrose to isomaltulose using a commercially available or lab-purified sucrose isomerase.
Materials:
-
Purified sucrose
-
Sucrose isomerase (free or immobilized)
-
Citrate-phosphate buffer (50 mM, pH 6.0)
-
Reaction vessel with temperature and pH control
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Substrate Preparation: Prepare a 40% (w/v) sucrose solution in 50 mM citrate-phosphate buffer (pH 6.0).
-
Enzyme Activity Assay (Standard):
-
Pre-warm the sucrose solution to the optimal temperature for the enzyme (e.g., 40°C).
-
Add a known amount of sucrose isomerase solution to the substrate.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by boiling for 5 minutes.
-
Analyze the concentration of isomaltulose formed using HPLC to determine the enzyme activity. One unit (U) is often defined as the amount of enzyme that produces 1 µmol of isomaltulose per minute under the assay conditions.[7]
-
-
Enzymatic Reaction:
-
Add the sucrose solution to the reaction vessel and bring it to the optimal temperature (e.g., 40°C).
-
Add sucrose isomerase (e.g., 25 U/g of sucrose).[12]
-
Maintain the pH at 6.0 and the temperature at 40°C with gentle agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing the sugar composition (sucrose, isomaltulose, glucose, and fructose) by HPLC.
-
Continue the reaction until the desired conversion of sucrose to isomaltulose is achieved (typically 6-12 hours).[12]
-
-
Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme by heating the solution to 80-90°C for 15-20 minutes. If using immobilized enzyme, it can be recovered by filtration for reuse.
-
Purification of Isomaltulose:
-
Decolorization: Treat the reaction mixture with activated carbon to remove any color.
-
Deionization: Pass the solution through cation and anion exchange resins to remove salts and other charged impurities.
-
Chromatographic Separation (Optional): For very high purity, simulated moving bed (SMB) chromatography can be used to separate isomaltulose from residual sucrose, glucose, and fructose.
-
Concentration and Crystallization: Concentrate the purified isomaltulose solution under vacuum and induce crystallization by cooling and seeding. Separate the crystals by centrifugation or filtration and dry them.[13]
-
Hydrogenation of Isomaltulose to this compound
The final step in the synthesis is the catalytic hydrogenation of isomaltulose to produce this compound (isomalt), a mixture of two disaccharide alcohols: GPS (α-D-glucopyranosyl-1,6-sorbitol) and GPM (α-D-glucopyranosyl-1,1-mannitol).
Experimental Protocol: Catalytic Hydrogenation of Isomaltulose
This protocol provides a general procedure for the hydrogenation of isomaltulose.
Materials:
-
Purified isomaltulose
-
Deionized water
-
Raney nickel or other suitable catalyst (e.g., ruthenium on carbon)
-
High-pressure reactor (autoclave)
-
Hydrogen gas supply
-
Filtration system
Methodology:
-
Preparation of Isomaltulose Solution: Prepare an aqueous solution of isomaltulose (e.g., 40-50% w/v).
-
Hydrogenation Reaction:
-
Add the isomaltulose solution and the Raney nickel catalyst (e.g., 5-10% by weight of isomaltulose) to the high-pressure reactor.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-100 bar).
-
Heat the reactor to the reaction temperature (e.g., 100-140°C) with stirring.
-
Maintain these conditions until the reaction is complete, as indicated by the cessation of hydrogen uptake.
-
-
Catalyst Removal: Cool the reactor and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification and Isolation: The resulting solution of this compound can be further purified by ion exchange and decolorized with activated carbon if necessary. The final product can be concentrated and crystallized or used as a syrup.
Visualizations
Sucrose Biosynthesis Pathway in Sugarcane
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. agr.minia.edu.eg [agr.minia.edu.eg]
- 4. Yield and quality of some sugar beet cultivars belong to three formal types [nfnyxb.xml-journal.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Analyzing Current Trends and Possible Strategies to Improve Sucrose Isomerases’ Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Health and Safety Profile of Palatinitol for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety data for Palatinitol (commonly known as Isomalt) within a laboratory environment. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on data clarity, experimental context, and practical safety workflows.
Introduction to this compound
This compound, or Isomalt, is a sugar alcohol and a mixture of two disaccharide alcohols: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1] It is a white, crystalline, and odorless substance used in a variety of food and pharmaceutical applications as a sugar substitute.[2] In the laboratory, it may be used in formulation studies, as an excipient in drug development, or in other research applications.[3] While generally recognized as safe (GRAS) for its intended use in food products, it is essential for laboratory personnel to be aware of its specific health and safety profile to ensure safe handling and use.[2]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and scientific sources.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C12H24O11 | [4] |
| Molecular Weight | 344.31 g/mol | [4] |
| Appearance | White to off-white powder/granules | [5] |
| Odor | Odorless | [6] |
| Melting Point | 145-150 °C | [6] |
| Solubility | Easily soluble in cold water | [6] |
| Stability | Stable under normal temperatures and pressures | [6] |
Toxicological Data
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (TDLo) | 125 mg/kg | Rat | [5] |
| Carcinogenicity | No evidence of carcinogenicity | Animal studies | [3] |
| Reproductive/Developmental Toxicity | No adverse effects on fertility or development | Animal studies | [3] |
Fire and Explosion Hazards
| Hazard | Data | Source(s) |
| Flammability | Combustible solid | [6] |
| Flash Point | Not Applicable | [6] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2) | [6] |
| Explosion Hazard | Dust may form an explosive mixture in air | [7] |
Exposure Controls and Personal Protection
| Parameter | Recommendation | Source(s) |
| Occupational Exposure Limits | No data available | [8][9][10] |
| Engineering Controls | Use in a well-ventilated area. Provide exhaust ventilation where dust is generated. | [6][11] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][11] |
| Skin Protection | Protective gloves and laboratory coat. | [5][11] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate. | [5][6] |
Hazard Identification and First Aid
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
First Aid Procedures
Immediate medical attention should be sought for all exposures. The following diagram outlines the initial first aid response.
Laboratory Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and personal clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid breathing dust.[5]
-
Use only with adequate ventilation.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Minimize dust generation and accumulation.[5]
-
Keep away from sources of ignition.[5]
-
Do not eat, drink, or smoke while handling.[5]
Conditions for Safe Storage:
-
Store in a tightly-closed container when not in use.[11]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][11]
-
Keep away from oxidizing agents.[6]
Accidental Release and Disposal
In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Disposal Considerations:
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5]
-
Disposal should be in accordance with all federal, state, and local regulations.[5]
-
Do not allow the product to enter drains, other waterways, or soil.[5]
-
Contaminated packaging should be disposed of as an unused product.[11]
Experimental Protocols (Cited Studies)
Detailed experimental protocols for the toxicological evaluation of this compound are not consistently available in publicly accessible literature. The following represents a summary of the methodologies based on information from chronic toxicity study abstracts and standard OECD guidelines that are typically followed for such assessments.
Chronic Toxicity and Carcinogenicity
A chronic toxicity and carcinogenicity study of Isomalt was conducted in Wistar rats and Swiss mice. While the full detailed protocol is not available, the study abstract indicates the following design:
-
Species: Wistar rats and Swiss mice.
-
Groups: 50 animals of each sex per group.
-
Dosage: 0, 2.5, 5, or 10% Isomalt in the diet.
-
Control Groups: Basal diet with 10% maize starch and basal diet with 10% sucrose.
-
Duration: Approximately 2.5 years for rats and 2 years for mice.
-
Administration: Started in utero for rats and at weaning for mice.
-
Observations: Appearance, behavior, mortality, body weight, hematological criteria, blood clinical chemistry, urine composition, and kidney function were periodically examined. At the end of the study, a full histopathological examination was performed to assess for neoplasia.
Skin and Eye Irritation
Although specific reports on this compound are not detailed, these tests are typically conducted following OECD Guidelines.
-
Skin Irritation (based on OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The degree of irritation is scored at specified intervals to evaluate erythema and edema.
-
Eye Irritation (based on OECD 405): The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[12] It has good thermal and chemical stability.[13]
-
Possibility of Hazardous Reactions: No known hazardous reactions.[12]
-
Conditions to Avoid: Avoid dust formation and exposure to heat, flames, and sparks.[7]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, carbon oxides (CO, CO2) may be formed.[6]
Conclusion
References
- 1. This compound | 64519-82-0 | MOLNOVA [molnova.com]
- 2. Functional sugar alcohol Isomalt Isomaltitol this compound - Buy Isomalt, isomaltitol, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molekula.com [molekula.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. foodsweeteners.com [foodsweeteners.com]
- 7. cambridgecommodities.com [cambridgecommodities.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. beneo.com [beneo.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemos.de [chemos.de]
- 13. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the Biochemical Landscape of Palatinitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, commercially known as Isomalt (B1678288), is a sugar substitute and a member of the polyol family, synthesized from sucrose. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,6-D-mannitol (GPM). Its unique chemical structure confers a range of biochemical and physiological properties that distinguish it from traditional sugars, positioning it as a key ingredient in functional foods and of interest in pharmaceutical applications. This technical guide provides a comprehensive review of the existing literature on the biochemical effects of this compound, with a focus on its metabolism, impact on enzymatic activities, and its influence on gut health and metabolic signaling.
Metabolism and Bioavailability
The metabolism of this compound is characterized by its slow and incomplete hydrolysis in the small intestine. This is a key determinant of its low caloric value and reduced glycemic response.
Intestinal Digestion and Absorption
This compound is primarily hydrolyzed by the brush border enzyme sucrase-isomaltase.[1][2] However, the rate of this hydrolysis is significantly slower compared to sucrose.[1] Studies using human intestinal biopsies have shown that the hydrolytic activity towards this compound is only about 1.3% of that towards isomaltose.[1] This slow digestion leads to a significant portion of ingested this compound passing into the large intestine.[3]
Colonic Fermentation
In the colon, this compound is fermented by the resident microbiota.[3] In vitro studies have demonstrated that Isomalt is metabolized by several strains of bifidobacteria, leading to the production of short-chain fatty acids (SCFAs), particularly butyrate. This suggests a prebiotic potential for this compound, contributing to a healthy gut environment.[3]
Quantitative Data on Biochemical Effects
The following tables summarize the key quantitative data from studies on this compound's biochemical effects.
Table 1: Enzyme Kinetics of Disaccharide Hydrolysis by Human Intestinal Sucrase-Isomaltase
| Substrate | Km (mM) | Vmax (relative to Sucrose) | Catalytic Efficiency (Vmax/Km) (relative to Sucrose) | Reference |
| Sucrose | 18 | 1.00 | 1.00 | [1] |
| Isomaltose | 5.6 | 0.85 | 2.72 | [1] |
Note: Data for Isomaltose is presented as a proxy for this compound due to the structural similarity of its α-1,6-glucosyl linkage.
Table 2: In Vitro Fermentation of Isomalt by Human Fecal Microbiota
| Parameter | Sucrose Diet (Control) | Isomalt Diet | P-value | Reference |
| Bifidobacteria (% of total anaerobes) | 9.8 ± 4.5 | 14.2 ± 6.3 | <0.05 | [3] |
| Fecal Butyrate (mmol/kg wet weight) | Not significantly different | High concentrations observed in vitro with Bifidobacteria strains | - | [3] |
| Fecal β-glucosidase activity (U/g feces) | 0.49 ± 0.21 | 0.35 ± 0.15 | <0.05 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate replication and further research.
Protocol 1: Determination of Michaelis-Menten Kinetics of Sucrase-Isomaltase
Objective: To determine the Km and Vmax of sucrase-isomaltase for a given substrate (e.g., sucrose, isomaltose).
Materials:
-
Human intestinal brush border membrane preparations (as enzyme source)
-
Substrate solutions of varying concentrations (e.g., sucrose, isomaltose)
-
Phosphate-citrate buffer (pH 6.2)
-
Glucose assay kit
-
Microplate reader
Procedure:
-
Prepare homogenates of the brush border membrane preparations in phosphate-citrate buffer.
-
Set up reactions in a microplate with varying concentrations of the substrate.
-
Initiate the reaction by adding the enzyme homogenate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by heat inactivation).
-
Measure the amount of liberated glucose using a glucose assay kit and a microplate reader.
-
Calculate the initial reaction velocities (V) for each substrate concentration.
-
Plot V against substrate concentration [S] and fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) to determine Km and Vmax.[1]
Protocol 2: In Vitro Fecal Fermentation of this compound
Objective: To assess the prebiotic effect of this compound by measuring changes in microbial populations and SCFA production.
Materials:
-
Fresh fecal samples from healthy human donors
-
Basal nutrient medium
-
This compound (Isomalt)
-
Anaerobic incubation system
-
Gas chromatography (GC) for SCFA analysis
-
Fluorescence in situ hybridization (FISH) or 16S rRNA gene sequencing for microbial analysis
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a buffered medium under anaerobic conditions.
-
Add the fecal slurry to a basal nutrient medium containing either this compound or a control carbohydrate (e.g., sucrose).
-
Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
At different time points, collect samples for analysis.
-
Analyze SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.[3]
-
Determine the abundance of specific bacterial groups (e.g., Bifidobacterium) using FISH with fluorescently labeled probes or by 16S rRNA gene sequencing.[3]
Protocol 3: Caco-2 Cell Glucose Uptake Assay
Objective: To investigate the effect of this compound on glucose transport across an in vitro model of the intestinal epithelium.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell inserts
-
This compound solution
-
D-glucose solution
-
Hank's Balanced Salt Solution (HBSS)
-
Glucose assay kit
Procedure:
-
Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer.
-
Wash the cell monolayers with HBSS.
-
Add a solution containing D-glucose and this compound (or a control without this compound) to the apical side of the Transwell insert.
-
Add HBSS to the basolateral side.
-
Incubate at 37°C.
-
At various time points, collect samples from the basolateral compartment.
-
Measure the glucose concentration in the basolateral samples to determine the rate of glucose transport across the monolayer.[4][5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key biochemical pathways and experimental workflows related to this compound.
References
- 1. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 3. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Uptake and Oxidative Stress in Caco-2 Cells: Health Benefits from Posidonia oceanica (L.) Delile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 6-Shogaol on Glucose Uptake and Intestinal Barrier Integrity in Caco-2 Cells [mdpi.com]
Palatinitol: A Comprehensive Technical Guide to its Application as a Protein-Stabilizing Excipient
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Palatinitol, also known as Isomalt, and its role as a protein-stabilizing excipient in pharmaceutical formulations. This document outlines the mechanisms of protein stabilization, presents quantitative data from key studies, details relevant experimental protocols, and provides a logical workflow for the evaluation of its efficacy.
Introduction to this compound (Isomalt)
This compound is a sugar alcohol (polyol) and an equimolar mixture of two disaccharide stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). It is a non-toxic, well-tolerated excipient traditionally used as a sugar substitute in the food industry and as a diluent in solid dosage forms.[1] In recent years, this compound has garnered attention for its potential as a protein-stabilizing agent, particularly in lyophilized formulations. Its non-reducing nature makes it a suitable alternative to reducing sugars that can cause protein glycation.
Mechanisms of Protein Stabilization by this compound
The stabilizing effect of polyols like this compound on proteins is attributed to several physicochemical mechanisms. These mechanisms collectively enhance the conformational stability of proteins, protecting them from stresses encountered during processing (e.g., freeze-drying) and storage.
2.1 Preferential Exclusion:
The primary mechanism by which polyols stabilize proteins in aqueous solutions is through preferential exclusion. The excipient molecules are preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water. This thermodynamically unfavorable interaction with the protein surface forces the protein to adopt a more compact, native conformation to minimize its surface area, thus stabilizing it against unfolding and aggregation.
2.2 Water Replacement Hypothesis:
During dehydration processes such as lyophilization, water molecules that form hydrogen bonds with the protein and maintain its native structure are removed. This compound, with its multiple hydroxyl groups, can act as a water substitute by forming hydrogen bonds with the protein. This interaction helps to preserve the protein's conformational integrity in the solid state.
2.3 Vitrification:
In the amorphous solid state, the high glass transition temperature (Tg) of this compound is crucial for protein stability. By forming a rigid, glassy matrix, this compound immobilizes the protein, thereby reducing its mobility and preventing unfolding and aggregation. A high Tg is particularly important for the long-term stability of lyophilized protein formulations during storage.
Quantitative Data on this compound's Stabilizing Effects
The following tables summarize the quantitative data from a key study by Tuderman et al. (2018), which investigated the efficacy of Isomalt (this compound) as a stabilizing excipient for lactate (B86563) dehydrogenase (LDH) during freeze-drying and subsequent storage, in comparison to sucrose (B13894).[1][2][3][4]
Table 1: Lactate Dehydrogenase (LDH) Activity After Freeze-Drying
| Excipient | Diastereomer Ratio (GPM:GPS) | Mean LDH Activity Retained (%) |
| This compound | 1:1 | 65 |
| This compound | 2:1 | 62 |
| This compound | 1:3 | 68 |
| This compound | 1:0 (GPM) | 58 |
| Sucrose | N/A | 95 |
| No Excipient | N/A | 40 |
Note: The data indicates that while this compound provides moderate protection during lyophilization, sucrose is a more effective cryo- and lyoprotectant for LDH, preserving almost full activity.[1][2][3][4]
Table 2: Lactate Dehydrogenase (LDH) Activity After 21 Days of Storage at 16% Relative Humidity
| Excipient | Diastereomer Ratio (GPM:GPS) | Mean LDH Activity Retained (%) |
| This compound | 1:1 | 85 |
| This compound | 2:1 | 82 |
| This compound | 1:3 | 88 |
| This compound | 1:0 (GPM) | 79 |
| Sucrose | N/A | 45 |
| No Excipient | N/A | 25 |
Note: this compound demonstrates superior performance in preserving LDH activity during storage compared to sucrose, which shows a significant loss of enzymatic activity.[1][2][3][4]
Table 3: Changes in LDH Secondary Structure (Determined by Circular Dichroism) After Freeze-Drying and Storage
| Condition | Predominant Secondary Structure Change |
| Freeze-drying with this compound | Minor decrease in α-helix content, minor increase in β-sheet and random coil content |
| Freeze-drying with Sucrose | Minimal change in secondary structure |
| Storage with this compound | Slight further decrease in α-helix content and increase in β-sheet and random coil content |
| Storage with Sucrose | Significant decrease in α-helix content and increase in β-sheet and random coil content |
Note: Changes in the secondary structure of LDH were observed in all formulations after freeze-drying and storage. The alterations were more pronounced in the sucrose-containing samples after storage, correlating with the loss of enzymatic activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a protein-stabilizing excipient.
4.1 Spectrophotometric Enzyme Activity Assay for Lactate Dehydrogenase (LDH)
This protocol is adapted from standard LDH activity assays.
-
Objective: To determine the enzymatic activity of LDH by measuring the rate of NADH oxidation to NAD⁺.
-
Principle: LDH catalyzes the conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is proportional to the LDH activity.
-
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADH solution (3.5 mM in phosphate buffer, prepared fresh)
-
Sodium pyruvate solution (21 mM in phosphate buffer, prepared fresh)
-
Reconstituted lyophilized LDH samples
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the assay mixture by combining 2.6 mL of phosphate buffer and 0.1 mL of NADH solution in a cuvette.
-
Add 0.2 mL of the diluted, reconstituted LDH sample to the cuvette.
-
Equilibrate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 0.1 mL of the sodium pyruvate solution (pre-warmed to 37°C) to the cuvette and mix rapidly.
-
Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for 5 minutes at 15-second intervals.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
LDH activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
4.2 Protein Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the conformational stability of a protein by analyzing its secondary structure.
-
Materials:
-
Reconstituted lyophilized protein samples (e.g., LDH) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Circular dichroism spectropolarimeter.
-
Quartz cuvette with a path length of 1 mm.
-
-
Procedure:
-
Calibrate the CD instrument according to the manufacturer's instructions.
-
Record a baseline spectrum of the buffer solution in the far-UV region (typically 190-250 nm).
-
Rinse the cuvette thoroughly with the protein sample solution before filling.
-
Record the CD spectrum of the protein sample over the same wavelength range.
-
For each sample, acquire at least three spectra and average them to improve the signal-to-noise ratio.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.
-
The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
4.3 Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm).
-
Materials:
-
Protein solution (e.g., 1-2 mg/mL) in a suitable buffer.
-
Differential Scanning Calorimeter.
-
-
Procedure:
-
Prepare protein samples with and without this compound at various concentrations.
-
Load the protein sample into the sample cell and the corresponding buffer (with or without this compound) into the reference cell.
-
Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat flow between the sample and reference cells as a function of temperature.
-
The resulting thermogram shows an endothermic peak corresponding to the protein's thermal denaturation.
-
The temperature at the apex of this peak is the melting temperature (Tm), a key indicator of the protein's thermal stability. An increase in Tm in the presence of this compound indicates a stabilizing effect.
-
Workflow for Evaluating Protein-Stabilizing Excipients
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of a potential protein-stabilizing excipient like this compound.
Caption: A generalized workflow for the systematic evaluation of protein-stabilizing excipients.
Conclusion
This compound (Isomalt) demonstrates significant potential as a protein-stabilizing excipient, particularly for enhancing the long-term storage stability of lyophilized protein formulations. While it may offer moderate protection during the initial freeze-drying process compared to conventional excipients like sucrose, its ability to better preserve protein activity and structure during storage makes it a valuable alternative for the development of stable biopharmaceutical products. The selection of this compound as a stabilizing agent should be based on a comprehensive evaluation of its effects on the specific protein of interest, following a systematic workflow as outlined in this guide. Further research into the application of this compound with a wider range of therapeutic proteins is warranted to fully elucidate its potential in biopharmaceutical formulation.
References
- 1. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
Methodological & Application
Application Note: Quantification of Palatinitol (Isomalt) Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palatinitol, commercially known as Isomalt, is a disaccharide-derived sugar alcohol (polyol) used extensively as a sugar substitute in the food and pharmaceutical industries. It is a mixture of two isomeric compounds: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] Due to its low caloric value, non-cariogenic properties, and lower glycemic index compared to sucrose, accurate quantification of this compound in raw materials and final products is crucial for quality control, formulation development, and nutritional labeling.[2]
Since sugar alcohols like this compound lack a significant UV chromophore, they cannot be effectively analyzed by common UV-Vis detectors.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used technique for the analysis of such compounds.[3][5] The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte, making it a universal detector for non-chromophoric compounds.[6] This application note details a validated HPLC-RID method for the reliable quantification of this compound.
Principle of the Method
The method employs a ligand-exchange chromatography column, specifically designed for carbohydrate analysis. The separation is achieved based on the interaction of the hydroxyl groups of the sugar alcohols with the stationary phase's metal ion (e.g., Pb²⁺ or Ca²⁺).[1][5] An isocratic mobile phase of ultrapure water at a high column temperature is used to facilitate the separation.[5] The eluting this compound isomers are detected by the RI detector, and the resulting peak areas are proportional to the concentration of the analyte, allowing for accurate quantification against a calibration curve prepared from a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound (Isomalt) Reference Standard: USP grade or equivalent.
-
Solvent: HPLC-grade, ultrapure water (resistivity ≥ 18.2 MΩ·cm).
-
Membrane Filters: 0.45 µm nylon or PVDF syringe filters for sample preparation.
2. Instrumentation
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a degasser.
-
Column: Shodex SUGAR SP0810 (Pb²⁺ form), 8.0 mm x 300 mm, or equivalent ligand-exchange column.[3][5]
-
Detector: High-Performance Refractive Index Detector (RID).
3. Chromatographic Conditions
A summary of the HPLC operating conditions is provided in Table 1.[1][3][5]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Shodex SUGAR SP0810 (Pb²⁺) |
| Column Temperature | 80 °C |
| Mobile Phase | Degassed, HPLC-grade Water |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | Controlled, typically matched to column or per manufacturer's recommendation |
| Injection Volume | 20 µL |
| Run Time | Approximately 50 minutes |
4. Preparation of Standard Solutions
-
Stock Solution (5 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade water.
-
Calibration Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.[5] These solutions are used to establish the calibration curve.
5. Sample Preparation
-
Solid Samples (e.g., powders, tablets): Accurately weigh a portion of the homogenized sample containing an expected amount of this compound. Dissolve the sample in a known volume of HPLC-grade water with gentle heating (40-50 °C) if necessary.[1]
-
Liquid Samples (e.g., syrups, beverages): Dilute the sample as needed with HPLC-grade water to bring the this compound concentration within the calibration range. For carbonated drinks, degas the sample in an ultrasonic bath before dilution.[7]
-
Filtration: All prepared standard and sample solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage and instrument damage.[5][7]
Method Validation and Data Presentation
The described method has been validated for linearity, precision, accuracy, and sensitivity.[5] The performance characteristics demonstrate its suitability for routine quality control analysis.
System Suitability
Before sample analysis, system suitability is confirmed by injecting a standard solution multiple times. The parameters should meet the acceptance criteria outlined in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2500 |
| Repeatability (RSD% of Peak Area) | ≤ 2.0% |
Quantitative Data Summary
The validation data for the quantification of this compound and other polyols using a similar HPLC-RID method are summarized in Table 3.[5]
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (R²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL |
| Precision (Repeatability, RSD%) | < 5% |
| Reproducibility (RSD%) | Good reproducibility reported |
Visualization of Experimental Workflow
The logical flow from sample receipt to final data reporting is a critical component of a robust analytical protocol. The following diagram illustrates this workflow.
Caption: Workflow for this compound Quantification by HPLC.
The HPLC method coupled with a Refractive Index Detector provides a reliable, accurate, and precise approach for the quantification of this compound in various food and pharmaceutical matrices.[3][5] The use of a specialized ligand-exchange column with a simple isocratic mobile phase of water makes the method robust and suitable for routine analysis in a quality control environment. Proper sample preparation, including filtration, is essential for maintaining system performance and ensuring accurate results.
References
- 1. usp.org [usp.org]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
Evaluating Palatinitol as a Novel Cryoprotectant for Mammalian Cell Culture
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a cornerstone of modern cell culture, enabling the long-term storage of valuable cell lines for research, drug development, and cell-based therapies. The process relies on cryoprotective agents (CPAs) to mitigate cellular damage from ice crystal formation and osmotic stress during freezing. While dimethyl sulfoxide (B87167) (DMSO) is the most common CPA, its cytotoxicity is a significant drawback.[1] Non-permeating disaccharides, such as sucrose (B13894) and trehalose, offer a less toxic alternative, often used to reduce the required concentration of DMSO.[2][3][4]
Palatinitol (also known as Isomalt) is a disaccharide alcohol with properties such as high stability and low hygroscopicity. While direct, extensive research on its use as a cryoprotectant in cell culture is limited, its structural similarity to other protective sugars suggests its potential as a valuable alternative or supplement to traditional CPAs. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a cryoprotectant for mammalian cells, offering detailed protocols for its preparation, application, and the assessment of its efficacy.
Theoretical Basis for this compound as a Cryoprotectant
The potential of this compound as a cryoprotectant is based on mechanisms shared with established non-permeating sugar cryoprotectants like sucrose and trehalose.[5][6] These mechanisms include:
-
Vitrification: At high concentrations and during rapid cooling, sugars can form a glassy, amorphous state known as vitrification. This process immobilizes water molecules, preventing the formation of damaging ice crystals.[7]
-
Membrane Stabilization: Sugars are thought to interact with the phospholipid head groups of the cell membrane, replacing water molecules and stabilizing the lipid bilayer, thus preventing phase transitions and fusion during dehydration and rehydration.
-
Osmotic Buffering: As a non-permeating solute, this compound remains in the extracellular space, creating an osmotic gradient that draws water out of the cells before freezing. This controlled dehydration minimizes the amount of intracellular water available to form ice crystals.[8]
Experimental Protocols
The following protocols are designed to guide the evaluation of this compound's efficacy as a cryoprotectant. It is recommended to perform these experiments alongside controls using standard cryopreservation media (e.g., 10% DMSO) and other disaccharides (e.g., sucrose or trehalose) for a robust comparison.
Protocol 1: Preparation of this compound-Based Cryopreservation Media
Materials:
-
This compound (Isomalt), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
DMSO, cell culture grade
-
Sterile, 0.22 µm syringe filter
-
Sterile conical tubes and bottles
Procedure:
-
Prepare a stock solution of this compound (e.g., 40% w/v) in complete cell culture medium without serum.
-
Gently warm the solution (up to 37°C) and stir until the this compound is completely dissolved.
-
Sterilize the this compound solution by passing it through a 0.22 µm filter.
-
Prepare the final cryopreservation media by combining the sterile this compound stock solution, FBS, complete culture medium, and DMSO to achieve the desired final concentrations. Examples of formulations to test are provided in Table 1.
-
Prepare all media on the day of the experiment and keep on ice.
Table 1: Example Cryopreservation Media Formulations for Evaluation
| Formulation ID | This compound (w/v) | Sucrose (w/v) | DMSO (v/v) | FBS (v/v) | Base Medium |
| Control 1 | 0% | 0% | 10% | 90% | - |
| Control 2 | 0% | 0% | 10% | 20% | 70% |
| Control 3 | 0% | 10% | 5% | 20% | 65% |
| Test 1 | 5% | 0% | 5% | 20% | 70% |
| Test 2 | 10% | 0% | 5% | 20% | 65% |
| Test 3 | 15% | 0% | 5% | 20% | 60% |
| Test 4 | 10% | 0% | 2.5% | 20% | 67.5% |
Protocol 2: Cryopreservation of Adherent and Suspension Cells
Materials:
-
Cultured mammalian cells in logarithmic growth phase
-
Prepared cryopreservation media (from Protocol 1)
-
Sterile cryovials, labeled
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Hemocytometer and Trypan Blue solution
Procedure:
-
Cell Harvest:
-
Adherent Cells: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension Cells: Transfer the cell suspension directly from the culture flask.
-
-
Cell Counting and Viability Check:
-
Take a small aliquot of the cell suspension and perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[9] Ensure initial viability is >90%.
-
-
Cell Pelleting: Centrifuge the cell suspension at 200-300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the chilled, appropriate cryopreservation medium to a final density of 1-5 x 10⁶ viable cells/mL.
-
Work quickly, as prolonged exposure to DMSO at room temperature can be toxic.[1]
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container. This will achieve a cooling rate of approximately -1°C per minute.[10]
-
Transfer the container to a -80°C freezer and leave for a minimum of 4 hours, or overnight.
-
-
Long-Term Storage: Transfer the cryovials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar for long-term storage.
Figure 1. General workflow for the cryopreservation of mammalian cells.
Protocol 3: Thawing and Post-Thaw Cell Culture
Materials:
-
Cryovials from liquid nitrogen storage
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile centrifuge tubes
Procedure:
-
Prepare a centrifuge tube with 9 mL of pre-warmed complete culture medium.
-
Retrieve a cryovial from the liquid nitrogen dewar.
-
Immediately immerse the lower half of the vial in the 37°C water bath. Gently agitate until only a small ice crystal remains (typically 1-2 minutes).
-
Wipe the outside of the cryovial with 70% ethanol before opening it in a sterile environment.
-
Slowly transfer the contents of the vial dropwise into the centrifuge tube containing the pre-warmed medium to minimize osmotic shock.[9]
-
Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Proceed with post-thaw analysis as described in Protocol 4.
Post-Thaw Efficacy Assessment
A comprehensive assessment of cell health after thawing is critical to determine the effectiveness of the cryoprotectant. It is recommended to perform assessments at multiple time points (e.g., immediately post-thaw, 24 hours, and 48 hours) to account for delayed cell death such as apoptosis.[11][12]
Protocol 4: Cell Viability and Recovery Assessment
1. Membrane Integrity (Viability):
-
Method: Trypan Blue Exclusion Assay.
-
Procedure: Mix a small sample of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution. Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Viability (%) = (Number of viable cells / Total number of cells) x 100.
2. Total Cell Recovery:
-
Method: Total viable cell count post-thaw.
-
Procedure: After resuspending the thawed cells in a known volume of medium, perform a viable cell count using the Trypan Blue method.
-
Calculation: Total Recovery (%) = (Total number of viable cells post-thaw / Total number of viable cells frozen) x 100.
3. Cell Attachment (for adherent cells):
-
Method: Visual inspection and quantification.
-
Procedure: Plate a known number of thawed cells in a culture vessel. After 24 hours, wash with PBS to remove non-adherent cells, then detach and count the remaining adherent cells.
-
Calculation: Attachment Efficiency (%) = (Number of adherent cells at 24h / Number of cells initially plated) x 100.
4. Cell Proliferation:
-
Method: Metabolic assays (e.g., MTT, XTT, or resazurin-based assays) or cell counting over time.
-
Procedure: Seed equal numbers of viable cells from each experimental group into multi-well plates. At various time points (e.g., 24, 48, 72 hours), perform a metabolic assay according to the manufacturer's instructions or count the cells.
Data Presentation and Interpretation
Quantitative data should be compiled into tables to facilitate direct comparison between different cryoprotectant formulations.
Table 2: Post-Thaw Viability and Recovery (24 hours post-thaw)
| Formulation ID | Post-Thaw Viability (%) | Total Cell Recovery (%) | Attachment Efficiency (%) |
| Control 1 (10% DMSO) | |||
| Control 3 (Sucrose) | |||
| Test 1 (5% this compound) | |||
| Test 2 (10% this compound) | |||
| Test 3 (15% this compound) | |||
| Test 4 (10% this compound) |
Table 3: Cell Proliferation (Absorbance at 450 nm - XTT Assay)
| Formulation ID | 24 hours | 48 hours | 72 hours |
| Control 1 (10% DMSO) | |||
| Control 3 (Sucrose) | |||
| Test 2 (10% this compound) |
Signaling Pathways and Mechanism of Action
Cryopreservation induces cellular stress, which can activate apoptotic pathways. The process of freezing and thawing can cause membrane damage, oxidative stress, and osmotic shock, leading to the activation of caspase cascades and programmed cell death.[11] Non-permeating cryoprotectants like this compound are hypothesized to mitigate the initial physical stressors that trigger these pathways.
Figure 2. Theoretical mechanism of this compound in preventing cell death.
Conclusion and Future Directions
This compound presents a theoretically promising, low-toxicity alternative to traditional cryoprotectants. Its potential to stabilize cell membranes and prevent ice crystal formation warrants systematic investigation. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound for their specific cell types. Future research should focus on optimizing this compound concentrations, exploring its synergistic effects with other cryoprotectants, and assessing its impact on long-term cell function and differentiation potential. Successful validation could establish this compound as a valuable component in next-generation cryopreservation media, particularly for sensitive cell types and clinical applications where reducing DMSO toxicity is paramount.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Cryoprotective Effect of Disaccharides on Cord Blood Stem Cells with Minimal Use of DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sucrose ‘Versus’ Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. stemcell.com [stemcell.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Palatinitol (Isomalt) in Freeze-Drying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a critical process for enhancing the stability and extending the shelf-life of labile biopharmaceuticals, including proteins, vaccines, and nanoparticles. The selection of appropriate excipients is paramount to a successful lyophilization cycle. Palatinitol, commercially known as Isomalt, is a disaccharide-derived polyol that has emerged as a promising alternative to conventional lyoprotectants and bulking agents like sucrose (B13894) and mannitol.
Isomalt is a non-reducing sugar alcohol, which makes it less prone to causing deleterious Maillard reactions with protein-based active pharmaceutical ingredients (APIs). A key attribute of Isomalt for freeze-drying is its high glass transition temperature (Tg'), which allows for primary drying to be conducted at higher temperatures, potentially reducing cycle times.[1] Upon freeze-drying, Isomalt transforms from a crystalline to a stable amorphous form, creating a glassy matrix that effectively protects the API during drying and subsequent storage.[1][2][3]
These application notes provide a comprehensive protocol for the incorporation of this compound (Isomalt) in freeze-drying processes, including formulation development, thermal characterization, and a detailed lyophilization cycle.
Key Advantages of this compound (Isomalt) in Lyophilization
-
High Glass Transition Temperature (Tg'): Enables more efficient primary drying at higher temperatures, reducing overall cycle time.[4]
-
Amorphous State Formation: Transforms into a stable amorphous glassy matrix upon freeze-drying, which is crucial for protecting biologics.[1][2]
-
Non-Reducing Sugar: Minimizes the risk of Maillard reactions with protein and peptide-based APIs.
-
Enhanced Storage Stability: Has demonstrated superior performance in protecting proteins, such as lactate (B86563) dehydrogenase (LDH), during long-term storage compared to conventional excipients like sucrose.[5][6]
-
Bulking Agent: Provides structural integrity to the lyophilized cake, preventing collapse and ensuring an elegant appearance.[2]
Experimental Data: this compound (Isomalt) vs. Sucrose for Protein Stabilization
A study comparing the efficacy of different diastereomer mixtures of Isomalt to sucrose in stabilizing lactate dehydrogenase (LDH) during freeze-drying and subsequent storage provides valuable insights. The data underscores Isomalt's potential, particularly in enhancing long-term stability.
Table 1: Lactate Dehydrogenase (LDH) Activity After Freeze-Drying
| Lyoprotectant | LDH Activity Retention (%) |
| Sucrose | Nearly 100% |
| Isomalt (Diastereomer Mixtures) | Considerably lower than sucrose |
Table 2: Lactate Dehydrogenase (LDH) Activity After 21 Days of Storage at 16% Relative Humidity
| Lyoprotectant | LDH Activity Retention (%) |
| Sucrose | Significant loss of initial activity |
| Isomalt (Diastereomer Mixtures) | Better retention of protein activity |
These findings suggest that while sucrose may offer slightly better protection during the initial freeze-drying process, Isomalt is more effective at preserving protein activity during storage.[6]
Experimental Protocols
Formulation Development and Preparation
This protocol outlines the steps for preparing a formulation containing a model protein and this compound (Isomalt) for freeze-drying.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Lactate Dehydrogenase)
-
This compound (Isomalt), preferably a 1:1 mixture of 6-O-α-d-glucopyranosyl-d-sorbitol (GPS) and 1-O-α-d-glucopyranosyl-d-mannitol (GPM) for optimal stability[7][8]
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Water for Injection (WFI)
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration.
-
Isomalt Dissolution: Dissolve the this compound (Isomalt) in the buffer solution. A typical concentration range for Isomalt as a lyoprotectant and bulking agent is 5-15% (w/v). The optimal concentration should be determined for each specific formulation.
-
API Addition: Once the Isomalt is fully dissolved, add the API to the solution and gently mix until completely dissolved. Avoid vigorous stirring or vortexing to prevent protein denaturation.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
Filling: Aseptically dispense the filtered solution into sterile lyophilization vials. The fill volume will depend on the vial size and desired cake height.
Thermal Characterization of the Formulation
To design an optimized freeze-drying cycle, it is essential to determine the critical thermal properties of the formulation, namely the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).[9]
a. Glass Transition Temperature (Tg') Determination using Differential Scanning Calorimetry (DSC)
Methodology:
-
Accurately weigh 10-15 mg of the liquid formulation into a DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument.
-
Cooling Phase: Cool the sample to -70°C at a controlled rate (e.g., 2.5°C/min).[4]
-
Isothermal Hold: Hold the sample at -70°C for 10 minutes to ensure complete solidification.[4]
-
Heating Phase: Heat the sample to 25°C at a controlled rate (e.g., 5°C/min).[4]
-
Analysis: Analyze the resulting thermogram to identify the midpoint of the endothermic shift in the baseline, which corresponds to the Tg'.
b. Collapse Temperature (Tc) Determination using Freeze-Drying Microscopy (FDM)
Methodology:
-
Place a small droplet of the formulation onto the microscope stage of the freeze-drying microscope.
-
Freezing: Freeze the sample to approximately -50°C.[4]
-
Vacuum Application: Apply a vacuum to the sample chamber.
-
Heating: Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observation: Visually monitor the sample for signs of structural collapse as the temperature increases. The temperature at which the dried matrix begins to lose its structure is the collapse temperature (Tc).[4]
Optimized Freeze-Drying Cycle for this compound (Isomalt) Formulations
This protocol provides a general freeze-drying cycle that can be adapted based on the thermal characteristics of the specific formulation. The primary drying temperature should always be maintained below the determined collapse temperature (Tc).
a. Freezing Stage:
-
Load the filled vials into the freeze-dryer at ambient temperature.
-
Cool the shelves to -40°C at a rate of 1°C/min.
-
Hold the shelf temperature at -40°C for at least 2 hours to ensure complete freezing of the product.[4]
b. Primary Drying Stage:
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to a setpoint that is 2-3°C below the determined collapse temperature (Tc) of the formulation. A typical ramp rate is 0.5°C/min.
-
Hold at this shelf temperature until all the ice has sublimed. This can be monitored by observing the product temperature probes, which will show a sharp increase once sublimation is complete, and by the chamber pressure, which will drop to the setpoint of the vacuum pump.
c. Secondary Drying Stage:
-
Increase the shelf temperature to a final drying temperature, typically between 20°C and 30°C, at a ramp rate of 0.2°C/min.
-
Maintain the chamber pressure at 100 mTorr or lower.
-
Hold these conditions for a minimum of 4-6 hours to ensure the removal of residual bound water. The duration of this stage should be optimized to achieve the desired final moisture content.
d. Stoppering and Unloading:
-
Once the secondary drying is complete, backfill the chamber with sterile, dry nitrogen to atmospheric pressure.
-
Stopper the vials under vacuum or nitrogen atmosphere.
-
Remove the vials from the freeze-dryer and seal with aluminum caps.
Visualizations
Caption: Workflow for Incorporating this compound in Freeze-Drying.
Caption: Mechanism of API Protection by this compound during Lyophilization.
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Freeze-Drying Process Optimization. • Pharma • IMA Group [ima.it]
Application of Palatinitol (Isomalt) in Pharmaceutical Tablet Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, commercially known as Isomalt (B1678288), is a disaccharide alcohol derived from sucrose. It is an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol dihydrate (1,1-GPM).[1] Isomalt is widely utilized in the pharmaceutical industry as a versatile excipient in various oral solid dosage forms, including tablets, capsules, lozenges, and coatings.[2] Its unique physicochemical properties make it an excellent choice for direct compression and wet granulation tablet manufacturing processes.[3][4]
This document provides detailed application notes and protocols for the use of Isomalt in pharmaceutical tablet formulation, with a focus on its properties, quantitative performance data, and experimental methodologies.
Physicochemical Properties of Isomalt
Isomalt's utility as a tablet excipient stems from its favorable chemical and physical characteristics. Different grades of Isomalt are commercially available, with varying ratios of the two isomeric components, which can influence properties like solubility.[1] For instance, galenIQ™ 720 has a 1:1 ratio of GPM to GPS, while galenIQ™ 721 has a 1:3 ratio, making it more soluble in water.[1]
| Property | Description | Significance in Tableting |
| Appearance | White, odorless, crystalline powder.[3] | Ensures uniform appearance of the final tablet. |
| Sweetness | Approximately 0.5 to 0.6 times that of sucrose, with a clean, natural sweet taste and no aftertaste.[2][5] | Improves the palatability of oral dosage forms, particularly for chewable and orally disintegrating tablets (ODTs).[6] |
| Solubility | Soluble in water; solubility varies with grade.[1] Sparingly soluble in ethanol.[3] | Different grades can be selected to achieve desired disintegration and dissolution profiles.[7] |
| Hygroscopicity | Low hygroscopicity; does not significantly absorb moisture up to 85% relative humidity.[3] | Enhances the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and improves the shelf-life of the final product.[8] |
| Compressibility | Exhibits good compaction properties, particularly grades designed for direct compression.[1] Shows plastic deformation under compression.[8] | Suitable for direct compression, a cost-effective and simple tablet manufacturing process.[1] |
| Flowability | Agglomerated grades possess excellent flow properties.[1] | Facilitates uniform die filling during high-speed tableting, ensuring weight uniformity of tablets.[7] |
| Non-cariogenic | Not metabolized by oral bacteria, thus does not promote tooth decay.[1] | Ideal for formulations intended for frequent use, such as lozenges and chewable tablets. |
| Low Caloric Value | Provides about 2 kcal/g.[9] | Suitable for formulations for diabetic patients and for products where caloric content is a concern.[9] |
| Chemical Stability | Highly stable, resistant to acids and microbial degradation.[3] | Ensures compatibility with a wide range of APIs and maintains product integrity over time. |
Advantages of Isomalt in Tablet Formulations
The use of Isomalt as an excipient offers several advantages in the development of pharmaceutical tablets:
-
Enhanced Patient Compliance: Its pleasant, sugar-like taste improves the palatability of medications, which is particularly beneficial for pediatric and geriatric populations.[10]
-
Suitability for Direct Compression: The excellent flowability and compressibility of specific Isomalt grades streamline the manufacturing process, reducing time and cost.[1]
-
Improved Stability: Due to its low hygroscopicity, Isomalt helps protect moisture-sensitive APIs from degradation, leading to a more stable final product.[8]
-
Versatility in Formulation: Isomalt can be used in various tablet types, including chewable tablets, orally disintegrating tablets (ODTs), and conventional tablets.[6][10] Different grades offer flexibility in controlling tablet disintegration and drug release.[7]
-
High Dilution Potential: Isomalt can accommodate a significant proportion of the active ingredient while maintaining good tablet characteristics.[1] However, co-processing can further enhance this property.[11]
Quantitative Data on Isomalt Tablet Formulations
The following tables summarize key quantitative data from studies evaluating Isomalt in various tablet formulations.
Table 1: Influence of Isomalt and Superdisintegrants on Tablet Properties
| Formulation | Compression Force (kN) | Hardness (N) | Friability (%) | Disintegration Time (s) |
| Isomalt (galenIQ™ 721) Placebo | 3 | 30 | < 0.1 | 180 |
| Isomalt (galenIQ™ 721) Placebo | 7 | 60 | < 0.1 | 200 |
| Isomalt (galenIQ™ 721) + 2% Croscarmellose Sodium | 7 | 60 | < 0.1 | 30-40 |
| Isomalt (galenIQ™ 721) + 3% Crospovidone | 7 | 60 | < 0.1 | < 20 |
Data synthesized from a study on fast-dissolving disintegrating tablets, highlighting the synergistic effect of Isomalt with superdisintegrants.[7]
Table 2: Dilution Potential of Isomalt and Co-processed Isomalt with Paracetamol
| Excipient | Drug Load (% Paracetamol) | Tablet Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) |
| Isomalt | 20% | 5.5 ± 0.54 | 0.2931 | 6.825 ± 0.68 |
| Isomalt | 40% | 2 ± 0.0 | 0.6326 (Failed) | 10.95 ± 0.72 |
| Co-processed Isomalt | 40% | 5.41 ± 0.37 | 0.3122 | 5.23 ± 0.71 |
This table demonstrates that while Isomalt has a good dilution potential, co-processing can significantly improve its ability to carry a higher drug load while maintaining acceptable tablet properties.[11][12]
Experimental Protocols
Protocol for Direct Compression of Isomalt Tablets
This protocol describes a general procedure for preparing tablets using Isomalt as a direct compression excipient.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Isomalt (Direct Compression Grade, e.g., galenIQ™ 721)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide, optional)
-
Blender (e.g., V-blender, Turbula blender)
-
Tablet Press (single-punch or rotary)
-
Tablet testing equipment (Hardness tester, Friability tester, Disintegration tester, Dissolution apparatus)
Procedure:
-
Sieving: Pass the API, Isomalt, and other excipients through an appropriate mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Place the sieved API and Isomalt in a blender.
-
Blend for a sufficient time (e.g., 10-15 minutes) to achieve a homogenous mixture.
-
If using a glidant, add it to the blend and mix for an additional 2-3 minutes.
-
Add the sieved lubricant to the blend and mix for a short duration (e.g., 2-5 minutes). Avoid over-lubrication as it can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Load the final blend into the hopper of the tablet press.
-
Set the desired tablet weight, thickness, and compression force.
-
Compress the blend into tablets.
-
-
Tablet Characterization:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation.
-
Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
-
Friability: Weigh a sample of tablets, place them in a friability tester, and operate for the specified number of rotations (e.g., 100). Calculate the percentage weight loss.
-
Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration tester.
-
Dissolution: Perform dissolution testing according to the relevant pharmacopeial method for the specific API.
-
Protocol for Wet Granulation of Isomalt Tablets
This protocol outlines a general procedure for preparing tablets using Isomalt in a wet granulation process.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Isomalt
-
Binder Solution (e.g., PVP in water or Isomalt solution)
-
Disintegrant (e.g., Crospovidone)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear granulator or planetary mixer
-
Drying oven or fluid bed dryer
-
Milling equipment (e.g., oscillating granulator or cone mill)
-
Blender
-
Tablet Press
-
Tablet testing equipment
Procedure:
-
Dry Mixing: Blend the API, Isomalt, and intra-granular portion of the disintegrant in a granulator.[13]
-
Granulation:
-
Slowly add the binder solution to the dry powder blend while mixing.[13]
-
Continue mixing until a suitable wet mass is formed (a cohesive mass that crumbles when pressed).
-
-
Wet Milling/Screening: Pass the wet mass through a coarse screen to produce wet granules.[13]
-
Drying:
-
Dry the wet granules in a drying oven at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached.[13]
-
Alternatively, use a fluid bed dryer for more efficient drying.
-
-
Dry Milling: Mill the dried granules to the desired particle size distribution.[13]
-
Final Blending:
-
Transfer the milled granules to a blender.
-
Add the extra-granular portion of the disintegrant and the lubricant.
-
Blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.
-
-
Compression: Compress the final blend into tablets as described in the direct compression protocol.
-
Tablet Characterization: Evaluate the tablets for weight variation, hardness, friability, disintegration time, and dissolution as described previously.
Visualizations
Diagram 1: Tablet Formulation and Evaluation Workflow
Caption: Workflow for tablet formulation and evaluation using Isomalt.
Diagram 2: Key Properties of Isomalt for Tablet Formulation
Caption: Relationship between Isomalt's properties and formulation benefits.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Functional sugar alcohol Isomalt Isomaltitol this compound - Buy Isomalt, isomaltitol, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 3. Isomalt | 64519-82-0 [chemicalbook.com]
- 4. science.rsu.lv [science.rsu.lv]
- 5. foodsweeteners.com [foodsweeteners.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugar Isomalt/Isomaltitol/Palatinitol USP Grade - Isomalt and this compound [scmpio.en.made-in-china.com]
- 10. New orodispersible mini-tablets for paediatric use - A comparison of isomalt with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
Palatinitol as a Non-Cariogenic Excipient in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, also known as isomalt, is a sugar alcohol (polyol) derived from sucrose (B13894). It is a disaccharide composed of two diastereomeric forms: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). Due to its unique physicochemical and physiological properties, this compound has emerged as a valuable excipient in the pharmaceutical industry, particularly in the development of non-cariogenic oral drug delivery systems. Its utility extends to various dosage forms, including tablets, capsules, coatings, sachets, suspensions, and effervescent tablets.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and drug development professionals interested in utilizing this compound.
Application Notes
Non-Cariogenic Properties
This compound is not metabolized by most oral bacteria, including Streptococcus mutans, to produce acids that lead to tooth demineralization and caries.[1][3] This makes it an ideal excipient for oral formulations intended for frequent use or for pediatric and geriatric populations at higher risk for dental caries. Unlike sucrose, this compound does not contribute to the formation of dental plaque.[4]
Low Glycemic and Insulinemic Index
This compound is slowly and only partially absorbed in the small intestine.[5][6] This results in a minimal impact on blood glucose and insulin (B600854) levels, making it a suitable excipient for medications intended for diabetic patients or those on calorie-controlled diets.[6][7][8]
Physicochemical Stability and Formulation Advantages
This compound exhibits low hygroscopicity, meaning it does not readily absorb moisture from the air.[9][10][11] This property is crucial for the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and contributes to a longer shelf life of the final product.[10] Its excellent compressibility makes it suitable for direct compression tableting, a cost-effective and efficient manufacturing process.[2][10] Furthermore, it is chemically inert and does not undergo Maillard reactions (browning reactions) with APIs containing amino groups.[1]
Taste and Mouthfeel
This compound has a clean, sweet taste, approximately 55% as sweet as sucrose, without any undesirable aftertaste.[5] It has a negative heat of solution, which imparts a pleasant cooling sensation in the mouth, enhancing the palatability of oral dosage forms like chewable tablets and lozenges.[2][12]
Quantitative Data
The following tables summarize the key quantitative properties of this compound (Isomalt) and compare it with other common sugar alcohols.
Table 1: Physicochemical and Physiological Properties of this compound (Isomalt)
| Property | Value | References |
| Molecular Formula | C12H24O11 | [1] |
| Glycemic Index (GI) | 2 - 9 | [5][13] |
| Insulinemic Index | Low | [7] |
| Caloric Value (kcal/g) | ~2.0 | [5][8] |
| Sweetness (relative to sucrose) | 0.45 - 0.65 (45-65%) | [5] |
| Solubility in water | Freely soluble | [14] |
| Melting Point (°C) | 145-150 | [11] |
Table 2: Comparative Hygroscopicity of Sugar Alcohols (% Moisture Gain at 25°C)
| Relative Humidity (%) | This compound (Isomalt) | Sorbitol | Mannitol | Xylitol | Erythritol |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 | < 0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 | < 0.1 |
| 60 | ~0.1 | ~0.8 | < 0.1 | ~0.3 | < 0.1 |
| 80 | ~0.2 | > 20 | ~0.1 | > 15 | ~0.2 |
| 90 | ~0.3 | > 25 | ~0.2 | > 20 | ~0.4 |
Data compiled from various scientific literature.[9] Absolute values can vary based on crystalline form and particle size.
Experimental Protocols
Protocol 1: In Vitro Non-Cariogenicity Assessment - Plaque pH Telemetry
This protocol outlines the methodology to assess the non-cariogenic potential of a formulation containing this compound by measuring changes in dental plaque pH.
Objective: To determine if the consumption of a test product containing this compound causes the plaque pH to drop below the critical level for enamel demineralization (typically pH 5.7).
Materials:
-
Test product containing this compound
-
Positive control (10% sucrose solution)
-
Negative control (water)
-
Human volunteers (at least 4) with healthy dentition
-
Custom-made intra-oral appliances with an indwelling pH electrode
-
pH monitoring and recording equipment
-
Calibration buffers (pH 4.0 and 7.0)
Procedure:
-
Volunteer Preparation:
-
Volunteers abstain from oral hygiene for 3-7 days to allow for plaque accumulation on the pH electrode.[15]
-
Volunteers fast for at least 2 hours before the test.
-
-
Appliance Insertion and Calibration:
-
The intra-oral appliance with the pH electrode is inserted into the volunteer's mouth.
-
The electrode is allowed to stabilize, and the baseline plaque pH is recorded.
-
The electrode is calibrated using standard pH buffers.
-
-
Testing Procedure:
-
The volunteer rinses their mouth with the test product (or consumes the solid dosage form) for a standardized period (e.g., 1-2 minutes).
-
The plaque pH is continuously monitored and recorded for at least 30 minutes after consumption.[12]
-
A washout period of at least 2 hours is allowed between testing different products.
-
-
Controls:
-
The procedure is repeated with the positive control (10% sucrose solution) to ensure the plaque is metabolically active and capable of acid production.[12] A significant drop in pH below 5.7 is expected.
-
The procedure is also repeated with the negative control (water) to establish a baseline.
-
-
Data Analysis:
-
The change in plaque pH over time is plotted for each test substance.
-
The minimum pH reached and the area under the curve below the critical pH (5.7) are calculated.
-
A product is considered non-cariogenic if it does not cause the interdental plaque pH to drop below 5.7.[15]
-
Protocol 2: Determination of Hygroscopicity
This protocol describes a standard method for determining the hygroscopicity of this compound or a formulation containing it.
Objective: To classify the hygroscopic nature of a substance based on its moisture uptake at a specific relative humidity.
Materials:
-
Test substance (this compound or formulation)
-
Gravimetric Sorption Analyzer (GSA) or a controlled humidity chamber with a microbalance
-
Drying oven
-
Desiccator
Procedure (based on European Pharmacopoeia with modifications for accuracy): [16]
-
Sample Preparation (Pre-treatment):
-
Dry the sample in an oven at a suitable temperature (e.g., 40°C) under vacuum or with a dry nitrogen purge until a constant weight is achieved. This establishes a dry reference state.[16]
-
Alternatively, use the GSA to equilibrate the sample at 0% relative humidity (RH).
-
-
Equilibration:
-
Weight Measurement:
-
After 24 hours, accurately weigh the sample.
-
-
Calculation and Classification:
-
Calculate the percentage increase in weight.
-
Classify the hygroscopicity based on the following criteria:[17]
-
Non-hygroscopic: Increase in weight is less than 0.12% w/w.
-
Slightly hygroscopic: Increase in weight is 0.2% to less than 2% w/w.
-
Hygroscopic: Increase in weight is 2% to less than 15% w/w.
-
Very hygroscopic: Increase in weight is 15% w/w or more.
-
-
Visualizations
Signaling Pathway: Sucrose vs. This compound Metabolism in Oral Bacteria
Caption: Sucrose vs. This compound metabolism by oral bacteria.
Experimental Workflow: In Vitro Non-Cariogenicity Assessment
Caption: Workflow for in vitro non-cariogenicity testing.
Logical Relationship: Formulation Development with this compound
Caption: Logical flow for formulation with this compound.
References
- 1. Protocols to Study Dental Caries In Vitro: Microbial Caries Models | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demineralization and Remineralization Evaluation Techniques | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methods for monitoring changes in the pH of human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. In vitro model systems for exploring oral biofilms: From single-species populations to complex multi-species communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toothfriendly.org [toothfriendly.org]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. oss.jocpd.com [oss.jocpd.com]
- 15. toothfriendly.org [toothfriendly.org]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
Application Notes and Protocols for the Gas Chromatography Analysis of Palatinitol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, also known as isomalt, is a sugar substitute and a sugar alcohol that is a mixture of two isomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). Accurate and reliable analytical methods are essential for the quality control, formulation development, and metabolic studies of this compound. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, due to the low volatility of sugar alcohols like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis. This document provides detailed application notes and protocols for the analysis of this compound and its isomers using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).
Isomer Structures and Relationship
This compound is an equimolar mixture of two diastereomers: 1,6-GPS and 1,1-GPM. While they share similar chemical properties, their distinct stereochemistry can influence their physical and biological characteristics.
Structures of this compound Isomers
Experimental Protocols
A critical step in the GC analysis of this compound is the derivatization of the hydroxyl groups to increase the volatility of the isomers. Silylation, specifically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method.
Sample Preparation and Derivatization (Silylation)
This protocol outlines the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether derivatives. It is crucial to perform these steps in an anhydrous environment as silylation reagents are sensitive to moisture.[1]
Materials:
-
This compound standard or sample
-
Anhydrous Pyridine (B92270)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
2 mL sample vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Vortex the vial for 1 minute to ensure complete dissolution.
-
Add 100 µL of MSTFA to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[1]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS or GC-FID analysis. An aliquot of the derivatized solution is injected into the GC system.
Gas Chromatography (GC) and Mass Spectrometry (MS) / Flame Ionization Detection (FID) Parameters
The following are typical GC-MS/FID parameters for the analysis of silylated sugar alcohols. These may need to be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[1] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes. |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1] |
| Flame Ionization Detector (FID) | |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) Flow | 25 mL/min |
Experimental Workflow
The overall workflow for the GC analysis of this compound involves sample preparation, derivatization, GC separation, and data analysis.
GC Analysis Workflow of this compound
Data Presentation
Quantitative analysis of the silylated this compound isomers can be performed by creating a calibration curve from standards of known concentrations. The peak areas of the two isomers are used to determine their respective concentrations in a sample. While the exact retention times can vary between instruments and methods, the following table provides a template for presenting the quantitative data. The elution order of the silylated isomers on a non-polar column like DB-5MS is expected to be based on their boiling points, which are very similar. In HPLC, 1,6-GPS is the earlier eluting peak. This may or may not be the case in GC. For the purpose of this application note, we will designate them as Isomer 1 and Isomer 2.
| Analyte (TMS Derivative) | Retention Time (min) | Peak Area (arbitrary units) | Concentration (mg/mL) | Relative Response Factor (RRF) |
| Isomer 1 (e.g., 1,6-GPS) | e.g., 22.5 | User-defined | User-defined | User-defined |
| Isomer 2 (e.g., 1,1-GPM) | e.g., 23.1 | User-defined | User-defined | User-defined |
| Internal Standard | e.g., 20.0 | User-defined | User-defined | 1.00 |
Note on Quantitative Analysis: For accurate quantification, the use of an internal standard (e.g., sorbitol or another sugar alcohol not present in the sample) is recommended to correct for variations in injection volume and derivatization efficiency. The relative response factors (RRFs) for the two isomers should be determined experimentally by analyzing a standard of known composition.
Conclusion
The gas chromatographic method detailed in these application notes provides a robust and reliable approach for the separation and quantification of this compound and its isomers, 1,6-GPS and 1,1-GPM. The key to successful analysis lies in the careful and complete derivatization of the sugar alcohols to their volatile TMS ethers. The provided experimental protocols and GC parameters serve as a strong foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this compound in various matrices. The use of an internal standard and the determination of relative response factors are crucial for achieving high accuracy and precision in quantitative analysis.
References
Palatinitol (Isomalt) as a Bulking Agent in Protein Formulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palatinitol, commercially known as isomalt, as a bulking agent in the formulation of protein-based therapeutics, particularly in lyophilized (freeze-dried) dosage forms. This document outlines the rationale for its use, presents comparative data on its efficacy, and provides detailed protocols for key analytical techniques used to assess protein stability.
Introduction to this compound in Protein Formulation
This compound, a non-reducing sugar alcohol, offers several advantages as a bulking agent in protein formulations. Its primary role is to provide structure and support to the lyophilized cake, preventing collapse and ensuring an elegant appearance. Beyond its function as a bulking agent, this compound also contributes to the stability of the protein during both the freeze-drying process and long-term storage. Its amorphous nature after freeze-drying and a relatively high glass transition temperature (Tg) are key properties that help to immobilize the protein in a glassy matrix, thereby reducing degradation pathways.[1][2]
Comparative Efficacy of this compound and Sucrose (B13894)
Studies comparing this compound (isomalt) with sucrose, a standard cryoprotectant, have revealed distinct advantages for each excipient depending on the stage of the product lifecycle. The following data, derived from studies on the model enzyme Lactate (B86563) Dehydrogenase (LDH), illustrates these differences.
Data Presentation: this compound vs. Sucrose in LDH Formulation
| Parameter | Formulation with this compound (Isomalt) | Formulation with Sucrose | Key Findings |
| Protein Activity Post-Lyophilization | Considerably lower than sucrose-formulated samples. | Almost complete retention of enzymatic activity.[3][4][5] | Sucrose is a more effective cryoprotectant during the freeze-drying process itself.[3] |
| Protein Stability During Storage (21 days at 16% RH) | Better retention of enzymatic activity.[3][4][5] | Significant loss of enzymatic activity.[3][4][5] | This compound provides superior long-term stability to the lyophilized protein during storage.[3][4] |
| Physical State after Freeze-Drying | Amorphous.[1][2] | Amorphous. | Both excipients form an amorphous matrix, which is crucial for protein stabilization. |
| Glass Transition Temperature (Tg) | Generally high, contributing to storage stability. | Lower than some other disaccharides.[6][7] | A higher Tg is desirable for long-term stability, especially at ambient temperatures. |
Mechanisms of Protein Stabilization
The stabilizing effect of sugar alcohols like this compound is attributed to several mechanisms. The "water replacement hypothesis" suggests that during drying, the hydroxyl groups of the sugar alcohol replace the water molecules that form hydrogen bonds with the protein, thus maintaining its native conformation. The "vitrification" or glassy state theory posits that the high viscosity of the amorphous sugar matrix immobilizes the protein, restricting conformational changes and degradative chemical reactions.
Conceptual diagram of protein stabilization by this compound during lyophilization.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a bulking agent and protein stabilizer.
Experimental Workflow
The overall experimental workflow for evaluating a new protein formulation with this compound involves several key stages, from formulation preparation to stability assessment.
Experimental workflow for protein formulation studies with this compound.
Protocol 1: Lyophilization of Protein Formulations
This protocol describes a general freeze-drying cycle suitable for screening protein formulations containing this compound. The precise parameters may require optimization based on the specific protein and formulation characteristics.
Materials:
-
Model protein (e.g., Lactate Dehydrogenase) solution
-
This compound (isomalt)
-
Sucrose (for comparison)
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Lyophilizer with programmable temperature and pressure controls
-
Lyophilization vials and stoppers
Procedure:
-
Formulation Preparation: Prepare protein solutions containing the desired concentration of protein and excipients (e.g., 5% w/v this compound or sucrose).
-
Filling: Dispense a consistent volume of each formulation into lyophilization vials.
-
Freezing:
-
Load the vials onto the lyophilizer shelf at room temperature.
-
Cool the shelves to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying:
-
Apply a vacuum to the chamber (e.g., 100 mTorr).
-
Increase the shelf temperature to a temperature below the collapse temperature of the formulation (e.g., -25°C).
-
Hold these conditions until all the ice has sublimated. This can be monitored by pressure sensors in the lyophilizer.
-
-
Secondary Drying:
-
Gradually increase the shelf temperature to 25°C over several hours.
-
Hold at 25°C for at least 4 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum before removing them from the lyophilizer and sealing with aluminum caps.
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of LDH, which is an indicator of its structural integrity. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Lyophilized protein formulation
-
Reconstitution buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
L-Lactate solution
-
NAD+ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reconstitution: Reconstitute the lyophilized samples with a defined volume of reconstitution buffer.
-
Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing assay buffer, L-lactate solution, and NAD+ solution.
-
Initiation of Reaction: Add a small, precise volume of the reconstituted protein solution to the assay mixture in the cuvette. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). The enzymatic activity is proportional to this rate. Compare the activity of the test samples to a control sample of the protein that has not been lyophilized.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins. Changes in the CD spectrum can indicate denaturation or conformational changes.
Materials:
-
Reconstituted protein solution
-
Buffer used for reconstitution (as a blank)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: The protein concentration should be adjusted to be within the optimal range for CD analysis (typically 0.1-1.0 mg/mL). The sample should be clear and free of any particulates.
-
Instrument Setup:
-
Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).
-
Set the scanning speed, bandwidth, and other instrument parameters as required.
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.
-
Sample Measurement: Record the CD spectrum of the protein sample.
-
Data Processing: Subtract the buffer baseline spectrum from the protein sample spectrum. The resulting spectrum can be used to estimate the secondary structural content (α-helix, β-sheet, etc.) of the protein using deconvolution software. Compare the spectra of lyophilized samples with that of the native protein to assess any structural changes.
Conclusion
This compound (isomalt) is a viable and beneficial bulking agent for the lyophilization of protein therapeutics. While it may not provide the same level of cryoprotection as sucrose during the freeze-drying process itself, its ability to confer superior long-term storage stability makes it an attractive excipient for protein formulations. The choice between this compound and other excipients will depend on the specific stability requirements of the protein drug product throughout its lifecycle. The protocols provided here offer a framework for the systematic evaluation of this compound in your protein formulation development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Metabolic intricacies: Palatinitol as an Investigative Tool
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Palatinitol (also known as Isomalt) in experimental studies focused on metabolic pathways. This compound, a sugar alcohol derived from sucrose (B13894), offers a unique metabolic profile, making it a valuable tool for investigating glucose metabolism, gut microbiome interactions, and incretin (B1656795) hormone signaling. Its slow and incomplete digestion provides a distinct advantage for elucidating complex metabolic responses.
Introduction to this compound's Metabolic Profile
This compound is an equimolar mixture of two disaccharide alcohols: glucose-α-1,6-sorbitol (GPS) and glucose-α-1,1-mannitol (GPM). Unlike sucrose, which is rapidly hydrolyzed in the small intestine, the glycosidic bonds in this compound are more resistant to enzymatic digestion.[1] This results in:
-
Reduced Glycemic and Insulinemic Response: this compound consumption leads to a significantly lower and slower rise in blood glucose and insulin (B600854) levels compared to sucrose or glucose.[1][2][3]
-
Gut Microbiome Modulation: A substantial portion of ingested this compound reaches the large intestine intact, where it is fermented by the gut microbiota.[4][5] This fermentation process selectively stimulates the growth of beneficial bacteria, such as Bifidobacterium.[4][5][6]
-
Incretin Hormone Stimulation: The slow digestion of this compound and its presence in the lower small intestine can lead to an increased secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[7][8][9]
These characteristics make this compound an excellent experimental tool to probe various aspects of metabolic health.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various studies.
Table 1: Effect of this compound (Isomalt/Isomaltulose) on Postprandial Blood Glucose Response Compared to Sucrose.
| Parameter | This compound/Isomaltulose | Sucrose | Percentage Reduction with this compound/Isomaltulose | Reference |
| Peak Blood Glucose Concentration (iCmax) | Significantly lower | Higher | 46% to 83% | [2] |
| Incremental Area Under the Curve (iAUC) - 2 hours | Significantly lower | Higher | 5% to 71% | [2] |
| Mean Postprandial Glucose Levels (first 60 mins) | Lower | Higher | 20% to 52% | [10] |
| Mean Peak Blood Glucose Concentration | Lower | Higher | 20% | [3] |
Table 2: Effect of this compound (Isomalt/Isomaltulose) on Postprandial Insulin Response Compared to Sucrose.
| Parameter | This compound/Isomaltulose | Sucrose | Percentage Reduction with this compound/Isomaltulose | Reference |
| Peak Insulin Concentration (iCmax) | Significantly lower | Higher | 70% to 92% | [2] |
| Incremental Area Under the Curve (iAUC) - 2 hours | Significantly lower | Higher | 58% to 87% | [2] |
| Plasma Insulin Levels | Lower | Higher | 30% to 50% | [10] |
| Insulin Secretion | Lower | Higher | 55% | [3] |
Table 3: Effect of this compound (Isomalt/Isomaltulose) on Gut Hormone Secretion.
| Hormone | Effect of this compound/Isomaltulose | Comparison | Reference |
| Glucagon-Like Peptide-1 (GLP-1) | Increased secretion | Compared to Sucrose | [7][8][9] |
| Peptide YY (PYY) | Increased secretion | Compared to Sucrose | [7][8][9] |
Table 4: Effect of this compound (Isomalt) on Gut Microbiota Composition.
| Bacterial Genus | Effect of this compound/Isomalt (B1678288) | Significance | Reference |
| Bifidobacterium | Statistically significant increase | P < 0.05 | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study metabolic pathways.
Protocol for Oral Glucose Tolerance Test (OGTT) with this compound
Objective: To assess the postprandial glycemic and insulinemic response to an oral load of this compound compared to a control substance (e.g., glucose or sucrose).
Materials:
-
This compound (food grade)
-
Control substance (glucose or sucrose, food grade)
-
Water
-
Blood collection tubes (e.g., fluoride-oxalate for glucose, EDTA for insulin)
-
Glucometer and strips (for immediate monitoring, if applicable)
-
Centrifuge
-
Assay kits for plasma glucose and insulin determination
Procedure:
-
Participant Preparation:
-
Participants should maintain their usual diet and physical activity for at least three days prior to the test.
-
Participants must fast for 8-12 hours overnight before the test. Water is permitted.
-
On the morning of the test, ensure the participant is resting comfortably.
-
-
Baseline Blood Sample (Time 0):
-
Collect a fasting blood sample. This will serve as the baseline measurement.
-
-
Administration of Test Substance:
-
Prepare a solution of 50g of this compound dissolved in 250-300 mL of water. For the control group, prepare an equivalent solution with glucose or sucrose.
-
The participant should consume the entire drink within 5 minutes.
-
-
Post-Dose Blood Sampling:
-
Collect blood samples at regular intervals post-ingestion. Recommended time points are 15, 30, 45, 60, 90, and 120 minutes.
-
-
Sample Processing and Analysis:
-
Process the collected blood samples according to the assay kit instructions to separate plasma.
-
Analyze plasma glucose and insulin concentrations using validated assay methods.
-
-
Data Analysis:
-
Plot the mean plasma glucose and insulin concentrations against time for both the this compound and control groups.
-
Calculate the incremental Area Under the Curve (iAUC) for both glucose and insulin responses.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the responses between the two groups.
-
Protocol for In Vivo Gut Microbiome Analysis Following this compound Intervention
Objective: To investigate the impact of dietary this compound on the composition of the gut microbiota.
Materials:
-
This compound (food grade)
-
Standardized diet for study participants
-
Fecal sample collection kits
-
DNA extraction kit (suitable for fecal samples)
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Study Design:
-
A randomized controlled trial or a crossover design is recommended.
-
Participants will consume a controlled diet supplemented with a specific daily dose of this compound (e.g., 30g/day) or a placebo (e.g., sucrose) for a defined period (e.g., 4 weeks).
-
-
Fecal Sample Collection:
-
Collect fecal samples from participants at baseline (before the intervention) and at the end of the intervention period.
-
Samples should be immediately frozen and stored at -80°C until analysis.
-
-
DNA Extraction:
-
Extract total bacterial DNA from the fecal samples using a validated commercial kit, following the manufacturer's instructions.
-
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify a specific variable region of the 16S rRNA gene (e.g., V3-V4) using universal bacterial primers.
-
Prepare the amplicons for sequencing on an NGS platform (e.g., Illumina MiSeq).
-
-
Bioinformatics Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa.
-
-
Statistical Analysis:
-
Compare the changes in the abundance of specific bacterial genera (e.g., Bifidobacterium) between the this compound and placebo groups using appropriate statistical tests.
-
Protocol for Fecal Short-Chain Fatty Acid (SCFA) Analysis
Objective: To quantify the concentration of major SCFAs (acetate, propionate, and butyrate) in fecal samples following this compound consumption.
Materials:
-
Fecal samples (collected as described in Protocol 3.2)
-
Internal standards for SCFAs (e.g., isotopically labeled SCFAs)
-
Extraction solvent (e.g., diethyl ether)
-
Derivatization agent (if required by the analytical method)
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Sample Preparation:
-
Homogenize a known amount of frozen fecal sample.
-
-
Extraction:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the SCFAs from the fecal matrix. Add internal standards at the beginning of the extraction process for accurate quantification.
-
-
Derivatization (if necessary):
-
Some analytical methods require derivatization of the SCFAs to improve their volatility for GC analysis or their detection by other methods.
-
-
Instrumental Analysis:
-
Analyze the extracted and derivatized samples using GC-MS or HPLC.
-
Separate and identify the individual SCFAs based on their retention times and mass spectra.
-
-
Quantification:
-
Quantify the concentration of each SCFA by comparing its peak area to that of the corresponding internal standard.
-
-
Data Analysis:
-
Compare the fecal SCFA concentrations between the this compound and placebo groups using statistical tests.
-
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the experimental use of this compound.
Caption: Overall metabolic pathway of this compound in vivo.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. Comparative study of isomalt and sucrose by means of continuous indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. All Sugars Are Not Alike: Isomaltulose Better Than Table Sugar for People with Type2 Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]
- 4. biomineral.cz [biomineral.cz]
- 5. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isomaltulose Enhances GLP-1 and PYY Secretion to a Mixed Meal in People With or Without Type 2 Diabetes as Compared to Saccharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomaltulose enhances incretin GLP-1 secretion – Isomaltulose [isomaltulose.org]
- 9. nuffoodsspectrum.asia [nuffoodsspectrum.asia]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Palatinitol as a Control in Carbohydrate Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Palatinitol (also known as Isomalt) as a control in various carbohydrate research settings. This compound, a sugar alcohol derived from sucrose, is an ideal control due to its slow and incomplete absorption, leading to a low glycemic and insulinemic response.[1][2] It is a disaccharide mixture of α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). Its physical properties, including a sugar-like taste and texture, make it an excellent placebo in studies where sensory characteristics are a consideration.
Application: Glycemic and Insulinemic Response Studies
This compound is a well-established control for investigating the impact of carbohydrates on postprandial blood glucose and insulin (B600854) levels. Its use allows researchers to isolate the effects of more readily digestible carbohydrates.
Quantitative Data Summary:
| Product Type | Parameter | Sugar (Control) | Isomalt (B1678288) (Test) | % Reduction with Isomalt | p-value | Reference |
| Mints | iAUC2h (mg/dLmin) | 652.5 | 189.2 | 71% | < 0.05 | [3] |
| iCmax (mg/dL) | 45.9 | 7.8 | 83% | < 0.05 | [4][5] | |
| Insulin iAUC2h (mU/Lmin) | 1859.4 | 483.4 | 74% | < 0.05 | [3] | |
| Insulin iCmax (mU/L) | 43.1 | 3.4 | 92% | < 0.05 | [4][5] | |
| Jam | iAUC2h (mg/dLmin) | 1441.4 | 446.8 | 69% | < 0.05 | [3] |
| iCmax (mg/dL) | 82.8 | 21.6 | 74% | < 0.05 | [4][5] | |
| Insulin iAUC2h (mU/Lmin) | 3988.2 | 1595.2 | 60% | < 0.05 | [3] | |
| Insulin iCmax (mU/L) | 88.5 | 26.6 | 70% | < 0.05 | [4][5] | |
| Candies | iAUC2h (mg/dLmin) | 1113.8 | 434.3 | 61% | < 0.05 | [3] |
| iCmax (mg/dL) | 68.4 | 21.6 | 68% | < 0.05 | [4][5] | |
| Insulin iAUC2h (mU/Lmin) | 4423.8 | 575.0 | 87% | < 0.05 | [3] | |
| Insulin iCmax (mU/L) | 99.0 | 10.8 | 89% | < 0.05 | [4][5] | |
| Chocolate | iAUC2h (mg/dLmin) | 332.3 | 315.7 | 5% | > 0.05 | [3] |
| iCmax (mg/dL) | 21.6 | 11.7 | 46% | < 0.05 | [4][5] | |
| Insulin iAUC2h (mU/Lmin) | 1133.8 | 476.9 | 58% | < 0.05 | [3] | |
| Insulin iCmax (mU/L) | 25.2 | 7.6 | 70% | < 0.05 | [4][5] |
iAUC2h: Incremental Area Under the Curve for 2 hours; iCmax: Incremental maximum concentration.
Experimental Protocol: Human Glycemic Response
This protocol is based on randomized controlled trials comparing the effects of sugar and Isomalt.[4][5]
1. Participant Recruitment and Screening:
-
Recruit healthy adult volunteers (e.g., 10 participants, mean age: 40.6 ± 7.0 years, BMI: 23.5 ± 3.2 kg/m ²).[4][5]
-
Obtain informed consent.
-
Screen for any metabolic disorders or conditions that may affect glucose metabolism.
2. Study Design:
-
Employ a randomized, controlled, crossover design.
-
Participants will consume test products containing either sugar or an equivalent amount of Isomalt in a randomized order after an overnight fast.
-
Ensure products are comparable in appearance, taste, and sweetness.[4][5]
3. Test Day Procedure:
-
Participants arrive at the testing facility in the morning after a 10-12 hour overnight fast.
-
A baseline capillary blood sample is taken (t=0).
-
Participants consume the test product (e.g., chocolate, candies, mints, or jam) within a specified timeframe (e.g., 15 minutes).
-
Subsequent capillary blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-consumption.[4][5]
4. Blood Sample Analysis:
-
Glucose: Analyze blood glucose concentrations using the glucose oxidase method.
-
Insulin: Determine serum insulin levels using an electro-chemiluminescence immunoassay.
5. Data Analysis:
-
Calculate the incremental area under the curve (iAUC) for both glucose and insulin for the 2-hour postprandial period using the trapezoidal rule.
-
Determine the incremental maximum concentration (iCmax) for both glucose and insulin.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the responses between the this compound and sugar control groups.
Application: Gut Microbiota and Metabolism Research
Due to its limited digestion and absorption in the small intestine, a significant portion of ingested this compound reaches the colon, where it can be fermented by the gut microbiota.[6][7] This makes it a valuable tool for studying the effects of non-digestible carbohydrates on the gut microbiome and the production of microbial metabolites like short-chain fatty acids (SCFAs). Studies have shown that isomalt consumption can lead to an increase in beneficial bacteria such as Bifidobacteria.[6][7][8]
Quantitative Data Summary:
| Parameter | Sucrose (Control) | Isomalt (Test) | p-value | Reference |
| Fecal Bifidobacteria (log10 cells/g feces) | 8.5 | 9.0 | < 0.05 | [6][7] |
| Fecal β-glucosidase activity (U/g feces) | 0.8 | 0.5 | < 0.05 | [6][7] |
Experimental Protocol: In Vivo Gut Microbiota and SCFA Analysis in a Rat Model
1. Animal Model and Acclimatization:
-
Use male Sprague-Dawley rats (or another appropriate strain).
-
Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Provide standard chow and water ad libitum.
2. Study Design:
-
Divide the rats into two groups: a control group receiving a standard diet and a test group receiving a diet supplemented with this compound (e.g., 5-10% w/w).
-
The study duration should be sufficient to observe changes in the gut microbiota (e.g., 4 weeks).
3. Sample Collection:
-
Collect fresh fecal pellets from each rat at baseline and at the end of the study period.
-
Immediately freeze the fecal samples at -80°C for subsequent DNA extraction.
-
At the end of the study, euthanize the animals and collect cecal contents for SCFA analysis. Store at -80°C.
4. 16S rRNA Gene Sequencing and Analysis:
-
DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).
-
Library Preparation and Sequencing: Prepare amplicon libraries and perform paired-end sequencing on an Illumina MiSeq platform.
-
Bioinformatics Analysis:
-
Quality Control: Trim and filter raw sequencing reads to remove low-quality sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) to assess within-sample and between-sample diversity, respectively.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANCOM, LEfSe) to identify differentially abundant taxa between the control and this compound groups.
-
5. Short-Chain Fatty Acid (SCFA) Analysis:
-
Sample Preparation: Homogenize cecal contents in a suitable solvent (e.g., acidified water or a water/acetonitrile mixture) containing an internal standard (e.g., 2-ethylbutyric acid).
-
Extraction: Centrifuge the homogenate and filter the supernatant.
-
Analysis: Analyze the concentrations of major SCFAs (acetate, propionate, and butyrate) using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).
Application: Placebo Control in Satiety and Cognitive Function Studies
This compound's sugar-like taste and texture make it an effective placebo for controlling for the sensory effects of sweeteners in studies investigating satiety and cognitive function.
Experimental Protocol: Satiety Study
This protocol is adapted from studies on the effects of sweeteners on appetite.
1. Participant Recruitment and Screening:
-
Recruit healthy adult volunteers.
-
Obtain informed consent.
-
Screen for eating disorders or other conditions that may affect appetite.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Participants will consume a test beverage or food containing a test carbohydrate (e.g., sucrose) or a this compound placebo, matched for sweetness and volume.
3. Test Day Procedure:
-
Participants arrive at the testing facility in the morning after an overnight fast.
-
Baseline appetite ratings are collected using Visual Analogue Scales (VAS) for hunger, fullness, satiety, and prospective food consumption.
-
Participants consume the test or placebo beverage/food.
-
VAS ratings are collected at regular intervals (e.g., every 30 minutes) for a set period (e.g., 3-4 hours).
-
At the end of the period, an ad libitum meal is provided, and the amount of food consumed is measured.
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the VAS ratings.
-
Compare the AUC for each rating and the energy intake from the ad libitum meal between the test and this compound placebo conditions using appropriate statistical tests.
Conceptual Workflow: Cognitive Function Study
When investigating the effect of a carbohydrate on cognitive performance, this compound can be used as a control to disentangle the metabolic effects from the sensory stimulation of a sweet taste.
These application notes and protocols provide a framework for effectively using this compound as a control in carbohydrate research. The specific details of the protocols may need to be adapted based on the research question and experimental design.
References
- 1. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 2. Fecal sample collection and 16S rRNA gene sequencing [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of sequencing platforms and bioinformatics pipelines for compositional analysis of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Analytical Techniques for Detecting Palatinitol in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of Palatinitol (also known as Isomalt) in complex matrices such as food products and pharmaceutical formulations. The selection of an appropriate analytical technique is critical for ensuring product quality, regulatory compliance, and accurate research and development assessment.
Introduction to this compound
This compound, a sugar alcohol, is a mixture of two disaccharide alcohols: glucopyranosyl-sorbitol (GPS) and glucopyranosyl-mannitol (GPM). It is widely used as a sugar substitute in various food and pharmaceutical products due to its mild sweetness, low caloric value, and non-cariogenic properties. Accurate and robust analytical methods are essential for the quality control of raw materials and finished products containing this compound.
Comparative Quantitative Data
The following table summarizes the key performance characteristics of the most common analytical methods for this compound analysis, providing a basis for selecting the most suitable technique for specific applications.
| Parameter | HPLC-RID | HPAEC-PAD | GC-MS (with Derivatization) |
| Linearity (R²) | >0.997[1] | >0.999[2] | >0.98 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1] | 0.12–0.44 µg/mL[2] | ng/mL to pg/mL range (analyte dependent) |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[1] | 0.40–1.47 µg/mL[2] | Typically 3x LOD |
| Precision (RSD%) | <5%[1] | <5%[2] | <10% |
| Selectivity | Moderate; may have interferences from other sugars. | High; excellent resolution of sugar alcohols and carbohydrates. | High; mass spectrometric detection provides excellent specificity. |
| Sample Throughput | Moderate | High | Low to moderate (due to derivatization) |
| Instrumentation Cost | Low to moderate | High | High |
| Primary Application | Routine quality control, high-concentration samples. | Trace analysis, complex carbohydrate mixtures. | Confirmatory analysis, structural elucidation. |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for routine quality control of this compound in samples with relatively high concentrations due to its simplicity and robustness.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
Refractive Index Detector (RID)
-
Data Acquisition and Processing Software
Materials:
-
Analytical Column: Shodex SUGAR SP0810 (or equivalent column for sugar analysis)
-
This compound Reference Standard: Analytical grade
-
Mobile Phase: Deionized water, HPLC grade
-
Sample Filtration: 0.45 µm syringe filters
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.
-
Prepare a series of working standards (e.g., 0.1 to 5 mg/mL) by serial dilution of the stock solution with the mobile phase to create a calibration curve.[3]
-
-
Sample Preparation:
-
Solid Samples (e.g., powders, tablets): Accurately weigh a homogenized portion of the sample and dissolve it in a known volume of deionized water. Sonicate for 10 minutes to ensure complete dissolution.[4]
-
Liquid Samples (e.g., syrups, beverages): Dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
Complex Matrices (high protein/fat): A clarification step with Carrez reagents may be necessary to precipitate interferences.
-
Filter the final sample extract through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
-
Experimental Workflow for HPLC-RID Analysis
Caption: Workflow for this compound analysis by HPLC-RID.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This highly sensitive and selective method is ideal for the analysis of this compound in complex matrices containing multiple carbohydrates, without the need for derivatization.
Instrumentation:
-
Ion Chromatography (IC) system
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Anion-exchange column
Materials:
-
Analytical Column: Dionex CarboPac series (e.g., PA1, PA10, PA20, or PA200)
-
This compound Reference Standard: Analytical grade
-
Mobile Phase: Carbonate-free sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions
-
Sample Filtration: 0.2 µm syringe filters
Protocol:
-
Standard Preparation:
-
Prepare stock solutions of this compound in high-purity water (18.2 MΩ-cm).
-
Create a series of working standards for the calibration curve by diluting the stock solution.[5]
-
-
Sample Preparation:
-
Liquid Samples: Degas carbonated beverages. Dilute the sample with deionized water to fall within the calibration range.
-
Solid Samples: Homogenize the sample. Extract with water, potentially with gentle heating (e.g., 60°C) and sonication.[6]
-
High Protein/Fat Samples: Use Carrez reagents for clarification.[6]
-
Centrifuge the extract and filter the supernatant through a 0.2 µm syringe filter.[5][6]
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac series
-
Mobile Phase: A gradient of NaOH and NaOAc. A typical starting condition is isocratic elution with 68 mM NaOH.[6][7]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Injection Volume: 5 - 25 µL.[7]
-
Detector (PAD): Apply a suitable waveform for carbohydrate detection, which typically involves a three-step potential for detection, cleaning, and equilibration of the gold electrode.[7]
-
-
Analysis:
-
Inject standards and samples.
-
Identify the this compound peak by retention time comparison with the standard.
-
Quantify using the calibration curve.
-
Experimental Workflow for HPAEC-PAD Analysis
Caption: Key steps in the HPAEC-PAD analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high specificity and is often used for confirmatory analysis. This compound, being non-volatile, requires a derivatization step to increase its volatility.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
-
GC column suitable for sugar alcohol analysis
Materials:
-
Derivatization Reagents:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with a catalyst like Trimethylchlorosilane (TMCS).
-
Acetylation: Acetic anhydride (B1165640) and pyridine (B92270).[5]
-
-
Solvents: Pyridine, Ethyl acetate (anhydrous)
-
Internal Standard: e.g., myo-inositol or sorbitol (if not present in the sample)
Protocol:
-
Sample Preparation and Extraction:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., water or ethanol/water mixture).
-
The extract must be completely dried before derivatization, as moisture interferes with the reaction. This can be achieved by evaporation under a stream of nitrogen or by freeze-drying.
-
-
Derivatization (Silylation Example):
-
GC-MS Conditions:
-
GC Column: e.g., DB-5ms or equivalent
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized this compound.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Identify the derivatized this compound peaks by their retention times and mass spectra.
-
Quantify using a calibration curve prepared with derivatized standards.
-
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis after derivatization.
Enzymatic Assay
Enzymatic assays can offer a rapid and specific method for the quantification of certain sugars and sugar alcohols. While specific commercial kits for this compound are not widely available, a coupled enzyme assay approach can be developed.
Principle: An enzyme that can specifically act on one of the components of this compound (GPS or GPM) or a related sugar can be used. The product of this reaction is then quantified, often through a coupled reaction that produces a colored or fluorescent compound, or a change in NADH/NADPH concentration measured spectrophotometrically at 340 nm.
General Protocol Outline:
-
Sample Preparation:
-
Extract this compound from the sample matrix with a suitable buffer.
-
Remove interfering substances by centrifugation or filtration.
-
Dilute the sample to ensure the this compound concentration is within the linear range of the assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the appropriate buffer, cofactors (e.g., ATP, NAD+), and the specific enzyme(s).
-
Initiate the reaction by adding the sample extract.
-
Incubate at a controlled temperature for a specific time.
-
-
Detection:
-
Measure the change in absorbance or fluorescence using a spectrophotometer or microplate reader.
-
The change in signal is proportional to the amount of this compound in the sample.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its signal to the standard curve.
-
Logical Relationship for Enzymatic Assay
Caption: Principle of a coupled enzymatic assay.
References
- 1. Enzymatic kits [oenolab.com]
- 2. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay Kits - Measure Enzyme Activity | Megazyme [megazyme.com]
Application Notes: Palatinitol as a Competitive Inhibitor for Sucrase-Isomaltase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palatinitol, also known as isomalt, is a disaccharide alcohol widely used as a sugar substitute. It is an equimolar mixture of two stereoisomers: α-O-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-O-D-glucopyranosyl-1,6-D-mannitol (GPM). In the context of enzymatic assays, this compound is not a suitable substrate for facile activity measurement due to its slow hydrolysis by intestinal α-glucosidases.[1] However, its structural similarity to isomaltose (B16258) makes it an effective competitive inhibitor of the sucrase-isomaltase (SI) complex, a key enzyme in the final stages of carbohydrate digestion.[2] These application notes provide a comprehensive overview and protocols for utilizing this compound as a competitive inhibitor in sucrase-isomaltase activity assays, which is particularly relevant for studies on carbohydrate metabolism and the development of α-glucosidase inhibitors.
Principle
The sucrase-isomaltase (SI) complex, located in the brush border membrane of the small intestine, is a bifunctional enzyme responsible for the hydrolysis of sucrose (B13894) and isomaltose into monosaccharides.[3] The sucrase subunit hydrolyzes sucrose, while the isomaltase subunit cleaves the α-1,6 glycosidic bonds in isomaltose and related oligosaccharides.
This compound, specifically its constituent molecules GPS and GPM, acts as a competitive inhibitor of the sucrase catalytic activity within the SI complex.[2] This means that this compound binds to the active site of the sucrase subunit, preventing the natural substrate (e.g., sucrose) from binding and being hydrolyzed. The degree of inhibition is dependent on the concentration of this compound.
Enzymatic assays utilizing this compound as an inhibitor typically involve measuring the rate of hydrolysis of a primary substrate, such as sucrose, in the presence and absence of varying concentrations of this compound. The reduction in the rate of product formation (glucose and fructose) is indicative of the inhibitory activity of this compound.
Data Presentation
| Compound | Enzyme Source | Km (mM) | Vmax (relative to sucrase-isomaltase complex) |
| α-O-D-glucopyranosyl-1,6-D-sorbitol (GPS) | Purified rat isomaltase monomer | 2.47 | 2x |
| α-O-D-glucopyranosyl-1,6-D-mannitol (GPM) | Purified rat isomaltase monomer | 5.38 | 2x |
Table 1: Michaelis-Menten constants (Km) and maximal velocities (Vmax) for the hydrolysis of this compound components by the isomaltase subunit of the sucrase-isomaltase complex.[1]
Kinetic analysis has demonstrated that GPS and GPM competitively inhibit sucrase catalytic activity.[2] To quantify the inhibitory potency of this compound, researchers should determine the inhibition constant (Ki) experimentally by measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.
Experimental Protocols
Protocol 1: Preparation of Enzyme Source from Caco-2/TC7 Cells
This protocol describes the preparation of a cell-free extract from differentiated Caco-2/TC7 intestinal cells, which serves as a reliable source of human sucrase-isomaltase.
Materials:
-
Differentiated Caco-2/TC7 cell monolayers
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash the differentiated Caco-2/TC7 cell monolayers with phosphate buffer.
-
Lyse the cells by adding the assay buffer and scraping the cells.
-
Homogenize the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the cell-free extract with sucrase-isomaltase activity.
-
Determine the total protein concentration of the extract.
Protocol 2: Sucrase-Isomaltase Inhibition Assay using this compound
This protocol outlines the procedure to measure the inhibitory effect of this compound on sucrase activity.
Materials:
-
Caco-2/TC7 cell-free extract (enzyme source)
-
Sucrose solution (substrate)
-
This compound (inhibitor) solution at various concentrations
-
Phosphate buffer (0.1 M, pH 7.0)
-
Microplate reader
-
Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification
Procedure:
-
Pre-warm the Caco-2/TC7 cell lysate and this compound solutions to 37°C.
-
In a microplate, add the cell lysate and the this compound solution (or buffer for the control).
-
Initiate the reaction by adding the sucrose solution (e.g., final concentration of 10 mM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by heat denaturation (e.g., 95°C for 10 minutes).
-
Quantify the amount of glucose produced using the GOPOD reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.
-
Determine the IC50 value and, if desired, perform a full kinetic analysis to determine the Ki value by varying both substrate and inhibitor concentrations.
Visualizations
Signaling Pathway: Carbohydrate Digestion in the Small Intestine
Caption: Intestinal carbohydrate digestion and inhibition by this compound.
Experimental Workflow: Sucrase-Isomaltase Inhibition Assay
Caption: Workflow for determining sucrase-isomaltase inhibition.
Conclusion
This compound serves as a valuable tool for studying the kinetics and inhibition of the sucrase-isomaltase complex. Its properties as a competitive inhibitor make it suitable for investigating the active site of the sucrase subunit and for screening potential therapeutic agents targeting carbohydrate digestion. The provided protocols offer a foundation for researchers to design and execute robust enzymatic assays. Further investigation to determine the precise inhibition constant (Ki) of this compound and its individual components for human sucrase-isomaltase would be a valuable contribution to the field.
References
- 1. Hydrolysis of alpha-D-glucopyranosyl-1,6-sorbitol and alpha-D-glucopyranosyl-1,6-mannitol by rat intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory action of palatinose and its hydrogenated derivatives on the hydrolysis of alpha-glucosylsaccharides in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Science of Stability: Research Applications of Palatinitol in Food Science
For Immediate Release
[City, State] – [Date] – Palatinitol, commercially known as Isomalt (B1678288), a sugar alcohol derived from sucrose (B13894), is increasingly becoming a cornerstone in the development of sugar-free and reduced-calorie food products. Its unique physicochemical properties offer a multitude of applications for food scientists and product developers, ranging from confectionery to baked goods. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the versatile functionalities of this compound.
This compound's rise in popularity stems from its sugar-like taste and texture, coupled with significant health benefits. It possesses a mild sweetness, approximately 42% to 60% that of sucrose, without any undesirable aftertaste.[1][2] With a caloric value of only 2 kcal/g, half that of sugar, and a very low glycemic index, it is an ideal ingredient for products targeting health-conscious consumers, including those with diabetes.[3][4][5][6] Furthermore, its non-cariogenic nature means it does not contribute to tooth decay.[2]
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is crucial for its effective application in food formulations. The following tables summarize key quantitative data for easy comparison.
| Property | Value | Source |
| Chemical Name | Isomalt | [7] |
| Synonyms | This compound, Hydrogenated Isomaltulose | [2] |
| Molecular Formula | C12H24O11 | [4][5] |
| Molar Mass | 344.31 g/mol | [7] |
| Appearance | White, crystalline, odorless powder or granules | [2][7] |
| Melting Point | 145-150 °C | [7] |
| Energy Value | 2.0 kcal/g | [4][5] |
| Sweetness (relative to sucrose) | 42-60% | [1][2] |
| Glycemic Index | Low | [6] |
| Hygroscopicity | Very low | [3][8] |
| Temperature (°C) | Solubility ( g/100 mL of water) | Source |
| 20 | ~28 | [8] |
| 25 | 24 | [3] |
| 30 | ~34 | |
| 40 | ~42 | |
| 50 | ~55 | |
| 60 | ~70 | |
| 70 | ~90 | |
| 80 | ~120 | |
| 100 | ~150 | [8] |
Application Notes
Sugar-Free Hard Candies with Extended Shelf Life
This compound is the premier choice for sugar-free hard candies due to its high thermal stability and extremely low hygroscopicity.[1][3][8] Unlike sucrose-based candies that readily absorb moisture from the atmosphere, leading to stickiness and crystallization, this compound-based candies maintain their glassy structure and clarity for an extended period.[1] This inherent stability often eliminates the need for individual wrapping, offering both cost and environmental benefits.[1]
-
Key Advantages:
-
Prevents stickiness and graining.
-
Maintains clarity and visual appeal.
-
Prolongs shelf life.
-
Clean, sweet taste with no "cooling" effect.[3]
-
Texture and Quality of Sugar-Free Baked Goods
In baked goods such as biscuits and cakes, this compound serves as a bulk sweetener that can replace sucrose to reduce calorie and sugar content.[9][10] Its impact on texture is a critical consideration. Studies have shown that the complete replacement of sucrose with this compound can lead to a harder texture in biscuits.[9] Therefore, it is often used in combination with other polyols or bulking agents to achieve the desired sensory profile.
-
Key Considerations:
-
Affects dough rheology.
-
Can increase the hardness of the final product.
-
Formulation optimization is crucial for desired texture and sensory attributes.
-
Sugar-Free and Reduced-Sugar Chocolate
This compound is an effective sugar replacer in chocolate formulations, enabling the production of "sugar-free" or "no sugar added" varieties that cater to diabetic and health-conscious consumers.[11] It provides the necessary bulk and texture that sugar imparts, with a clean taste that does not interfere with the cocoa flavor.
-
Key Benefits:
-
Maintains the characteristic "snap" and mouthfeel of chocolate.
-
Does not produce an undesirable cooling effect often associated with other polyols.[11]
-
Allows for significant sugar and calorie reduction.
-
Experimental Protocols
Protocol 1: Preparation and Shelf-Life Evaluation of Sugar-Free Hard Candies
Objective: To produce sugar-free hard candies using this compound and evaluate their stability over time.
Materials:
-
This compound (Isomalt)
-
Water
-
High-intensity sweetener (e.g., sucralose, acesulfame-K) - optional
-
Flavoring and coloring agents
-
Cooking vessel with a heat source
-
Candy thermometer
-
Molds
Procedure:
-
Combine this compound and water in the cooking vessel. A typical ratio is 4 parts this compound to 1 part water.
-
Heat the mixture while stirring gently until the this compound is completely dissolved.
-
Continue heating without stirring until the mixture reaches a temperature of 165-170°C.
-
Remove from heat and allow the mixture to cool to approximately 140°C.
-
Gently stir in the high-intensity sweetener (if used), coloring, and flavoring.
-
Pour the hot syrup into molds and allow to cool completely at room temperature.
-
Once hardened, demold the candies.
Shelf-Life Evaluation:
-
Store the candies in controlled environments with varying relative humidity (e.g., 50%, 75%, 90%).
-
At regular intervals (e.g., weekly), visually inspect the candies for signs of stickiness, crystallization (graining), and loss of clarity.
-
Measure the water activity of the candies at each time point using a water activity meter.
-
Perform sensory evaluation to assess changes in texture and taste.
Protocol 2: Texture Profile Analysis of Sugar-Free Biscuits
Objective: To quantify the textural properties of biscuits where sucrose is partially or fully replaced by this compound.
Materials:
-
Biscuit ingredients (flour, fat, leavening agents, etc.)
-
Sucrose (for control)
-
This compound (Isomalt)
-
Texture Analyzer equipped with a cylindrical probe
Procedure:
-
Prepare different batches of biscuit dough with varying levels of sucrose replacement by this compound (e.g., 0% - control, 25%, 50%, 75%, 100%).
-
Bake all biscuit batches under identical conditions (temperature and time).
-
Allow the biscuits to cool to room temperature.
-
Perform Texture Profile Analysis (TPA) on the biscuits within 24 hours of baking.
Texture Profile Analysis (TPA) Settings:
-
Test Mode: Compression
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 0.5 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Strain: 50% compression
-
Trigger Force: 5g
-
Data Acquisition Rate: 200 pps
Data Analysis: From the resulting force-time curve, calculate the following parameters:
-
Hardness: Peak force of the first compression.
-
Fracturability: Force at the first significant break in the curve.
-
Cohesiveness: Ratio of the area of the second compression to the area of the first compression.
-
Springiness: Height that the sample recovers after the first compression.
-
Chewiness: Hardness x Cohesiveness x Springiness.
Protocol 3: Sensory Evaluation of Sugar-Free Chocolate
Objective: To assess the sensory characteristics of chocolate formulated with this compound as a sucrose substitute.
Materials:
-
Control chocolate (with sucrose)
-
Test chocolate (with this compound)
-
Trained sensory panel (8-12 members)
-
Sensory evaluation booths with controlled lighting and temperature
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation software or ballots
Procedure:
-
Prepare chocolate samples, ensuring they are identical in shape and size.
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the samples for key sensory attributes using a structured scale (e.g., a 15-point intensity scale).
-
Key attributes to evaluate:
-
Appearance: Color, gloss.
-
Aroma: Cocoa, sweet, any off-aromas.
-
Texture/Mouthfeel: Hardness (snap), smoothness, melt-in-mouth rate, cooling sensation.
-
Flavor: Sweetness intensity, cocoa flavor, aftertaste.
-
-
Panelists should cleanse their palates with water and crackers between samples.
-
Collect and analyze the data statistically to determine any significant differences between the control and test samples.
Conclusion
This compound (Isomalt) is a highly functional ingredient that offers significant advantages in the formulation of healthier food products. Its unique combination of physical, chemical, and physiological properties makes it an invaluable tool for food scientists. By understanding its characteristics and applying appropriate experimental methodologies, researchers and developers can successfully create innovative, high-quality, sugar-free, and reduced-calorie foods that meet the growing consumer demand for healthier options without compromising on taste and texture.
References
- 1. alsiano.com [alsiano.com]
- 2. chembk.com [chembk.com]
- 3. m.media-amazon.com [m.media-amazon.com]
- 4. WO2022076194A2 - Unwrapped hard candy product; isomalt confectionery; method of making and use thereof - Google Patents [patents.google.com]
- 5. What Is Isomalt And How Can It Transform Your Food Products? - SUNWAY [jysunway.com]
- 6. caloriecontrol.org [caloriecontrol.org]
- 7. Isomalt | 64519-82-0 [chemicalbook.com]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. scispace.com [scispace.com]
- 10. isisn.org [isisn.org]
- 11. candyusa.com [candyusa.com]
Synthesizing Palatinitol Derivatives for Bioactivity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Palatinitol derivatives and their subsequent screening for potential bioactivity. This compound, also known as Isomalt, is a sugar substitute derived from sucrose.[1][2] Its polyol structure presents multiple hydroxyl groups that can be chemically modified to generate a library of novel derivatives. These derivatives can then be screened for a variety of biological activities, offering a potential pathway for the discovery of new therapeutic agents.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various chemical modifications of its hydroxyl groups. Esterification is a common and versatile method for this purpose. Below is a generalized protocol for the synthesis of a hypothetical this compound ester derivative.
General Principle of Esterification
Esterification involves the reaction of an alcohol (in this case, the hydroxyl groups of this compound) with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) to form an ester.[3][4][5] The reaction is typically catalyzed by an acid.[3][4][5]
Experimental Protocol: Synthesis of this compound Monooleate (Hypothetical Example)
This protocol describes the synthesis of a monoester of this compound with oleic acid. The reaction conditions can be optimized for yield and purity.
Materials:
-
This compound (Isomalt)
-
Oleoyl (B10858665) chloride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add oleoyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 5% sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound monooleate.
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation: Synthesis of this compound Derivatives (Hypothetical)
| Derivative Name | Acylating Agent | Reaction Time (h) | Yield (%) | Physical State | ¹H NMR (Key Peaks) | Mass Spec (m/z) |
| This compound Monostearate | Stearoyl chloride | 24 | 75 | White solid | δ 4.2-3.5 (this compound protons), δ 2.3 (t, -CH₂COO-), δ 1.25 (br s, -(CH₂)n-), δ 0.88 (t, -CH₃) | [M+Na]⁺ calculated |
| This compound Dibenzoate | Benzoyl chloride | 18 | 82 | Colorless oil | δ 8.0-7.4 (aromatic protons), δ 4.5-3.8 (this compound protons) | [M+Na]⁺ calculated |
| This compound Monoacetate | Acetic anhydride | 12 | 90 | Viscous liquid | δ 4.3-3.6 (this compound protons), δ 2.1 (s, -COCH₃) | [M+Na]⁺ calculated |
II. Bioactivity Screening of this compound Derivatives
Once synthesized and purified, the this compound derivatives can be screened for various biological activities. Below are protocols for screening antimicrobial and antidiabetic activities.
Antimicrobial Activity Screening
The antimicrobial properties of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) as positive controls
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound derivatives in the appropriate broth.
-
Also, prepare serial dilutions of the positive and negative controls.
-
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the derivative at which no visible growth of the microorganism is observed.
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | >1000 | >1000 | >1000 |
| This compound Monolaurate | 128 | 256 | 512 |
| This compound Monomyristate | 64 | 128 | 256 |
| This compound Monopalmitate | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Antidiabetic Activity Screening
In vivo animal models are commonly used to screen for antidiabetic activity, as the disease involves complex physiological processes.[6][7]
This protocol outlines a common method for inducing diabetes in rats to test the efficacy of potential antidiabetic compounds.[8]
Materials:
-
Wistar rats
-
Alloxan (B1665706) monohydrate
-
Synthesized this compound derivatives
-
Standard antidiabetic drug (e.g., Glibenclamide)[8]
-
Glucometer and glucose test strips
-
Vehicle (e.g., 1% Tween 80)[8]
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan (120 mg/kg body weight).[8]
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.
-
Grouping and Treatment:
-
Divide the diabetic rats into groups (n=6 per group).
-
Group I: Normal control (non-diabetic, receives vehicle).
-
Group II: Diabetic control (receives vehicle).
-
Group III: Diabetic rats treated with a standard drug (e.g., Glibenclamide, 5 mg/kg).[8]
-
Group IV, V, etc.: Diabetic rats treated with different doses of the this compound derivatives.
-
-
Drug Administration: Administer the respective treatments orally once daily for a specified period (e.g., 7-14 days).
-
Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the study.
-
Data Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin (B600854) levels, lipid profile) and harvest organs for histopathological examination if required. Analyze the data statistically.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| Normal Control | 95 ± 5 | 98 ± 6 | - |
| Diabetic Control | 280 ± 20 | 310 ± 25 | - |
| Glibenclamide (5 mg/kg) | 275 ± 18 | 120 ± 15 | 56.4 |
| This compound Derivative A (50 mg/kg) | 285 ± 22 | 210 ± 18 | 26.3 |
| This compound Derivative A (100 mg/kg) | 290 ± 25 | 160 ± 20 | 44.8 |
III. Visualizations
Synthesis Workflow
References
- 1. vw-ingredients.com [vw-ingredients.com]
- 2. Isomalt | The naturally sourced sugar substitute | BENEO [beneo.com]
- 3. Preparation of Esters [saylordotorg.github.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. espace.curtin.edu.au [espace.curtin.edu.au]
- 7. Screening for Antidiabetic Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for the Use of Palatinitol in Creating Amorphous Solid Dispersions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorphous solid dispersions (ASDs) represent a key strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By dispersing the API in an amorphous state within a carrier matrix, it is possible to improve its solubility and dissolution rate. Palatinitol (isomalt) has emerged as a promising carrier for ASDs due to its advantageous physicochemical properties. It is a sugar alcohol with high thermal stability, low hygroscopicity, and an ability to inhibit the recrystallization of the dispersed drug, contributing to the physical stability of the amorphous system.[1]
These application notes provide detailed protocols for the preparation and characterization of this compound-based ASDs, along with quantitative data from a case study with indomethacin (B1671933).
Key Properties of this compound (Isomalt) for ASDs
This compound offers several benefits as a carrier in amorphous solid dispersions:
-
High Thermal Stability: With a melting point of approximately 150°C, this compound is well-suited for manufacturing processes that require heating, such as hot-melt extrusion.[1]
-
Low Hygroscopicity: Its low affinity for moisture helps to protect the amorphous API from plasticization and subsequent recrystallization, thereby enhancing the stability of the formulation.
-
Inhibition of Recrystallization: The presence of numerous hydroxyl groups in the structure of this compound helps to prevent the recrystallization of the amorphous drug within the dispersion.[1]
-
Good Taste: this compound has a pleasant, sugar-like taste, which can be advantageous for the formulation of oral dosage forms.
Experimental Protocols
Protocol 1: Preparation of this compound-Based ASDs by the Hot-Melt Method
This protocol describes the preparation of an amorphous solid dispersion of a poorly water-soluble drug with this compound using the hot-melt method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., GALEN IQ 990)
-
Porcelain dish
-
Heating mantle or hot plate with magnetic stirrer
-
Nitrogen source
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Pre-blending: Accurately weigh the API and this compound to achieve the desired drug-to-carrier weight ratios (e.g., 2:98, 10:90, 30:70).
-
Mixing: Thoroughly mix the powders in a porcelain dish.
-
Melting: Heat the porcelain dish containing the mixture to 210°C under a nitrogen atmosphere to prevent oxidation.[1]
-
Homogenization: Stir the molten mixture continuously until a clear, uniform solution is obtained.
-
Quenching: Rapidly transfer the porcelain dish to an ice bath to solidify the mixture. This rapid cooling is crucial for trapping the API in an amorphous state.
-
Pulverization: Once solidified, transfer the solid dispersion to a mortar and pestle and pulverize it into a fine powder.
-
Sieving: Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.
-
Storage: Store the prepared ASD in a desiccator at room temperature until further analysis.
Protocol 2: Preparation of this compound-Based ASDs by the Solvent Evaporation Method
This protocol outlines the preparation of a this compound-based ASD using the solvent evaporation technique.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Common volatile solvent (e.g., ethanol)
-
Beaker or flask
-
Magnetic stirrer
-
Oven or vacuum oven
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Dissolution: Weigh the desired amounts of API and this compound and dissolve them in a minimum amount of a common volatile solvent, such as ethanol, in a beaker or flask.[1]
-
Mixing: Stir the solution using a magnetic stirrer until a uniform dispersion is achieved.
-
Solvent Evaporation: Place the container in an oven at 40°C for 24 hours to evaporate the solvent.[1]
-
Drying: To ensure complete removal of the solvent, the resulting solid film can be further dried in a vacuum oven.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Sieve the resulting powder to obtain a consistent particle size.
-
Storage: Store the final product in a desiccator at room temperature.
Characterization Protocols
Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is used to determine the physical state (crystalline or amorphous) of the API within the solid dispersion.
Equipment:
-
X-Ray Powder Diffractometer
Procedure:
-
Sample Preparation: Place a small amount of the powdered ASD sample onto the sample holder.
-
Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 5° to 40°).
-
Analysis: Analyze the resulting diffractogram. The absence of sharp peaks characteristic of the crystalline API and the presence of a halo pattern indicate that the drug is in an amorphous state within the this compound matrix.[1]
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the thermal properties of the ASD, including the glass transition temperature (Tg) and to confirm the absence of the melting endotherm of the crystalline drug.
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the glass transition of the amorphous drug and the melting point of the crystalline drug.
-
Data Analysis: Observe the thermogram for the absence of a sharp melting peak of the drug, which confirms its amorphous state.[1] The presence of a single glass transition temperature (Tg) for the dispersion can indicate good miscibility between the drug and the carrier.
Data Presentation
The following tables summarize quantitative data from a study on amorphous solid dispersions of indomethacin (IMC) with this compound (isomalt).
Table 1: Formulations of Indomethacin-Palatinitol Amorphous Solid Dispersions
| Formulation Code | Drug:Carrier Ratio (w/w) | Preparation Method |
| IMC-ISO-2 | 2:98 | Hot-Melt |
| IMC-ISO-10 | 10:90 | Hot-Melt |
| IMC-ISO-30 | 30:70 | Hot-Melt |
Table 2: Dissolution of Indomethacin from this compound-Based ASDs
| Formulation | Percentage of Drug Dissolved after 60 min (%) |
| Pure Indomethacin | < 10 |
| Physical Mixture (10% IMC) | ~ 20 |
| IMC-ISO-2 ASD | > 80 |
| IMC-ISO-10 ASD | ~ 75 |
| IMC-ISO-30 ASD | ~ 40 |
Data adapted from Khodaverdi et al.[1]
Table 3: Physical Stability of Indomethacin-Palatinitol ASDs
| Formulation | Storage Conditions | Physical State after Storage | Dissolution Profile Change |
| IMC-ISO ASDs | Severe (High Temp & Humidity) | Amorphous (No crystalline peaks in XRPD) | Not significant |
Qualitative summary based on findings from Khodaverdi et al.[2]
Visualizations
Caption: Workflow for Hot-Melt Method.
Caption: Workflow for Solvent Evaporation Method.
References
- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Palatinitol Synthesis Optimization
Welcome to the technical support center for Palatinitol (Isomalt) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process for this compound synthesis?
A1: this compound is a sugar substitute produced commercially in a two-stage process. The first stage involves the enzymatic conversion of sucrose (B13894) into isomaltulose (also known as palatinose) using an α-glucosyltransferase enzyme.[1][2] The second, critical stage is the catalytic hydrogenation of the purified isomaltulose solution to produce this compound.[1][3][4] this compound is an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[2]
Q2: What are the most critical factors influencing the final yield of this compound?
A2: The efficiency and yield of the synthesis are primarily determined by the catalytic hydrogenation step. Key factors include the choice of catalyst, reaction temperature, hydrogen pressure, and the pH of the reaction medium.[4][5] Optimizing these parameters is crucial for maximizing the conversion of isomaltulose while minimizing the formation of by-products.[6][7]
Q3: Which catalysts are most effective for the hydrogenation of isomaltulose?
A3: Several catalysts are used, with Raney Nickel and Ruthenium (Ru) on an inert support being the most prominent.[2][5]
-
Raney Nickel is a common and effective catalyst for sugar hydrogenation.[2]
-
Ruthenium (Ru) on an inert support is often preferred as it operates efficiently at lower temperatures and pressures (e.g., 80-130°C and <50 atm), which is advantageous from a process engineering perspective.[2][5] It also offers better control over the final ratio of the GPS and GPM stereoisomers.[2]
-
Platinum (Pt) and Palladium (Pd) can also be used, but they typically require very high temperatures (>160°C) and pressures (>160 atm), making them less ideal.[2][5]
-
Mixed Nickel Catalysts , such as a combination of skeletal nickel and nickel-copper catalysts, have also been shown to achieve high conversion rates.[4]
Q4: What are the primary by-products, and how do they affect the process?
A4: The main by-products are typically residual, unreacted isomaltulose due to incomplete conversion.[2] The presence of impurities in the starting isomaltulose, such as other sugars, can also lead to the formation of other sugar alcohols (polyols).[2][8] These impurities complicate the purification process and reduce the overall yield of high-purity this compound.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound synthesis.
Issue 1: Low final yield with high levels of unreacted isomaltulose.
| Potential Cause | Troubleshooting Action |
| Insufficient Catalyst Activity | Ensure the catalyst is properly activated and handled to avoid poisoning. Increase the catalyst loading, but be mindful of cost-effectiveness. For Raney Nickel, confirm it has been stored and prepared correctly to maintain its activity. |
| Inadequate Hydrogen Pressure | Check for leaks in your reactor system. Ensure the hydrogen pressure is maintained within the optimal range for your chosen catalyst throughout the reaction. For Ru-based catalysts, a pressure below 50 atmospheres is typically sufficient.[5] |
| Suboptimal Reaction Temperature or Time | Verify the reaction temperature is within the recommended range (e.g., 110-120°C for mixed nickel catalysts, 80-130°C for Ru catalysts).[4][5] If the reaction is incomplete, consider extending the reaction time, monitoring progress via techniques like TLC or HPLC. A typical reaction time can be as short as 0.5-1 hour under optimal conditions.[4] |
Issue 2: The ratio of stereoisomers (GPS:GPM) is outside the desired range.
| Potential Cause | Troubleshooting Action |
| Inappropriate Catalyst Choice | The choice of catalyst significantly impacts the final isomer ratio. Ruthenium on an inert support is particularly effective for controlling the GPM:GPS ratio.[2][5] If selectivity is an issue, consider screening different catalysts. |
| Incorrect pH Level | The pH of the reaction medium can influence selectivity. A pH range of 5.0 to 6.0 is often cited for nickel catalysts, while a broader range of 3 to 8 is recommended for Ru/Ni catalysts.[4][5] Monitor and adjust the pH of the isomaltulose solution before initiating hydrogenation. |
Issue 3: Catalyst deactivation or poisoning.
| Potential Cause | Troubleshooting Action |
| Impurities in Starting Material | Ensure the isomaltulose solution is of high purity. Pre-purification steps like decolorization and ion exchange are critical to remove potential catalyst poisons.[2] |
| Improper Handling or Storage | Catalysts, especially Raney Nickel, can be pyrophoric and must be handled under an inert atmosphere or appropriate solvent. Ensure proper storage as recommended by the manufacturer to prevent oxidation and loss of activity. |
Data Summary: Reaction Conditions
The following table summarizes typical reaction parameters for the catalytic hydrogenation of isomaltulose to this compound based on different catalyst systems.
| Parameter | Mixed Nickel Catalyst System [4] | Ruthenium/Nickel on Inert Support [5] |
| Catalyst | Skeletal Nickel & Nickel-Copper | Ruthenium and/or Nickel on an inert support |
| Reaction Temperature | 110 - 120 °C | 80 - 130 °C |
| Hydrogenation Pressure | 0.5 - 0.7 MPa (~5 - 7 atm) | < 50 atm |
| pH in Reaction | 5.0 - 6.0 | 3.0 - 8.0 |
| Substrate Concentration | 1:1 to 1.4:1 water to isomaltulose ratio | 20 - 50 wt% isomaltulose solution |
| Catalyst Loading | 1% - 2% of isomaltulose weight | Not specified, but generally catalytic amounts |
| Reported Conversion/Yield | > 99.8% conversion of isomaltulose | Essentially free of other polyols |
Experimental Protocols & Visualizations
Overall Synthesis Workflow
The synthesis of this compound is a sequential process beginning with sucrose. The workflow diagram below illustrates the key stages from raw material to the final purified product.
Caption: High-level workflow for the production of this compound from Sucrose.
Protocol: Lab-Scale Hydrogenation of Isomaltulose using a Ruthenium Catalyst
This protocol describes a general procedure for the catalytic hydrogenation of an aqueous isomaltulose solution.[2][5]
1. Preparation:
-
Prepare a 30-50 wt% aqueous solution of high-purity isomaltulose.
-
Adjust the pH of the solution to between 5.0 and 7.0 using a suitable acid or base (e.g., 2wt% HCl or 2wt% NaOH).[4]
2. Reactor Setup:
-
Charge a high-pressure autoclave reactor (e.g., 750 ml laboratory autoclave) with 500 ml of the prepared isomaltulose solution.[2]
-
Add the Ruthenium-on-support catalyst (e.g., Ru/C). The catalyst loading is typically between 0.2 to 1.2 wt% relative to the isomaltulose.[2]
3. Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to remove any air.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 10 to 40 atmospheres).[2][5]
-
Begin agitation (e.g., 600 RPM) and heat the reactor to the target temperature (e.g., 100-120°C).[2]
-
Maintain these conditions for approximately 2-4 hours, or until hydrogen uptake ceases, which indicates the reaction is complete.[2]
4. Shutdown and Recovery:
-
After the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Separate the catalyst from the product solution via filtration.[2] The recovered catalyst may be recycled depending on its stability.
-
The resulting clear solution contains high-purity this compound and can be concentrated or further processed as needed.
Logical Troubleshooting Flow for Low Yield
When encountering low yields, a systematic approach can help identify the root cause. The diagram below outlines a logical troubleshooting workflow.
Caption: A troubleshooting flowchart for diagnosing causes of low this compound yield.
References
- 1. US20050163903A1 - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. [Analytical characterization of palatinit (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105001279B - The method that isomalt is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]
- 5. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. pharmtech.com [pharmtech.com]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Troubleshooting Palatinitol Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of Palatinitol (also known as Isomalt).
Troubleshooting Guides
Issue 1: No Crystals Are Forming
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | The solution may not be supersaturated. Concentrate the solution by evaporating more solvent or cool the solution to a lower temperature.[1] |
| Solution is Undersaturated | Verify the solubility of this compound in your chosen solvent system at the experimental temperature. You may need to increase the initial concentration of this compound. |
| Inhibition of Nucleation | The presence of certain impurities can inhibit nucleation. Consider purifying the starting material. Seeding the solution with a small amount of existing this compound crystals can help induce nucleation.[1] |
| High Viscosity of the Solution | Highly viscous solutions can impede molecular diffusion and hinder crystallization. Dilute the solution slightly or increase the temperature if using cooling crystallization. The addition of a less viscous co-solvent might also be beneficial.[1] |
Issue 2: Crystals Are Too Small or Form a Fine Powder
| Possible Cause | Troubleshooting Step |
| High Level of Supersaturation | Rapidly achieving a high level of supersaturation leads to a high nucleation rate, resulting in many small crystals. Slow down the rate of cooling in cooling crystallization or the rate of antisolvent addition.[1] |
| High Agitation Rate | Excessive stirring can promote secondary nucleation, which increases the number of small crystals. Reduce the agitation speed after nucleation has started to encourage crystal growth over the formation of new nuclei.[1] |
| Presence of Impurities | Certain impurities can act as nucleation sites, leading to the formation of many small crystals. Purify the this compound solution before crystallization. |
Issue 3: Oiling Out or Formation of an Amorphous Precipitate Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Precipitation Above the Melting Point | If the solution is highly supersaturated at a temperature above the melting point of the desired crystalline form, an oily phase may separate. Dilute the solution or lower the initial temperature before inducing crystallization.[1] |
| Presence of Impurities | Certain impurities can disrupt the formation of the crystal lattice, leading to an amorphous precipitate. Purify the this compound solution before initiating crystallization.[1] |
| Solvent Effects | The chosen solvent system may not be optimal for crystallization. Experiment with different solvents or combinations of solvents and antisolvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound, commercially known as Isomalt (B1678288), is a sugar substitute and a sugar alcohol. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[2] this compound is freely soluble in water and very slightly soluble to practically insoluble in ethanol (B145695).[1][3][4][5]
Q2: How does temperature affect the solubility of this compound in water?
A2: The solubility of this compound in water increases with temperature. At room temperature (around 25°C), the solubility is approximately 24.5 g/100 g of solution.[5]
Q3: What is the effect of adding a co-solvent like ethanol to an aqueous solution of this compound?
A3: Adding ethanol, which is an antisolvent for this compound, to an aqueous solution will decrease its solubility. This principle is utilized in antisolvent crystallization to induce the precipitation of this compound crystals. The solubility of isomalt significantly decreases as the ethanol content in the solvent mixture increases.[6][7]
Q4: What is polymorphism and is it a concern for this compound crystallization?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physicochemical properties, such as solubility and stability. While specific polymorphic forms of Isomalt are not extensively detailed in readily available literature, it is a phenomenon to be aware of with sugar alcohols. For pharmaceutical applications, controlling polymorphism is critical. After fusion, crystalline isomalt can be transformed into an amorphous form.[8]
Q5: How can I characterize the this compound crystals obtained in my experiment?
A5: Several analytical techniques can be used to characterize this compound crystals:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phase and determine the polymorphic form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, which can help differentiate between polymorphs.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the compound and may show differences in the spectra of different polymorphs.[9]
-
Microscopy (Optical and Scanning Electron): To visually assess the crystal habit (shape) and size.[1]
-
Laser Diffraction: To determine the particle size distribution of the crystalline product.[1]
Data Presentation
Table 1: Solubility of this compound (Isomalt) in Water
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 25 | ~24.5[5] |
| Room Temperature | Freely soluble[3][4][5] |
Note: "Freely soluble" is a qualitative term. The value at 25°C provides a more quantitative measure.
Table 2: Solubility of this compound (Isomalt) in Water-Ethanol Mixtures at Different Temperatures
The following table summarizes the mole fraction solubility of Isomalt (xA) in water-ethanol solvent systems at various temperatures and water mole fractions (x1).
| Temperature (K) | Water Mole Fraction (x1) | Isomalt Mole Fraction Solubility (xA) |
| 288.15 | 1.0000 | 0.0435 |
| 288.15 | 0.8982 | 0.0301 |
| 288.15 | 0.8021 | 0.0198 |
| 288.15 | 0.6987 | 0.0115 |
| 288.15 | 0.5989 | 0.0058 |
| 298.15 | 1.0000 | 0.0512 |
| 298.15 | 0.8982 | 0.0378 |
| 298.15 | 0.8021 | 0.0261 |
| 298.15 | 0.6987 | 0.0159 |
| 298.15 | 0.5989 | 0.0083 |
| 308.15 | 1.0000 | 0.0605 |
| 308.15 | 0.8982 | 0.0471 |
| 308.15 | 0.8021 | 0.0342 |
| 308.15 | 0.6987 | 0.0218 |
| 308.15 | 0.5989 | 0.0117 |
| 318.15 | 1.0000 | 0.0718 |
| 318.15 | 0.8982 | 0.0583 |
| 318.15 | 0.8021 | 0.0445 |
| 318.15 | 0.6987 | 0.0296 |
| 318.15 | 0.5989 | 0.0164 |
Data adapted from a study on Isomalt solubility in water-ethanol solvent systems.[6]
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Aqueous Solution
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-70 °C). Ensure all solid this compound is completely dissolved.
-
Controlled Cooling: Cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) with gentle agitation (e.g., 100-200 rpm).[10]
-
Seeding (Optional but Recommended): Once the solution reaches a supersaturated state (a few degrees below the saturation temperature), introduce a small quantity of fine this compound seed crystals (approximately 0.1-1% of the expected yield).[10] Seeding is often required for xylitol, a similar sugar alcohol, as it exhibits slow nucleation.[11]
-
Crystal Growth: Continue the controlled cooling and gentle agitation to allow the crystals to grow to the desired size.[10]
-
Isolation: Once the target temperature is reached and crystallization appears complete, separate the crystals from the mother liquor by filtration.[10]
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor. Subsequently, dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).[10]
Protocol 2: Antisolvent Crystallization of this compound using Ethanol
This protocol describes a general procedure for inducing crystallization by adding an antisolvent.
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water) at a constant temperature (e.g., 25 °C).[10]
-
Antisolvent Addition: Add a controlled stream of an antisolvent (e.g., ethanol) to the this compound solution with vigorous stirring. The rate of addition will influence the resulting crystal size; a slower addition rate generally favors the growth of larger crystals.[10]
-
Equilibration: After the addition of the antisolvent is complete, continue stirring the suspension for a period (e.g., 1-2 hours) to ensure crystallization is complete.[10]
-
Isolation: Separate the crystals from the solution by filtration.[10]
-
Washing and Drying: Wash the crystals with the antisolvent (ethanol) and then dry them under vacuum at a moderate temperature.[10]
Visualizations
Caption: Troubleshooting workflow for when no crystals are forming.
Caption: Troubleshooting workflow for when crystals are too small.
References
- 1. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isomalt - Wikipedia [en.wikipedia.org]
- 3. Isomalt CAS#: 64519-82-0 [m.chemicalbook.com]
- 4. 64519-82-0 CAS MSDS (Isomalt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Isomalt | 64519-82-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of Agglomerated Isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aspire2050.eu [aspire2050.eu]
Technical Support Center: Optimizing HPLC Separation of Palatinitol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Palatinitol (also known as Isomalt) isomers: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound isomers?
A1: The primary challenge lies in the structural similarity of the two diastereomers, 1,1-GPM and 1,6-GPS. This similarity can lead to poor resolution and co-elution, making accurate quantification difficult. Achieving baseline separation requires careful optimization of chromatographic conditions.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: A strong cation-exchange resin column in the calcium form is the most widely used and recommended stationary phase for this separation.[1][2] This type of column facilitates separation based on the interaction of the sugar alcohols' hydroxyl groups with the calcium ions on the resin.
Q3: What is the typical mobile phase for this separation?
A3: The standard and most effective mobile phase is simply degassed, high-purity water.[1][2] This approach is both cost-effective and robust for separating the isomers on a cation-exchange column.
Q4: Why is column temperature crucial for the separation of this compound isomers?
A4: Elevated column temperatures, typically around 80 °C, are necessary to enhance the interaction kinetics between the analytes and the stationary phase, which improves peak shape and resolution.[1][2] Maintaining a stable and consistent temperature is critical for reproducible results.
Q5: What type of detector is suitable for this compound analysis?
A5: Since this compound isomers lack a significant UV chromophore, a Refractive Index (RI) detector is the most common and appropriate choice.[1] It is essential to maintain the RI detector at a constant temperature to ensure a stable baseline.
Troubleshooting Guide
Issue 1: Poor Resolution Between 1,1-GPM and 1,6-GPS Peaks
Symptoms:
-
Peaks are not baseline-separated.
-
Resolution value is less than the typical system suitability requirement of 2.0.[1][3][4]
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Temperature | Ensure the column oven is set to and maintaining the optimal temperature, typically 80 ± 3 °C.[1][2] Verify the temperature with a calibrated thermometer if possible. |
| Incorrect Flow Rate | A flow rate of 0.5 mL/min is standard for this method.[1][2] Verify that the pump is delivering the correct flow rate. A lower flow rate may sometimes improve resolution but will increase run time. |
| Column Degradation | The column may have lost its efficiency. Try flushing the column with water. If performance does not improve, replace the column. |
| Improper Mobile Phase | Ensure the mobile phase is high-purity, degassed water. Contaminants can interfere with the separation. |
Issue 2: Peak Tailing or Broadening
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Increased peak width, leading to decreased sensitivity and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Impurities from the sample or mobile phase may accumulate on the column. Flush the column with a strong solvent recommended by the manufacturer, or if not possible, with high-purity water at a slightly higher flow rate for an extended period. |
| Column Void | A void may have formed at the head of the column. This can sometimes be addressed by reversing the column and flushing at a low flow rate. However, column replacement is often necessary. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with the smallest possible internal diameter and length. |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample. A typical concentration is around 20 mg/mL.[1] |
Issue 3: Fluctuating Baseline
Symptoms:
-
Baseline drift or wander.
-
Presence of noise or ghost peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Detector Temperature Fluctuation | For RI detectors, a stable temperature is critical. Ensure the detector's temperature control is functioning correctly and has had sufficient time to equilibrate. |
| Air Bubbles in the System | Air bubbles in the mobile phase, pump, or detector cell can cause significant baseline noise. Ensure the mobile phase is thoroughly degassed. Purge the pump and detector to remove any trapped air. |
| Mobile Phase Contamination | Use high-purity water and ensure all glassware is clean. Contaminants can bleed off the column and cause baseline disturbances. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline. Check pump seals and check valves for wear and replace if necessary. |
Experimental Protocols
Standard HPLC Method for this compound Isomer Separation
This protocol is based on the United States Pharmacopeia (USP) method for Isomalt.[2][3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Strong cation-exchange resin (calcium form), 7.8-mm x 30-cm, 9 µm particle size (e.g., Aminex HPX-87C) |
| Guard Column | 4.6-mm x 3-cm; packing L19 (Strong cation-exchange resin in calcium form) |
| Mobile Phase | Degassed Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80 ± 3 °C |
| Detector | Refractive Index (RI), maintained at a constant temperature (e.g., 40 °C) |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Isomalt Reference Standard (RS) in water to obtain a concentration of approximately 20 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in water to obtain a concentration of approximately 20 mg/mL.
System Suitability:
-
The relative retention times for 1,1-GPM and 1,6-GPS are approximately 1.0 and 1.2, respectively.[4]
-
The resolution between the 1,1-GPM and 1,6-GPS peaks should be not less than 2.0.[3][4]
-
The relative standard deviation for replicate injections of the standard solution should not be more than 2.0% for the 1,1-GPM and 1,6-GPS peaks.[3]
Visualizations
References
Technical Support Center: Thermal Analysis of Palatinitol (Isomalt)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palatinitol (Isomalt) during thermal analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its thermal stability important?
This compound, commercially known as Isomalt, is a sugar alcohol used as a sugar substitute in pharmaceuticals and food products. It is an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1,6-sorbitol (GPS) and α-D-glucopyranosyl-1,1-mannitol (GPM). Its thermal stability is crucial because it is often subjected to heating during manufacturing processes like melt granulation and in analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) which are used to characterize its physical and chemical properties. Degradation can lead to altered physical properties, inaccurate analytical results, and the formation of undesirable byproducts.
Q2: At what temperature does this compound typically melt and decompose?
This compound has a melting range of 145-150 °C. Significant thermal decomposition generally begins at temperatures above its melting point. One source suggests decomposition starts at 160 °C or higher. However, prolonged exposure to temperatures even slightly above the melting point can lead to degradation.
Q3: My this compound sample is showing discoloration (browning) during thermal analysis. What could be the cause and how can I prevent it?
Discoloration, such as browning, during thermal analysis is often an indicator of thermal degradation, potentially due to oxidation. Although this compound is known for its high heat resistance and does not readily caramelize like sucrose, degradation can be influenced by several factors.
Troubleshooting Steps:
-
Atmosphere Control: The presence of oxygen can accelerate degradation at elevated temperatures. Running the analysis under an inert atmosphere is the most effective way to prevent oxidation.
-
Recommendation: Purge the DSC or TGA furnace with an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min before and during the experiment.
-
-
Sample Purity: Impurities in the this compound sample can act as catalysts for degradation, lowering the decomposition temperature.
-
Recommendation: Ensure you are using a high-purity grade of this compound.
-
-
Heating Rate: A very high heating rate can lead to a non-uniform temperature distribution within the sample, causing localized overheating and degradation.
-
Recommendation: Use a controlled and moderate heating rate, typically in the range of 5-20 °C/min. A rate of 10 °C/min is common for standard analysis.
-
Q4: I am observing unexpected peaks or a gradual weight loss before the main decomposition in my TGA curve. What does this indicate?
Unexpected thermal events in a TGA thermogram of this compound can be attributed to a few factors:
-
Moisture Content: this compound has low hygroscopicity, but it can still absorb some moisture from the environment. A gradual weight loss at temperatures below 100-120 °C is typically due to the evaporation of bound or unbound water.
-
Recommendation: To confirm if the weight loss is due to water, you can perform a preliminary drying step at a temperature below the melting point (e.g., 80-100 °C) under vacuum or in a desiccator before the TGA analysis.
-
-
Volatile Impurities: The presence of volatile impurities from the manufacturing process or storage could lead to weight loss at lower temperatures.
-
Recommendation: Ensure the purity of your sample and consider the source and storage conditions.
-
-
Slow Decomposition: A gradual weight loss leading up to the main decomposition temperature could indicate the onset of degradation. This can be exacerbated by the factors mentioned in Q3 (oxygen, impurities, high heating rate).
-
Recommendation: Implement the troubleshooting steps from Q3, particularly using an inert atmosphere.
-
Q5: How can I ensure the accuracy and reproducibility of my DSC and TGA results for this compound?
Consistent and reliable thermal analysis data depends on careful experimental setup and execution.
Best Practices:
-
Instrument Calibration: Regularly calibrate your DSC and TGA instruments using certified reference materials (e.g., indium for temperature and enthalpy calibration).
-
Sample Preparation: Use a consistent sample mass (typically 5-10 mg for TGA and 2-5 mg for DSC) and ensure it is properly enclosed in the sample pan. Use hermetically sealed pans if you want to prevent any loss of volatiles before a specific temperature.
-
Baseline Correction: Always run a blank experiment with an empty sample pan to obtain a baseline curve. Subtracting this baseline from your sample curve corrects for instrumental drift.
-
Consistent Heating Rate: Use the same heating rate for all comparative experiments to ensure that any shifts in transition temperatures are due to the sample properties and not experimental artifacts.
Quantitative Data Summary
The following table summarizes key thermal properties of this compound (Isomalt).
| Property | Value | Source(s) |
| Melting Point/Range | 145 - 150 °C | |
| Decomposition Temperature | ≥ 160 °C | |
| Molecular Formula | C₁₂H₂₄O₁₁ | |
| Molar Mass | 344.31 g/mol |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
-
Objective: To determine the melting point and heat of fusion of this compound while minimizing degradation.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Seal the pan non-hermetically to allow for the escape of any residual moisture. For moisture-free samples, a hermetic seal can be used.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min for at least 5 minutes before starting the analysis and maintain the flow throughout the experiment.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peak (enthalpy of fusion).
-
2. Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile
-
Objective: To determine the onset of thermal decomposition of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (ceramic or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously monitor and record the sample weight as a function of temperature.
-
Determine the onset of decomposition as the temperature at which significant weight loss begins.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound degradation.
Technical Support Center: Purification of Synthetic Palatinitol (Isomalt)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Palatinitol, also known as Isomalt (B1678288).
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound (Isomalt) and what are its common impurities?
A1: Synthetic this compound, or Isomalt, is a sugar alcohol (polyol) used as a sugar substitute. It is an equimolar mixture of two diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] During its synthesis from sucrose (B13894), several impurities can be introduced. The most common process-related impurities include unreacted starting materials, byproducts of side reactions, and residual solvents. Key impurities to monitor are:
-
Sorbitol and Mannitol (B672): These are related sugar alcohols that can be difficult to separate from Isomalt due to their similar chemical structures.[2]
-
Reducing Sugars: Residual amounts of glucose and fructose (B13574) from the initial sucrose hydrolysis may be present.
-
Isomaltulose: An intermediate in the production of Isomalt.
-
Heavy Metals: Catalysts used in the hydrogenation process, such as Nickel, can be a source of contamination.
Q2: What are the primary methods for purifying synthetic this compound?
A2: The primary purification methods for synthetic this compound on an industrial scale are:
-
Chromatography: Techniques like simulated moving bed (SMB) chromatography are used to separate Isomalt from other sugars and polyols.[3]
-
Crystallization: This is a crucial step for achieving high purity. The crude Isomalt solution is concentrated and cooled under controlled conditions to induce crystallization.[1]
-
Ion Exchange: This method is employed to remove ionic impurities.[3]
Q3: Why is it challenging to separate sorbitol and mannitol from this compound?
A3: Sorbitol and mannitol are isomers of each other and are structurally very similar to the components of this compound. This similarity in their physical and chemical properties, such as solubility and polarity, makes their separation by conventional methods like crystallization challenging.[2] Chromatographic techniques are generally required for effective separation.
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[4] A system equipped with a refractive index (RI) detector is typically used, as sugar alcohols lack a UV chromophore. Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), provide detailed procedures for quantifying impurities.[4]
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation | Insufficient supersaturation of the solution. | Concentrate the solution further by evaporating more solvent. Ensure the solution is cooled to the appropriate temperature to induce crystallization. |
| Presence of impurities inhibiting nucleation. | Consider a pre-purification step like chromatography to remove impurities. Seeding the solution with a small crystal of pure this compound can initiate crystallization. | |
| Formation of oil instead of crystals | The solution is cooling too rapidly. | Employ a slower, more controlled cooling process to allow for proper crystal lattice formation. |
| High concentration of impurities. | Purify the crude this compound solution using chromatography before attempting crystallization. | |
| Low yield of crystals | Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to dissolve the crude this compound completely. |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time at the target temperature to maximize crystal formation. | |
| Inconsistent crystal size | Fluctuations in temperature or agitation speed. | Maintain stable operating conditions within the crystallizer. Ensure consistent and appropriate agitation to promote uniform crystal growth.[5] |
| Equipment Clogging | Buildup of solid deposits or impurities. | Implement a regular cleaning and maintenance schedule for the crystallizer.[5][6] |
Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities | Inappropriate stationary or mobile phase. | Optimize the chromatographic method by testing different column types (e.g., cation-exchange resins) and mobile phase compositions. |
| Overloading of the column. | Reduce the amount of sample loaded onto the column to avoid exceeding its capacity. | |
| Low recovery of this compound | Strong adsorption of the product to the stationary phase. | Adjust the mobile phase composition to facilitate the elution of this compound. |
| Degradation of the product on the column. | Ensure the pH and temperature of the mobile phase are within the stability range of this compound. |
Data Presentation
Table 1: Typical Impurity Profile of Synthetic this compound Before and After Purification
| Impurity | Concentration in Crude Product (%) | Concentration after Purification (%) | Pharmacopeial Limit (%) |
| Sorbitol | 6 - 10 | < 0.5 | ≤ 0.5 |
| Mannitol | 1 - 2 | < 0.5 | ≤ 0.5 |
| Reducing Sugars (as glucose) | < 2 | < 0.3 | ≤ 0.3 |
| Nickel | < 5 mg/kg | < 1 mg/kg | ≤ 1 mg/kg |
Data is compiled from typical values found in manufacturing patents and pharmacopeial standards.[3][4][7]
Experimental Protocols
Protocol 1: Laboratory-Scale Recrystallization of this compound
Objective: To purify crude synthetic this compound by recrystallization.
Materials:
-
Crude this compound powder
-
Deionized water
-
Ethanol (B145695) (96%)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. While stirring, add a minimal amount of hot deionized water (approximately 80°C) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Slowly cool the solution to room temperature without agitation. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 60°C until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
Objective: To determine the purity of this compound and quantify impurities using HPLC.
Instrumentation:
-
HPLC system with a refractive index (RI) detector
-
Cation-exchange column (e.g., calcium form, 7.8 mm x 300 mm)[4]
Chromatographic Conditions:
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80-85°C
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound, sorbitol, and mannitol in deionized water at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in deionized water to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the percentage of impurities in the sample by comparing the peak areas to those of the standards.
Visualizations
Caption: A flowchart of the synthetic this compound purification process.
Caption: A troubleshooting guide for failed crystallization.
References
How to resolve peak tailing in Palatinitol chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatography of Palatinitol and other sugar alcohols.
Troubleshooting Guide: Resolving Peak Tailing in this compound Chromatography
Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and reproducibility.[1][2] It is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.[1] This guide provides a systematic approach to identify and resolve the root causes of peak tailing in this compound analysis.
Initial Assessment:
Before proceeding with extensive troubleshooting, it is crucial to quantify the extent of peak tailing. The two most common metrics are the Tailing Factor (Tf) and the Asymmetry Factor (As). An ideal Gaussian peak has a value of 1.0 for both factors.[3]
| Tailing/Asymmetry Factor | Peak Shape | Implication |
| 1.0 | Symmetrical | Ideal |
| > 1.2 | Tailing | Potential issue with resolution and integration |
| > 1.5 | Significant Tailing | Unacceptable for most quantitative assays |
| < 0.9 | Fronting | Indicates a different set of potential problems |
Step 1: Investigate Column-Related Issues
Column-related problems are a frequent cause of peak tailing.[4]
Possible Cause 1.1: Column Contamination
Strongly retained matrix components can accumulate on the column, leading to peak distortion.[4]
-
Solution: Implement a rigorous column flushing procedure.
-
Experimental Protocol:
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent, such as isopropanol, at a low flow rate for at least 30 minutes.
-
Gradually switch to the mobile phase and allow the system to equilibrate before the next injection.
-
If a guard column is in use, replace it.[2]
-
Possible Cause 1.2: Column Bed Deformation
A void at the column inlet or a partially blocked frit can disrupt the sample flow path, causing all peaks in the chromatogram to tail.[4]
-
Solution: Backflush the column or, if the problem persists, replace the column.
-
Experimental Protocol:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with mobile phase at a low flow rate to dislodge any particulates from the inlet frit.
-
If the issue is not resolved, the column may be irreversibly damaged and should be replaced.
-
Possible Cause 1.3: Inappropriate Column Chemistry
For highly polar compounds like this compound, using a standard C18 column can lead to poor retention and peak shape. Hydrophilic Interaction Chromatography (HILIC) columns are often more suitable for separating sugar alcohols.[5][6]
-
Solution: Switch to a HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).[6][7]
Step 2: Optimize Mobile Phase Conditions
The composition of the mobile phase plays a critical role in achieving symmetrical peaks.
Possible Cause 2.1: Incorrect Mobile Phase pH
For separations on silica-based columns, the mobile phase pH can significantly impact peak shape due to the interaction of analytes with silanol (B1196071) groups on the stationary phase.[8][9] While this compound is a neutral compound, pH can still influence the charge of the silica (B1680970) surface.
-
Solution: Adjust the mobile phase pH. For HILIC separations of neutral compounds, maintaining a consistent and appropriate pH is important for reproducibility.
-
Data Presentation: The following table illustrates the expected impact of pH on the asymmetry of a polar analyte on a silica-based HILIC column.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| < 3.0 | 1.0 - 1.2 | Silanol groups are protonated, minimizing secondary interactions.[2] |
| 3.0 - 7.0 | > 1.2 | Ionized silanols can lead to secondary interactions and peak tailing. |
| > 7.0 | Variable | Silica-based columns are generally not stable at high pH. |
Possible Cause 2.2: Inadequate Buffer Strength
A buffer in the mobile phase helps to maintain a stable pH.[2] Insufficient buffer concentration may not effectively control the pH at the silica surface, leading to inconsistent interactions and peak tailing.[4]
-
Solution: Increase the buffer concentration. A common starting point is 10-20 mM.
-
Experimental Protocol:
-
Prepare mobile phases with varying buffer concentrations (e.g., 5 mM, 10 mM, 20 mM, 50 mM).
-
Inject the this compound standard and record the asymmetry factor for each condition.
-
Select the buffer concentration that provides the most symmetrical peak without compromising retention or causing salt precipitation.
-
Step 3: Evaluate Sample and Injection Parameters
The manner in which the sample is prepared and introduced into the system can significantly affect peak shape.
Possible Cause 3.1: Sample Overload
Injecting an excessive amount of analyte can saturate the stationary phase, resulting in broad and tailing peaks.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
Experimental Protocol:
-
Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
If peak shape improves with dilution, the original sample was likely overloaded.
-
Possible Cause 3.2: Solvent Mismatch
If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[4] In HILIC, water is a strong solvent.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Data Presentation: The table below shows the typical effect of the injection solvent composition on peak asymmetry in HILIC.
| Injection Solvent (% Acetonitrile) | Expected Asymmetry Factor (As) | Rationale |
| 90% (Matches Mobile Phase) | 1.0 - 1.1 | Ideal condition, minimizes peak distortion. |
| 50% | 1.2 - 1.5 | Stronger solvent causes some peak broadening. |
| 10% | > 1.5 | Significant mismatch leads to severe peak tailing or splitting. |
Step 4: Inspect the HPLC System (Extra-Column Effects)
Issues outside of the column can also contribute to peak tailing. This is often referred to as "extra-column volume" or "dead volume".[4]
Possible Cause 4.1: Excessive Tubing Length or Diameter
Long or wide-bore tubing between the injector, column, and detector can increase peak broadening and tailing.
-
Solution: Use tubing with the shortest possible length and the smallest appropriate internal diameter.
Possible Cause 4.2: Leaks or Poor Fittings
A leak in the system or a poorly seated fitting can disrupt the flow path and cause peak distortion.
-
Solution: Systematically check all fittings for leaks and ensure they are properly tightened.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. realab.ua [realab.ua]
- 5. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection | Waters [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Optimization of Palatinitol Epimerization
Welcome to the technical support center for the optimization of reaction conditions for Palatinitol epimerization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their work with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the manipulation of the diastereomeric ratio of this compound (Isomalt), a mixture of α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).
| Issue | Possible Causes | Suggested Solutions |
| Low Yield of Desired Epimer | Inefficient Catalyst: The catalyst may be inactive or not suitable for the specific epimerization. For sugar alcohols, molybdenum-based catalysts have shown effectiveness in epimerizing aldoses, a reaction analogous to the conversion needed for this compound.[1] | - Catalyst Selection: Consider using a molybdenum heteropolyacid-based catalyst. - Catalyst Activation: Ensure the catalyst is properly activated according to the manufacturer's protocol. - Catalyst Loading: Optimize the catalyst concentration; insufficient amounts will lead to low conversion rates. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to degradation. | - Temperature Optimization: Experiment with a range of temperatures. For analogous sugar epimerization, temperatures between 50-100°C have been effective.[1] | |
| Incorrect pH: The pH of the reaction mixture can significantly influence catalytic activity and product stability. | - pH Control: Adjust and monitor the pH of the solution throughout the reaction. The optimal pH will depend on the chosen catalyst. | |
| Inconsistent GPM:GPS Ratio | Poorly Controlled Hydrogenation Conditions: The ratio of GPM to GPS is often determined during the hydrogenation of isomaltulose. | - Hydrogenation Catalyst: The choice of catalyst (e.g., Raney nickel vs. ruthenium) can influence the stereoselectivity of the hydrogenation. - Hydrogen Pressure and Temperature: Variations in these parameters can alter the final isomer ratio. Maintain strict control over these conditions. |
| Fluctuations in Reaction Parameters: Inconsistent temperature, pressure, or mixing can lead to variable results. | - Process Control: Implement rigorous process controls to ensure all parameters are kept constant between batches. | |
| Ineffective Separation/Enrichment: If using a crystallization method to alter the GPM:GPS ratio, the separation of the solid and liquid phases may be incomplete. | - Filtration: Use a heated pressure filter to ensure efficient separation of the GPM-enriched solid phase from the GPS-enriched liquid phase.[2] - Temperature Control: Maintain a constant temperature during the crystallization and filtration process to ensure reproducible results.[2] | |
| Product Degradation or Discoloration | Excessive Heat: High temperatures during the reaction or workup can lead to caramelization and the formation of unwanted byproducts. | - Temperature Management: Avoid overheating the reaction mixture. For isomalt, it is recommended to heat it gradually.[3][4] |
| Presence of Impurities: Impurities in the starting material or solvent can lead to side reactions and discoloration. | - Use High-Purity Reagents: Ensure the starting this compound and all solvents are of high purity. | |
| Cloudy or Bubbly Product | Trapped Air or Water: Stirring too vigorously can introduce air bubbles, and traces of water can cause cloudiness in the final product.[3][4] | - Gentle Mixing: Stir the mixture gently to avoid incorporating air.[3][4] - Use of a Torch: For solid products, a light pass with a torch can remove surface bubbles.[5] - Dry Equipment: Ensure all equipment is completely dry before use.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its epimers?
A1: this compound, commercially known as Isomalt, is a sugar alcohol and an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[6][7][8] Complete hydrolysis of this compound yields glucose (50%), sorbitol (25%), and mannitol (B672) (25%).[6] The epimerization of this compound refers to the conversion of one of these diastereomers into the other, thus changing their ratio in the mixture.
Q2: How is the GPM:GPS ratio initially determined?
A2: The initial GPM:GPS ratio is established during the manufacturing process, which involves a two-step conversion from sucrose (B13894). First, sucrose is enzymatically converted to isomaltulose. Then, isomaltulose is catalytically hydrogenated to produce the mixture of GPS and GPM. The conditions of the hydrogenation step, including the choice of catalyst, temperature, and pressure, play a crucial role in determining the final ratio of the two diastereomers.
Q3: Can the GPM:GPS ratio be altered after the initial production?
A3: Yes, the ratio can be altered. One documented method involves fractional crystallization. By creating a suspension of this compound in water at a specific temperature, the less soluble 1,1-GPM dihydrate concentrates in the solid phase, while the more soluble 1,6-GPS becomes enriched in the liquid phase.[2] Separation of these two phases allows for the isolation of mixtures with different GPM:GPS ratios.[2]
Q4: Are there catalytic methods for the direct epimerization of this compound?
A4: While direct catalytic epimerization of this compound is not widely documented, analogous reactions for other sugars suggest its feasibility. For instance, molybdenum-based catalysts have been successfully used for the epimerization of glucose to mannose.[1] This suggests that a similar catalytic system could potentially be developed to interconvert the sorbitol and mannitol moieties in GPS and GPM.
Q5: What are the key parameters to control during the epimerization process?
A5: The key parameters to control include:
-
Temperature: Influences reaction rate and potential for degradation.[4]
-
Catalyst Type and Concentration: Determines the efficiency and selectivity of the reaction.
-
pH: Affects catalyst activity and stability of the sugar alcohols.
-
Reaction Time: Sufficient time is needed to reach equilibrium or the desired epimeric ratio.
-
Solvent: The choice of solvent can impact solubility and reaction kinetics.
Q6: How can I analyze the GPM:GPS ratio in my samples?
A6: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for separating and quantifying the two diastereomers of this compound. Other analytical techniques such as Gas Chromatography (GC) after derivatization can also be employed.
Data Presentation
Table 1: Conditions for GPM/GPS Enrichment via Fractional Crystallization
| Parameter | Condition | Outcome | Reference |
| Temperature | 35°C | Solid Phase: 84:16 GPM:GPS; Liquid Phase: 33.5:66.5 GPM:GPS | [2] |
| Starting Material | 5 kg Isomalt in 5 kg water | Yields 1.95 kg of GPM-enriched solid | [2] |
| Stirring Time | 1-20 hours | Depends on the grain size of the starting material | [2] |
| Separation Method | Heated pressure filter | Efficient separation of solid and liquid phases | [2] |
Table 2: Exemplary Conditions for Analogous Sugar (Glucose) Epimerization
| Parameter | Condition | Outcome | Reference |
| Catalyst | Molybdenum heteropolyacid-based catalyst | Conversion of glucose to mannose | [1] |
| Temperature | 50-90°C | Effective epimerization at mild temperatures | [1] |
| Process | Continuous flow reactor | Allows for continuous production | [1] |
| System | Two reactors in series (epimerization followed by hydrogenation) | Increased mannitol/sorbitol ratio to 1.5 from 1 | [1] |
Experimental Protocols
Protocol 1: Enrichment of GPM and GPS by Fractional Crystallization
This protocol is based on the principle of differential solubility of the this compound diastereomers.[2]
Materials:
-
This compound (Isomalt)
-
Deionized water
-
Temperature-controlled stirred reactor
-
Heated pressure filter
-
Rotary evaporator
Procedure:
-
Prepare a suspension of this compound in deionized water (e.g., a 1:1 weight ratio).[2]
-
Stir the suspension in a temperature-controlled reactor at a constant temperature (e.g., 35°C). The stirring time will depend on the particle size of the starting material and can range from 1 to 20 hours.[2]
-
After the desired stirring time, separate the solid and liquid phases using a heated pressure filter set to the same temperature as the reactor.[2]
-
The solid filter cake will be enriched in 1,1-GPM. The liquid filtrate will be enriched in 1,6-GPS.[2]
-
The GPM-enriched solid can be dried. The GPS-enriched solution can be concentrated using a rotary evaporator and then dried.[2]
-
Analyze the GPM:GPS ratio of both fractions using HPLC.
Protocol 2: Hypothetical Catalytic Epimerization of this compound
This protocol is a proposed method based on the successful epimerization of other sugars like glucose.[1]
Materials:
-
This compound with a known GPM:GPS ratio
-
Molybdenum-based catalyst (e.g., phosphomolybdic acid on a carbon support)
-
Suitable solvent (e.g., water)
-
Inert gas (e.g., Nitrogen)
-
Temperature-controlled reactor with agitation
-
pH meter and acid/base for adjustments
Procedure:
-
Dissolve the starting this compound in the solvent in the reactor to a desired concentration.
-
Add the molybdenum-based catalyst to the solution. The optimal catalyst loading should be determined experimentally.
-
Purge the reactor with an inert gas.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Monitor the pH of the reaction and adjust as necessary.
-
Take samples at regular intervals and quench the reaction.
-
Analyze the samples by HPLC to determine the GPM:GPS ratio over time.
-
Continue the reaction until the desired ratio or equilibrium is reached.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and isolate the product from the solvent.
Mandatory Visualization
Caption: Experimental workflow for catalytic epimerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US6783779B2 - Food products coated with 1, 6-GPS and 1, 1-GPM - Google Patents [patents.google.com]
- 3. Isomalt in the Baking Industry: A Crystal-Clear Advantage — tan nov [tannov.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 604. Isomalt (WHO Food Additives Series 20) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-O-alpha-D-Glucopyranosyl-D-mannitol | C12H24O11 | CID 88735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Hygroscopic Nature of Palatinitol in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Palatinitol (also known as isomalt) during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern in experiments?
This compound is a sugar alcohol (polyol) used as a sugar substitute and excipient in pharmaceutical formulations and food products.[1][2] While it is considered less hygroscopic than other polyols like sorbitol and xylitol, it can still absorb moisture from the atmosphere.[3][4] This moisture absorption can lead to undesirable physical changes such as stickiness, caking, loss of shine, and recrystallization, which can negatively impact experimental results, product stability, and manufacturing processes.[5][6][7]
Q2: How does humidity affect the physical state of this compound?
Exposure to humidity can cause this compound to become sticky and lose its crystalline structure.[5] If the exposure is prolonged or at high humidity levels, the absorbed moisture can lead to clumping and eventually recrystallization, rendering it unusable for certain applications.[5] Amorphous forms of this compound are particularly susceptible to moisture-induced recrystallization.[7]
Q3: What are the best practices for storing this compound?
To minimize moisture absorption, this compound should be stored in a cool, dry place in a tightly sealed, airtight container.[3] The use of desiccants, such as silica (B1680970) gel packets, within the storage container is highly recommended to absorb any residual moisture.[8] It is crucial to minimize the time the container is open to the atmosphere.
Q4: Can I dry this compound if it has absorbed moisture?
Gentle heating in an oven can be used to dry this compound that has absorbed some moisture. However, care must be taken to avoid excessive heat, which could lead to decomposition or other undesirable chemical changes. Always refer to the manufacturer's specifications for temperature stability.
Q5: How does the hygroscopicity of this compound compare to other sugar alcohols?
This compound exhibits lower hygroscopicity compared to sugar alcohols like sorbitol and xylitol.[3][9] This makes it a more suitable choice for formulations where moisture control is a critical factor.
Data Presentation
The following table summarizes the comparative hygroscopicity of this compound (Isomalt) and other common sugar alcohols, showing the percentage of moisture gain at various relative humidity (RH) levels at 25°C.
| Relative Humidity (%) | This compound (Isomalt) (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) | Erythritol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 | < 0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 | < 0.1 |
| 60 | ~0.2 | ~0.8 | < 0.1 | ~0.3 | < 0.1 |
| 80 | ~0.5 | > 20 | ~0.1 | > 15 | < 0.2 |
| 90 | ~1.0 | Deliquescent | ~0.2 | Deliquescent | ~0.3 |
Source: Adapted from various studies. Absolute values may vary based on crystalline form and particle size.[3]
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
This protocol outlines the standard procedure for handling and weighing this compound to minimize moisture absorption.
Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling and weighing this compound.
Methodology:
-
Environment Control: Whenever possible, handle this compound in a controlled environment, such as a glove box with low relative humidity or a balance with a draft shield.
-
Equilibration: Before weighing, allow the sealed container of this compound to equilibrate to the ambient temperature of the laboratory to prevent condensation on the cold powder when the container is opened.
-
Weighing:
-
Use a clean, dry weighing vessel.
-
Minimize the time the this compound container is open.
-
Quickly transfer the required amount of this compound to the weighing vessel.
-
Seal the stock container immediately after dispensing.
-
Record the weight promptly.
-
-
Storage: Return the sealed this compound container to a desiccator or a controlled humidity storage cabinet.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) with this compound using the Melt Method
This protocol describes the preparation of an ASD of a poorly water-soluble Active Pharmaceutical Ingredient (API) with this compound as the carrier, focusing on minimizing moisture-related issues.
Experimental Workflow for ASD Preparation
Caption: Workflow for preparing an amorphous solid dispersion.
Methodology:
-
Pre-Drying: Dry both the API and this compound in a vacuum oven at an appropriate temperature to remove any residual moisture.
-
Mixing: Accurately weigh the dried API and this compound and physically mix them in the desired ratio.
-
Melting: Heat the physical mixture in a suitable vessel (e.g., a beaker on a hot plate or in a Differential Scanning Calorimeter pan) to a temperature above the melting point of this compound (approximately 145-150°C), ensuring the API is stable at this temperature.[10]
-
Homogenization: Stir the molten mixture continuously until a clear, homogenous solution is formed.
-
Quenching: Rapidly cool the molten mixture to solidify it into an amorphous state. This can be achieved by pouring it onto a cold metal plate or by immersing the vessel in an ice bath or liquid nitrogen.
-
Processing: Once cooled, the solid dispersion can be pulverized into a powder using a mortar and pestle or a mill.
-
Storage: Immediately store the resulting amorphous solid dispersion in a tightly sealed container with a desiccant to prevent moisture absorption and subsequent recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Caking or Clumping of Powder | - High ambient humidity during handling.- Improper storage in a non-airtight container.- Temperature fluctuations leading to condensation. | - Handle this compound in a low-humidity environment (e.g., glove box).- Ensure the storage container is tightly sealed and contains a desiccant.- Allow the container to equilibrate to room temperature before opening. |
| Stickiness of Formulations | - Moisture absorption from the atmosphere.- High water activity in the formulation. | - Control the relative humidity during manufacturing.- Consider adding a less hygroscopic excipient to the formulation.- Apply a moisture-barrier film coating to the final product. |
| Loss of Shine/Cloudiness in Solid Preparations | - Surface moisture absorption leading to micro-crystallization. | - Store finished products in airtight packaging with a desiccant.- Work quickly when handling the material to minimize air exposure. |
| Inaccurate Weighing | - Rapid moisture uptake by the powder on the balance pan. | - Use a balance with a draft shield.- Weigh the sample as quickly as possible.- Consider weighing in a controlled humidity environment. |
| Recrystallization of Amorphous Dispersions | - Exposure of the amorphous form to moisture. | - Ensure the ASD is stored in a desiccator immediately after preparation.- Use moisture-protective packaging for the final dosage form. |
Logical Relationship of Troubleshooting this compound Issues
Caption: Troubleshooting logic for this compound-related issues.
References
- 1. The Sweetener Book [sweetenerbook.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyols on the quality characteristics of sucrose-free milk chocolate produced in a ball mill - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04486H [pubs.rsc.org]
- 7. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Palatinitol-Based Formulation Troubleshooting Guide
Welcome to the technical support center for Palatinitol-based formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
This compound, also known as Isomalt, is a sugar alcohol derived from sucrose. It is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). Due to its sugar-like physical properties, it has little to no impact on blood sugar levels and does not promote tooth decay.[1] In pharmaceutical formulations, it serves as a versatile excipient, acting as a diluent, binder, and sugar-free sweetening agent. Its low hygroscopicity, high stability, and pleasant taste make it suitable for various oral dosage forms, including tablets, lozenges, and oral liquids.[2][3]
Q2: My this compound-based tablets are showing signs of instability (e.g., discoloration, softening). What could be the cause?
Instability in this compound-based tablets is often related to moisture absorption, which can lead to physical changes like softening and potential chemical degradation of the active pharmaceutical ingredient (API). While this compound itself is known for its low hygroscopicity, improper storage conditions or interactions with other hygroscopic excipients in the formulation can contribute to this issue.[4]
Another potential, though less common, cause could be an interaction between the API and this compound, especially under high-temperature and humidity conditions. It is also important to rule out degradation of the API itself, independent of this compound.
Q3: Can this compound cause Maillard reactions with amine-containing APIs?
No, this compound is a non-reducing sugar alcohol and does not contain any reducing groups. Therefore, it does not participate in Maillard browning reactions with APIs that have primary or secondary amine functional groups.[5] This is a significant advantage over reducing sugars like lactose.
Q4: I am observing crystallization in my amorphous solid dispersion formulated with this compound. How can I prevent this?
Amorphous solid dispersions are thermodynamically unstable and tend to crystallize over time. While this compound can act as a good carrier and stabilizer for amorphous APIs, certain factors can promote crystallization.[2] High humidity and elevated temperatures can increase molecular mobility and facilitate crystallization.
To inhibit crystallization, consider the following strategies:
-
Storage at low temperature and humidity: This is the most straightforward approach to reduce molecular mobility.[2]
-
Addition of a crystallization inhibitor: Polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be incorporated into the formulation to inhibit drug crystallization.[6]
-
Optimize drug loading: Higher drug loading can increase the propensity for crystallization. A lower drug-to-carrier ratio might be necessary.
Troubleshooting Guides
Issue 1: Physical Instability - Caking and Flowability Problems
Symptoms:
-
Powder blend containing this compound exhibits poor flowability.
-
Caking or clumping of the powder is observed during storage or processing.
Potential Causes:
-
High Humidity: Although this compound has low hygroscopicity, prolonged exposure to high relative humidity (RH) can lead to moisture sorption, causing stickiness and caking.
-
Inadequate Drying: Residual moisture in the formulation components can contribute to caking.
Troubleshooting Steps:
-
Control Environmental Conditions: Maintain a low-humidity environment during manufacturing and storage.
-
Ensure Proper Drying: Thoroughly dry all formulation components before blending.
-
Use of Glidants: Incorporate a glidant, such as colloidal silicon dioxide, into the formulation to improve powder flow.
Issue 2: Chemical Instability - Degradation of the API
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of the stability samples.
-
A decrease in the assay of the API over time.
-
Discoloration of the formulation.
Potential Causes:
-
Hydrolysis: The API may be susceptible to hydrolysis, which can be exacerbated by moisture.
-
Oxidation: The API may be prone to oxidation.
-
Interaction with Impurities: Trace impurities in other excipients could be reacting with the API.
Troubleshooting Workflow:
Caption: Workflow for investigating API degradation in a this compound-based formulation.
Data Presentation
Table 1: Hygroscopicity of this compound (Isomalt) Compared to Other Sugar Alcohols
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 |
| 60 | ~0.2 | ~0.8 | ~0.1 | ~0.4 |
| 80 | ~0.4 | > 20 | ~0.2 | > 15 |
Data compiled from various sources. Actual values may vary based on the specific grade and particle size of the material.
Table 2: Thermal Properties of this compound (Isomalt)
| Property | Value |
| Melting Point | 145-150 °C[4] |
| Glass Transition Temperature (Tg) | ~60 °C |
| Onset of Significant Decomposition | > 200 °C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound-Based Formulation
Objective: To investigate the potential degradation pathways of the API in the presence of this compound under stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare samples of the API alone.
-
Prepare physical mixtures of the API and this compound (e.g., in a 1:1 ratio).
-
Prepare samples of the final formulation.
-
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the degradation profiles of the API alone, the API-Palatinitol mixture, and the final formulation.
-
Protocol 2: HPLC-RID Method for Quantification of this compound
Objective: To quantify the amount of this compound in a formulation and detect any potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Shodex SUGAR SP0810 (or equivalent ion-exclusion column) |
| Column Temperature | 80 °C |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Sample Preparation: Extract the this compound from the formulation using the mobile phase and filter the solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Signaling Pathways and Logical Relationships
Signaling Pathway of this compound's Stabilizing Effect on Amorphous APIs
Caption: this compound's role in stabilizing amorphous APIs by inhibiting molecular mobility.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20070249692A1 - Inhibitors of crystallization in a solid dispersion - Google Patents [patents.google.com]
Method refinement for consistent Palatinitol analysis results.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the consistent analysis of Palatinitol (Isomalt).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC with a Refractive Index Detector (HPLC-RID) is a robust and common technique for analyzing compounds like this compound that lack a UV chromophore.[1] For higher sensitivity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can be used.[2] GC is also a viable method but requires a mandatory derivatization step to increase the volatility of the sugar alcohol before analysis.[3][4]
Q2: Why am I seeing drifting retention times in my HPLC analysis?
A2: Retention time drift in HPLC analysis of this compound can be caused by several factors. Poor temperature control is a common issue, as retention times can shift by 1-2% for every 1°C change.[5] Ensure your column oven is functioning correctly. Other causes include changes in mobile phase composition, improper column equilibration, or fluctuations in flow rate.[6]
Q3: What causes peak tailing or fronting in my chromatograms?
A3: Peak asymmetry, such as tailing or fronting, can indicate several problems. Column overload is a frequent cause, which can be addressed by decreasing the injection volume.[6] It could also result from contamination of the guard or analytical column, or a void at the column inlet.[7][8] For GC analysis, peak tailing can also be a sign of active sites in the column or liner, which can be addressed by using a deactivated column and liner.[9]
Q4: Is derivatization necessary for this compound analysis by GC?
A4: Yes, derivatization is a mandatory step for the analysis of carbohydrates, including sugar alcohols like this compound, by GC.[3] This process replaces the active hydrogens of the hydroxyl groups with non-polar groups, which increases the volatility of the analyte, making it suitable for GC analysis.[10][11] Silylation is a commonly used derivatization procedure.[3]
Q5: My baseline is noisy in my HPLC-RID analysis. What should I do?
A5: A noisy baseline in HPLC-RID analysis is often due to the detector's high sensitivity to temperature and pressure fluctuations. Ensure a stable column temperature using a column oven.[5] Other potential causes include air bubbles in the system, contamination of the detector flow cell, or insufficient mobile phase degassing.[6][8]
Troubleshooting Guides
HPLC-RID Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | 1. No sample injected.2. Detector lamp is off.3. Incorrect mobile phase composition. | 1. Verify autosampler/manual injection process.2. Check and turn on the detector lamp.3. Prepare fresh mobile phase and ensure correct composition.[6] |
| Drifting Retention Times | 1. Poor column temperature control.2. Mobile phase composition is changing.3. Column not properly equilibrated. | 1. Use a column oven to maintain a stable temperature.[5]2. Prepare fresh mobile phase; check pump proportioning valves.3. Increase column equilibration time between injections.[6] |
| Peak Tailing | 1. Column overload.2. Column contamination.3. Void in the column. | 1. Reduce the concentration or volume of the injected sample.[6]2. Flush the column with a strong solvent; replace the guard column.3. Replace the analytical column.[7] |
| Unstable Baseline (Noise/Drift) | 1. Air bubbles in the system.2. Contaminated detector flow cell.3. Temperature fluctuations. | 1. Degas the mobile phase and purge the pump.[6]2. Flush the flow cell with a strong solvent like isopropanol.3. Use a column oven and ensure stable ambient temperature.[5] |
| High Backpressure | 1. Obstruction in the column or tubing.2. Precipitated buffer in the mobile phase. | 1. Replace the in-line filter or column frits.2. Flush the system with a high-aqueous mobile phase to dissolve salts.[7] |
GC-FID/MS Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Ghost Peaks | 1. Carryover from previous injections.2. Septum bleed. | 1. Run blank injections to confirm carryover; clean the injector.2. Use a high-quality, low-bleed septum and replace it regularly.[9] |
| Poor Peak Resolution | 1. Incorrect temperature program.2. Column degradation. | 1. Optimize the GC oven temperature ramp rate.2. Condition the column or replace it if necessary.[9] |
| Irreproducible Results | 1. Inconsistent sample preparation/derivatization.2. Leaks in the injection port.3. Unstable instrument parameters. | 1. Follow a standardized protocol for derivatization.[9]2. Check for leaks using an electronic leak detector.3. Calibrate and validate instrument parameters regularly. |
| Peak Fronting | 1. Column overload.2. Incompatible solvent. | 1. Dilute the sample or inject a smaller volume.2. Ensure the sample is dissolved in a solvent compatible with the GC column phase. |
| Baseline Instability | 1. Column bleed.2. Contamination in the carrier gas or system. | 1. Bake-out the column at a high temperature (within its limits).2. Use high-purity carrier gas and install gas traps.[9] |
Experimental Protocols
Protocol 1: HPLC-RID Analysis of this compound
This protocol is based on a validated method for the analysis of sugars and polyols.[1][12]
1. Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Detector | Refractive Index Detector (RID) |
| Column | Shodex SUGAR SP0810 (or equivalent)[1] |
| Column Temperature | 80 °C[1][12] |
| Mobile Phase | Deionized Water (HPLC Grade)[1][2] |
| Flow Rate | 0.5 mL/min[1][12] |
| Injection Volume | 20 µL[1][2] |
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.[2][12]
-
Sample Preparation: For solid samples, accurately weigh a homogenized portion and dissolve it in a known volume of deionized water. For liquid samples, dilute with deionized water to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[2]
3. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.[2]
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
This protocol outlines the general steps required for GC analysis of sugar alcohols.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in an appropriate solvent.
-
If necessary, perform a sample cleanup step, such as solid-phase extraction, to remove interfering matrix components.[3]
2. Derivatization (Silylation):
-
This is a mandatory and critical step. [3]
-
Evaporate the sample solution to dryness under a stream of nitrogen.
-
Add a silylation reagent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to the dried sample.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
The resulting solution containing the silylated this compound derivatives is ready for injection.
3. GC-MS Conditions (Typical):
-
Injector: Split/Splitless, operated in split mode.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at 150 °C and ramping up to 300 °C.
-
MS Detector: Operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Data Presentation
Table 1: Method Validation Data for this compound (Isomalt) by HPLC-RID
| Parameter | Value | Reference |
| Linearity Range | 0.1–5 mg/mL | [12] |
| Correlation Coefficient (R²) | >0.997 | [12] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL | [12] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL | [12] |
| Recovery | 97–104% | [12] |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC-RID.
Caption: Logical workflow for troubleshooting inconsistent this compound analysis results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. medallionlabs.com [medallionlabs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. realab.ua [realab.ua]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 11. ajrsp.com [ajrsp.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of Palatinitol in aqueous buffers.
This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges with Palatinitol (also known as Isomalt) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Isomalt)?
This compound, commercially known as Isomalt, is a sugar substitute derived from sucrose. It is a sugar alcohol (polyol) and an equimolar mixture of two disaccharide alcohols: gluco-mannitol (GPM) and gluco-sorbitol (GPS).[1][2] Due to its sugar-like physical properties, chemical stability, and low hygroscopicity, it is often used as an excipient in pharmaceutical formulations, such as a filler and binder for tablets and capsules.[1][3][4]
Q2: What is the baseline solubility of this compound in water?
The solubility of this compound in water is highly dependent on temperature. At room temperature (approx. 20-25°C), its solubility is about 24.5 to 38 g per 100 mL of water.[1][3] This value increases significantly with an increase in temperature.[1][3]
Q3: How does temperature impact the solubility of this compound?
Temperature is the most critical factor affecting this compound's solubility. As an endothermic compound, it absorbs heat during dissolution, meaning its solubility increases substantially as the temperature rises.[5][6] For example, while solubility is around 38g/100ml at 20°C, it can surge to approximately 150g/100ml at 100°C.[3]
Q4: Does the pH of the aqueous buffer affect this compound's solubility?
This compound exhibits high chemical stability under both acidic and alkaline conditions and is resistant to acids.[3][7] Unlike weak acids or bases, its molecular structure lacks easily ionizable groups that would be significantly influenced by pH changes within typical biological buffer ranges (pH 6-8).[3] Therefore, pH is not expected to be a primary factor in its aqueous solubility.
Q5: My this compound solution is cloudy or has formed a precipitate. What happened?
Cloudiness or precipitation usually indicates that the solution is supersaturated or that the temperature has decreased, causing the this compound to crystallize out of the solution. This compound is less soluble in colder solutions, and cooling a saturated or near-saturated solution will likely cause precipitation. Reheating the solution will typically redissolve the precipitate.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in water at various temperatures. Data for aqueous buffers is expected to be comparable, but empirical testing is recommended for specific formulations.
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 20°C | ~38 g[3] |
| 25°C | ~25 g (per 100g of solution)[1] |
| 100°C | ~150 g[3] |
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound.
-
Issue: Incomplete Dissolution or Clumping
-
Cause: The concentration may exceed the solubility limit at the current temperature, or the powder was added too quickly without sufficient agitation.
-
Solution:
-
Increase the temperature of the buffer solution while stirring continuously.
-
Ensure the particle size of the this compound powder is fine, as smaller particles dissolve more readily due to a larger surface area.[5]
-
Add the powder to the buffer gradually while vortexing or stirring to prevent aggregation.
-
-
-
Issue: Solution Crystallizes or Precipitates Upon Cooling
-
Cause: The solution was saturated at a higher temperature and became supersaturated as it cooled to room temperature.
-
Solution:
-
Prepare the solution at the intended final working temperature if possible.
-
If a high concentration is required, the solution may need to be maintained at an elevated temperature or used immediately after preparation.
-
For storage, you may need to accept a lower concentration that remains stable at room or refrigerated temperatures.
-
-
Experimental Protocols & Workflows
Protocol: Preparation of a Concentrated this compound Solution
This protocol outlines the steps to dissolve this compound in an aqueous buffer, leveraging heat to achieve higher concentrations.
Materials:
-
This compound (Isomalt) powder
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Heat-resistant beaker or flask
-
Magnetic stir plate with heating capability
-
Magnetic stir bar
-
Calibrated thermometer
Procedure:
-
Measure Buffer: Add the desired volume of aqueous buffer to the beaker. Place the beaker on the magnetic stir plate and add the stir bar.
-
Start Stirring: Begin stirring the buffer at a moderate speed to create a vortex.
-
Gradual Addition: Slowly add the pre-weighed this compound powder to the vortex. Adding the powder gradually prevents clumping and allows wet particles to dissolve more efficiently.
-
Apply Heat: Turn on the heating element and gently warm the solution. Monitor the temperature closely with a thermometer. A target temperature between 40°C and 60°C is often sufficient to significantly increase solubility.
-
Observe Dissolution: Continue heating and stirring until all this compound powder is completely dissolved and the solution is clear.
-
Cooling (Optional): If the solution is to be used at a lower temperature, remove the beaker from the heat and allow it to cool slowly while stirring. Be aware that precipitation may occur if the concentration exceeds the solubility limit at the final temperature.
-
Final Use: Use the solution immediately or store it at a temperature that maintains its solubility.
Logical Workflow for Troubleshooting Solubility
The following diagram provides a step-by-step decision-making process for addressing this compound solubility issues during your experiments.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Isomalt CAS#: 64519-82-0 [m.chemicalbook.com]
- 2. Isomalt - Wikipedia [en.wikipedia.org]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. whatsugar.com [whatsugar.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Palatinitol Synthesis
Welcome to the technical support center for Palatinitol (isomalt) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, with a primary focus on minimizing the formation of unwanted by-products during the hydrogenation of isomaltulose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound, commercially known as isomalt (B1678288), is a sugar substitute produced via a two-step process. First, sucrose (B13894) is enzymatically isomerized to isomaltulose.[1] The subsequent and critical step is the catalytic hydrogenation of isomaltulose, which yields an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1]
Q2: What are the primary by-products in this compound synthesis?
A2: The most significant by-products are sorbitol and mannitol (B672). These are formed through the hydrogenolysis (cleavage) of the glycosidic bond in isomaltulose, which releases glucose and fructose (B13574). These monosaccharides are then hydrogenated to sorbitol and mannitol. Other minor by-products can include trehalulose (B37205) and other oligosaccharides if the initial isomaltulose purity is low.[2]
Q3: Which catalysts are recommended for isomaltulose hydrogenation?
A3: The most commonly used catalysts are Raney Nickel and supported Ruthenium catalysts (e.g., Ru/C).[1][3] Raney Nickel is a cost-effective option, and its selectivity can be enhanced with promoters like molybdenum.[4] Ruthenium catalysts often exhibit higher selectivity and can operate under milder conditions (lower temperature and pressure), which is advantageous for minimizing by-product formation.[1][5]
Q4: How does the purity of the starting isomaltulose affect the final product?
A4: The purity of the isomaltulose feedstock is critical. The presence of residual monosaccharides like glucose and fructose from the initial isomerization step will directly lead to the formation of sorbitol and mannitol during hydrogenation.[6] Therefore, a highly purified isomaltulose solution is essential for achieving high-purity this compound.[7]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during this compound synthesis, focusing on the hydrogenation step.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| High levels of sorbitol and mannitol in the final product. | 1. High Reaction Temperature: Elevated temperatures favor the hydrogenolysis side reaction. 2. Suboptimal Catalyst: The catalyst may have low selectivity or may be deactivated. 3. Incorrect pH: The pH of the reaction medium may be promoting glycosidic bond cleavage. 4. Low Hydrogen Pressure: Insufficient hydrogen availability can favor cleavage over hydrogenation. | 1. Reduce Temperature: Operate at the lower end of the recommended temperature range for your catalyst (e.g., 70-120°C for Ruthenium, 100-140°C for Raney Nickel).[1][6] 2. Catalyst Optimization: a. If using Raney Nickel, consider a molybdenum-promoted version for enhanced selectivity.[4] b. Switch to a supported Ruthenium catalyst (e.g., Ru/C) for higher selectivity at milder conditions.[1][5] c. Ensure the catalyst is properly activated and handled to maintain its activity. 3. pH Control: Maintain the pH of the isomaltulose solution between 5.0 and 7.0.[1] 4. Increase Hydrogen Pressure: Operate within a pressure range of 40-120 bar to ensure high hydrogen coverage on the catalyst surface.[6] |
| Incomplete conversion of isomaltulose. | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or sintering. 3. Low Temperature or Pressure: Reaction conditions may be too mild for the chosen catalyst. | 1. Optimize Reaction Time: Monitor the reaction progress (e.g., by measuring hydrogen uptake) to determine the optimal reaction time.[1] 2. Catalyst Regeneration/Replacement: a. Regenerate the catalyst according to the manufacturer's protocol. b. If regeneration is not possible or effective, use a fresh batch of catalyst. 3. Adjust Reaction Conditions: Gradually increase the temperature and/or pressure within the recommended ranges for your catalyst. |
| Undesirable GPM:GPS isomer ratio. | 1. Catalyst Choice: Different catalysts can favor the formation of one isomer over the other. 2. Reaction Conditions: Temperature and pH can influence the stereoselectivity of the hydrogenation. | 1. Select Appropriate Catalyst: The choice of catalyst is a key factor in controlling the final isomer ratio. Some catalysts are known to produce a different GPM:GPS ratio than the expected 50:50.[1][6] 2. Fine-tune Conditions: Systematically vary the temperature and pH within the optimal ranges to study their effect on the isomer ratio. |
Data Presentation: Comparison of Hydrogenation Conditions
The following table summarizes quantitative data from different experimental setups for isomaltulose hydrogenation, highlighting the impact of various parameters on product purity and by-product formation.
| Parameter | Condition A (Raney Nickel) | Condition B (Ruthenium Catalyst) | Key Takeaway |
| Catalyst | Raney Nickel (Mo-promoted) | Ruthenium on an inert support | Ruthenium catalysts generally allow for milder reaction conditions.[1] |
| Isomaltulose Conc. | 30 wt%[6] | 20 - 50 wt%[1] | Higher concentrations are possible but may require optimization of other parameters. |
| Temperature | 70 - 120°C[6] | 80 - 130°C (100°C preferred)[1] | Lower temperatures are generally favored to reduce by-product formation. Temperatures above 130°C can compromise product quality.[1] |
| Hydrogen Pressure | 150 bar[6] | 10 - 30 atm[1] | Ruthenium catalysts can operate effectively at significantly lower pressures. |
| pH | 5.3[6] | 3 - 8[1] | A neutral to slightly acidic pH is optimal for minimizing side reactions. |
| Reported Purity | >99 wt% purity; <0.2 wt% residual sugar[6] | >85% conversion to this compound[1] | High purity and conversion rates are achievable with both catalyst types under optimized conditions. |
Experimental Protocols
Protocol 1: Hydrogenation of Isomaltulose using a Raney Nickel Catalyst
1. Materials and Equipment:
-
High-purity aqueous isomaltulose solution (30 wt%)[6]
-
Raney Nickel catalyst (e.g., molybdenum-promoted)
-
High-pressure autoclave reactor with an inductive stirrer[6]
-
Hydrogen gas supply
-
Filtration system for catalyst recovery
2. Procedure:
-
Reactor Charging: Charge the autoclave with the 30 wt% isomaltulose solution. The starting pH is typically around 5.3.[6] Add the Raney Nickel catalyst.
-
System Purge: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 bar) and begin stirring (e.g., 600 rpm).[6] Heat the reactor to the target temperature (e.g., 70°C).[6]
-
Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (typically several hours). Monitor the reaction by observing the hydrogen uptake.[6]
-
Shutdown and Recovery: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Separation: Filter the reaction mixture to separate the this compound solution from the Raney Nickel catalyst. The catalyst can potentially be recycled.
-
Product Analysis: Analyze the resulting solution for this compound content, residual sugars, and by-products (sorbitol, mannitol) using a suitable analytical method like HPLC.
Protocol 2: Hydrogenation of Isomaltulose using a Supported Ruthenium Catalyst
1. Materials and Equipment:
-
High-purity aqueous isomaltulose solution (20-50 wt%)[1]
-
Supported Ruthenium catalyst (e.g., Ru/C)
-
High-pressure autoclave reactor
-
Hydrogen gas supply
-
Filtration system
2. Procedure:
-
Solution Preparation: Prepare an aqueous solution of purified isomaltulose with a concentration between 20-50 wt%. Adjust the pH to be within the range of 3-8.[1]
-
Reactor Charging: Charge the autoclave with the isomaltulose solution and the Ruthenium catalyst. A typical catalyst loading is between 0.28 to 1.1 wt% relative to the reactants.[1]
-
System Purge: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to a pressure between 10 and 30 atmospheres.[1] Begin agitation and heat the reactor to the target temperature, approximately 100°C.[1]
-
Reaction Monitoring: Maintain these conditions for approximately 3 hours, or until hydrogen consumption ceases.[1]
-
Shutdown and Recovery: Cool the reactor to room temperature and vent the excess hydrogen pressure.
-
Catalyst Separation: Filter the reaction mixture to recover the catalyst for potential reuse.
-
Product Analysis: Analyze the final solution for purity and by-product concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6103894A - Process for the hydrogenation of sugars - Google Patents [patents.google.com]
- 7. AU2019337791A1 - Method for improved production of isomalt - Google Patents [patents.google.com]
Technical Support Center: Optimizing Storage Conditions for Palatinitol Stability
Welcome to the technical support center for Palatinitol (Isomalt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: I've observed clumping and poor flowability of my this compound powder. What could be the cause and how can I prevent it?
A1: This issue is likely due to moisture absorption. While this compound is known for its low hygroscopicity compared to other polyols, prolonged exposure to high humidity can lead to caking.
-
Immediate Action: Dry the clumped powder in a desiccator or a low-temperature vacuum oven.
-
Preventative Measures:
-
Store this compound in tightly sealed containers in a climate-controlled environment, ideally at or below 60% relative humidity (RH).
-
For long-term storage, the use of a desiccant is recommended.
-
Minimize the exposure of the powder to ambient air during weighing and transfer by working quickly and in a low-humidity environment if possible.
-
Q2: My formulation containing this compound and an active pharmaceutical ingredient (API) is showing unexpected degradation. How do I troubleshoot this?
A2: Unexpected degradation can stem from several factors, including the inherent stability of the API, interactions with this compound, or the influence of environmental conditions.
-
Initial Assessment:
-
Review the stability data of your API to understand its known degradation pathways.
-
Confirm that the storage conditions for the formulation have been optimal (see FAQ 1).
-
-
Troubleshooting Steps:
-
Excipient Compatibility Check: Although this compound is generally considered inert, it's crucial to perform compatibility studies.[1][2] A forced degradation study of a binary mixture of your API and this compound can help identify any potential interactions.
-
pH Considerations: this compound is stable under both acidic and alkaline conditions.[3] However, if your formulation contains other excipients, the overall pH could influence API stability.
-
Analytical Method Verification: Ensure your analytical method is stability-indicating and can separate the API from any potential degradants of both the API and this compound.
-
Q3: I am developing a chewable tablet and the texture is not ideal. Could this compound be the issue?
A3: this compound is often chosen for chewable tablets due to its pleasant taste and mouthfeel. However, the final texture depends on the overall formulation and manufacturing process.
-
Formulation Optimization: The ratio of this compound to other excipients, such as binders and lubricants, will significantly impact the tablet's hardness and friability.
-
Manufacturing Process: Direct compression is a common method for tablets containing this compound. The compression force will directly influence the tablet's mechanical properties. Experiment with different compression forces to achieve the desired texture.
-
Co-processing: Co-processing this compound with other excipients like PEG 4000 and crospovidone has been shown to improve its tabletability.[1]
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from direct light and strong oxidizing agents. Specific recommendations are:
-
Temperature: Room temperature (20-25°C).
-
Humidity: Below 60% RH in a tightly closed container.[4]
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions, crystalline this compound is chemically stable for many years.[4] For amorphous this compound, which can be formed during processes like freeze-drying, stability is dependent on maintaining low humidity to prevent recrystallization.
Q6: How does humidity affect the stability of this compound?
A6: this compound exhibits low hygroscopicity. At 25°C, it does not significantly absorb additional water up to a relative humidity of 85%.[4] However, prolonged exposure to high humidity can lead to moisture uptake, which may cause caking of the powder and, in the case of amorphous this compound, can induce recrystallization.
Data Presentation: Hygroscopicity of this compound Compared to Other Polyols
The following table summarizes the moisture gain of this compound and other common sugar alcohols at various relative humidities, highlighting this compound's favorable low hygroscopicity.
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) |
| 60 | ~0.2 | ~0.8 | ~0.1 | ~0.4 |
| 80 | ~0.3 | >20 | ~0.2 | >15 |
| 90 | ~0.8 | >60 | ~0.3 | >50 |
Q7: What are the known degradation pathways for this compound?
A7: this compound is a highly stable molecule. It is resistant to hydrolysis under acidic and neutral conditions. As a non-reducing sugar, it does not undergo Maillard reactions with amino acids. Significant degradation is not typically observed under standard pharmaceutical processing and storage conditions. Forced degradation studies under harsh conditions (e.g., strong acid or base at high temperatures) would be necessary to induce degradation, which would likely involve hydrolysis of the glycosidic bond to yield its constituent monosaccharides, sorbitol and mannitol.
Q8: Is this compound compatible with common pharmaceutical excipients?
A8: this compound is generally considered to be a very compatible excipient.[2] It is chemically inert and does not have reactive functional groups that would lead to interactions with most other excipients. Studies have shown good compatibility with:
-
Binders: Polyvinylpyrrolidone (PVP)
-
Disintegrants: Crospovidone
-
Lubricants: Magnesium Stearate
-
Fillers: Microcrystalline cellulose
-
Active Pharmaceutical Ingredients: Paracetamol, Mefenamic acid, Ascorbic acid, Nimesulide, and Aspirin.[1]
Data Presentation: Excipient Compatibility Overview
| Excipient Category | Example Excipient | Compatibility with this compound | Notes |
| Filler | Microcrystalline Cellulose | Compatible | No adverse interactions reported. |
| Binder | Polyvinylpyrrolidone (PVP) | Compatible | Can be used together in wet granulation. |
| Disintegrant | Crospovidone | Compatible | Used in co-processing to improve tabletability.[1] |
| Lubricant | Magnesium Stearate | Compatible | Effective lubrication without significant impact on tablet hardness at typical concentrations. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This method is designed to quantify this compound and separate it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column (e.g., a column with a sulfonated divinylbenzene-styrene copolymer stationary phase, calcium form).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 85°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known quantity of the this compound-containing sample in deionized water to achieve a final concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the analytical method and to understand potential degradation pathways, a forced degradation study should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with water.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration with water.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and store at room temperature for 24 hours. Dilute to the target concentration with water.
-
Thermal Degradation: Expose solid this compound powder to a dry heat of 105°C for 24 hours. Dissolve the stressed powder in water to the target concentration.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for this compound stability assessment.
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Palatinitol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Palatinitol (also known as Isomaltitol), a sugar alcohol widely used as a sugar substitute in pharmaceutical formulations and food products. The selection of a suitable analytical technique is crucial for ensuring product quality, regulatory compliance, and accuracy in research and development. This document outlines the performance of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for this compound analysis, providing a basis for selecting the most suitable technique for specific applications.
| Parameter | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.997[1][2] | >0.99 (achievable with proper derivatization)[3] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1][2] | ng/mL to pg/mL range (analyte dependent)[4] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[1][2] | Typically 3x LOD |
| Precision (%RSD) | <5%[1][2] | <10% |
| Selectivity | Moderate; potential for interference from other sugars.[5] | High; mass spectrometric detection provides excellent specificity.[6] |
| Sample Throughput | Moderate to High | Low to moderate (due to the need for derivatization).[7] |
| Instrumentation Cost | Low to moderate | High |
| Primary Application | Routine quality control, analysis of high concentration samples.[8] | Trace analysis, complex matrices, and structural confirmation.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the routine analysis of this compound in samples where it is a major component.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Column: Shodex SUGAR SP0810 or a similar column designed for sugar analysis
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Deionized water, HPLC grade
-
Sample clarification filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.[2]
-
-
Sample Preparation:
-
For solid samples, accurately weigh a homogenized portion and dissolve it in a known volume of deionized water.
-
For liquid samples, dilute as necessary with deionized water.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices and for trace-level quantification. It requires a derivatization step to increase the volatility of the analyte.[6][9]
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Capillary Column: e.g., DB-5ms or equivalent
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Anhydrous Pyridine (B92270)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agent
-
Sample vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a vial.[9]
-
Dissolve in an appropriate solvent if necessary and then evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), ramp to a final temperature (e.g., 300 °C) at a controlled rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[4]
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Identify the derivatized this compound peaks by their retention times and mass spectra.
-
Quantify using a calibration curve constructed from the derivatized standards.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and a decision pathway for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
- 1. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of triacontanol and its PEGylated prodrug in rat plasma by GC-MS/MS: Application to a pre-clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements [mdpi.com]
- 6. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Palatinitol and Other Sugar Alcohols: A Guide for Researchers and Drug Development Professionals
Introduction: Sugar alcohols, also known as polyols, are a class of carbohydrates that have gained significant attention in the food and pharmaceutical industries as sugar substitutes. Their reduced caloric content, lower glycemic impact, and non-cariogenic properties make them attractive alternatives to sucrose (B13894). This guide provides a comprehensive comparative analysis of Palatinitol (Isomalt) and other commonly used sugar alcohols, including Xylitol, Sorbitol, Mannitol, Erythritol, and Lactitol. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their formulation and development endeavors.
Physicochemical and Metabolic Properties: A Quantitative Comparison
The selection of a suitable sugar alcohol for a specific application depends on a thorough understanding of its unique physicochemical and metabolic characteristics. The following tables summarize key quantitative data for this compound and its counterparts.
| Sugar Alcohol | Relative Sweetness (Sucrose = 1) | Caloric Value (kcal/g) | Glycemic Index (GI) |
| This compound (Isomalt) | 0.45 - 0.65[1] | 2.0 - 2.4[1] | 2[1] |
| Xylitol | 1.0[2] | 2.4[2] | 13[2] |
| Sorbitol | 0.6[2] | 2.6[2] | 9[2] |
| Mannitol | 0.5 - 0.7[3] | 1.6[4] | 0 |
| Erythritol | 0.6 - 0.7[2] | 0.2[2] | 0[2] |
| Lactitol | 0.3 - 0.4[2] | 2.0 - 2.4[2] | 3 - 6 |
| Table 1: Comparison of Sweetness, Caloric Value, and Glycemic Index of Common Sugar Alcohols. |
| Sugar Alcohol | Heat of Solution (J/g) | Hygroscopicity | Solubility in Water ( g/100g at 20-25°C) |
| This compound (Isomalt) | -39.3 | Low[1][3][5][6] | ~28 |
| Xylitol | -153 | High[3][5] | 169[7] |
| Sorbitol | -111 | High[3][5] | 220[7] |
| Mannitol | -121 | Low[3][5] | 21.6 |
| Erythritol | -180 | Low[3][5] | 37 |
| Lactitol | -54.3 | Moderate | 56.3 |
| Table 2: Comparison of Physicochemical Properties of Common Sugar Alcohols. |
Metabolic Fate of this compound (Isomalt)
This compound, a mixture of two disaccharide alcohols (GPS and GPM), exhibits a unique metabolic profile. Unlike sucrose, it is only partially hydrolyzed in the small intestine into glucose, sorbitol, and mannitol.[8] The majority of ingested Isomalt (B1678288) reaches the large intestine intact, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs).[8][9] This slow and incomplete absorption contributes to its low caloric value and minimal impact on blood glucose and insulin (B600854) levels.[8]
Dental Health Implications: A Comparative Overview
A significant advantage of sugar alcohols is their non-cariogenic nature. Oral bacteria, particularly Streptococcus mutans, cannot efficiently metabolize them to produce the acids that lead to tooth decay.[10] Some sugar alcohols, like Xylitol, have been shown to actively inhibit the growth of these cariogenic bacteria.[11]
| Sugar Alcohol | Effect on Oral Bacteria | Cariogenicity |
| This compound (Isomalt) | Not readily metabolized by oral bacteria. | Non-cariogenic[1] |
| Xylitol | Inhibits the growth of Streptococcus mutans.[11] | Non-cariogenic, considered anti-cariogenic. |
| Sorbitol | Can be slowly fermented by some oral bacteria. | Less cariogenic than sucrose. |
| Mannitol | Not readily metabolized by oral bacteria. | Non-cariogenic. |
| Erythritol | Inhibits the growth of Streptococcus mutans.[11] | Non-cariogenic, considered anti-cariogenic. |
| Lactitol | Not readily metabolized by oral bacteria. | Non-cariogenic. |
| Table 3: Comparative Effects of Sugar Alcohols on Dental Health. |
Experimental Protocols
Determination of Glycemic Index (GI) in Humans (In Vivo)
Objective: To determine the effect of a sugar alcohol on postprandial blood glucose levels compared to a reference food (glucose).
Methodology:
-
Subject Recruitment: A cohort of healthy human subjects is recruited.
-
Fasting: Subjects fast overnight for 10-12 hours prior to the test.
-
Reference Food Administration: On a separate day, each subject consumes a reference food containing a specified amount of available carbohydrates (typically 50g of glucose dissolved in water).
-
Test Food Administration: On another day, each subject consumes a test food (the sugar alcohol) containing the same amount of available carbohydrates.
-
Blood Sampling: Finger-prick blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the reference or test food.[12][13]
-
Blood Glucose Analysis: Blood glucose concentrations are measured using a validated method (e.g., glucose oxidase method).
-
Data Analysis: The incremental area under the blood glucose response curve (iAUC) is calculated for both the test food and the reference food. The GI of the test food is then calculated as: (iAUC of test food / iAUC of reference food) x 100.[12]
In Vitro Assessment of Anticariogenic Properties
Objective: To evaluate the effect of different sugar alcohols on the growth of cariogenic bacteria.
Methodology:
-
Bacterial Strains: Obtain pure cultures of cariogenic bacteria, such as Streptococcus mutans (e.g., ATCC 25175).[14][15]
-
Culture Media: Prepare a suitable liquid growth medium (e.g., Brain Heart Infusion broth) supplemented with the sugar alcohol to be tested at various concentrations (e.g., 5%, 10%). A control group with sucrose and a negative control with no added carbohydrate are also included.[16][17]
-
Inoculation: Inoculate the culture media with a standardized suspension of the bacterial strain.
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Growth Measurement: Bacterial growth can be assessed by measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at different time points.
-
Data Analysis: Compare the growth curves of the bacteria in the presence of different sugar alcohols and controls to determine the inhibitory effect.
Conclusion
This compound (Isomalt) presents a favorable profile for many applications, characterized by its low hygroscopicity, good stability, and a very low glycemic and insulinemic response.[1][6] While not as sweet as sucrose or xylitol, its sugar-like texture and minimal cooling effect make it a versatile bulk sugar replacer.[1] The choice of a specific sugar alcohol will ultimately depend on the desired sensory attributes, functional properties, and health considerations of the final product. This guide provides the foundational data and experimental frameworks to support informed decision-making in the research and development process.
References
- 1. Isomalt - EPA - European Association of Polyol Producers [polyols-eu.org]
- 2. Sugar alcohols – the sweet journey (part 2 of 6) [baynsolutions.com]
- 3. ift.org [ift.org]
- 4. ijaar.org [ijaar.org]
- 5. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 6. nutrafoods.eu [nutrafoods.eu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. 2. Studies with administration of isomalt as a sweet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 11. "The Effects of Sugar Alcohols on The Growth of Cariogenic Bacteria" by Jake Sanders Boone [oasis.library.unlv.edu]
- 12. scribd.com [scribd.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. ijmsdh.org [ijmsdh.org]
- 15. In vitro effects of different sugar alcohol concentrations on the cariogenic biofilm formed on fissure sealants [jocpd.com]
- 16. oss.jocpd.com [oss.jocpd.com]
- 17. ijmsdh.org [ijmsdh.org]
Palatinitol vs. Sorbitol: A Comparative Guide to Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the formulation of protein-based therapeutics, maintaining the native conformational stability of the protein is paramount to ensure its efficacy and safety. Protein aggregation and degradation are significant challenges that can compromise the therapeutic potential of these molecules. Polyols are widely used as excipients to stabilize proteins in both liquid and lyophilized formulations. This guide provides an objective comparison of two such polyols, Palatinitol (also known as Isomalt) and Sorbitol, as protein stabilizing agents, supported by experimental data and detailed methodologies.
Mechanism of Protein Stabilization by Polyols
The primary mechanism by which polyols like this compound and Sorbitol stabilize proteins is through the principle of "preferential exclusion" or "preferential hydration". Polyols are preferentially excluded from the protein surface, leading to an increase in the surface tension of the surrounding water. This thermodynamically unfavorable interaction forces the protein to adopt a more compact, native conformation to minimize its surface area, thus increasing its stability. An alternative but related concept is the "water replacement hypothesis," where the polyol molecules form hydrogen bonds with the protein, acting as a substitute for water molecules that are removed during processes like lyophilization.
dot
Caption: General mechanism of protein stabilization by polyols.
Comparative Performance Data
Thermal Stability
Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an excipient indicates enhanced thermal stability.
| Protein | Stabilizer | Concentration | ΔTm (°C) | Reference |
| Lactate (B86563) Dehydrogenase (LDH) | Isomalt (this compound) | Not specified | Moderate stabilization during freeze-drying, better than sucrose (B13894) during storage | [1] |
| Monoclonal Antibody (mAb) | Sorbitol | Not specified | Increased thermal stability | [2] |
| Human Immunoglobulin (IgG) | Sorbitol | 33% | Ti increased from 52 to 65°C; Tmax increased from 69 to 76°C | [3] |
Studies have shown that the stabilizing effect of polyols on monoclonal antibodies tends to increase with the size of the polyol, up to a certain point (around six carbon atoms). Sorbitol, a six-carbon sugar alcohol, has demonstrated significant stabilizing effects.[2] this compound, a twelve-carbon disaccharide alcohol, would be expected to provide at least a comparable, if not superior, stabilizing effect based on this trend, although direct experimental verification is needed.
Aggregation Inhibition
Size-Exclusion Chromatography (SEC) is a standard method to quantify protein aggregation. A reduction in the formation of soluble aggregates in the presence of an excipient indicates its effectiveness as a stabilizer.
| Protein | Stabilizer | Condition | Observation | Reference |
| Fc-fusion protein | Sorbitol | Frozen storage at -30°C | Crystallization of sorbitol can lead to protein aggregation | [4] |
| Monoclonal Antibodies (mAbs) | Sorbitol | Frozen storage | Aggregation due to sorbitol crystallization is inversely proportional to protein concentration and pH | [5] |
| Immunoglobulin G (IgG) | Sorbitol | Heating at 60°C for 10h | Decreased dimer aggregation and oligomerization compared to buffer alone | [3] |
A critical consideration for Sorbitol is its tendency to crystallize during frozen storage, which can paradoxically lead to protein aggregation by phase separating from the protein.[4][5] The amorphous nature of the excipient is crucial for its protective effect in the frozen state. Isomalt has been shown to have potential as a stabilizing excipient in the amorphous form, particularly in mixtures of its diastereomers.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal transition midpoint (Tm) of a protein in the presence and absence of this compound and Sorbitol.
Methodology:
-
Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare corresponding protein-polyol solutions with varying concentrations of this compound or Sorbitol. A matched buffer solution with the respective polyol concentration serves as the reference.
-
Load the protein solution into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.
-
Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, the peak of the endothermic transition.
-
An increase in Tm in the presence of the polyol indicates thermal stabilization.
dot
Caption: Experimental workflow for DSC analysis.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the formation of soluble protein aggregates in formulations containing this compound or Sorbitol.
Methodology:
-
Prepare protein formulations with and without the test polyols and subject them to stress conditions (e.g., thermal stress, freeze-thaw cycles, agitation).
-
Equilibrate an SEC column (e.g., a silica-based column with a hydrophilic diol coating) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a defined volume of the protein sample onto the column.
-
The separation is based on the hydrodynamic radius of the protein species. Aggregates, being larger, elute earlier than the monomer.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.
dot
Caption: Experimental workflow for SEC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Objective: To assess the impact of this compound and Sorbitol on the secondary structure of the protein.
Methodology:
-
Prepare protein solutions in the absence and presence of the polyols. A buffer-polyol solution is used for background subtraction.
-
Acquire FTIR spectra, typically in the amide I region (1600-1700 cm⁻¹), which is sensitive to changes in protein secondary structure.
-
The spectra of the protein solutions are corrected by subtracting the spectrum of the corresponding buffer-polyol solution.
-
Analyze the amide I band using deconvolution and second-derivative analysis to identify the contributions of different secondary structural elements (α-helix, β-sheet, etc.).
-
Changes in the relative proportions of these elements indicate conformational changes induced by the polyols.
Logical Comparison of Stabilizing Agents
dot
Caption: Key properties of this compound and Sorbitol.
Conclusion
Both this compound and Sorbitol are effective polyols for stabilizing proteins, primarily through the mechanism of preferential exclusion. Sorbitol has a well-documented ability to increase the thermal stability of proteins and reduce aggregation. However, its propensity to crystallize in frozen formulations presents a significant risk that can lead to protein destabilization.
This compound (Isomalt), being a larger molecule, is theoretically expected to be a potent stabilizer. Studies on its use with enzymes like LDH indicate good performance, particularly in maintaining stability during storage. Its lower tendency to crystallize compared to Sorbitol could offer a significant advantage in frozen and lyophilized formulations.
The choice between this compound and Sorbitol as a stabilizing agent will depend on the specific protein, the formulation type (liquid or solid), and the storage conditions. For applications requiring long-term frozen storage, this compound may present a lower risk of crystallization-induced aggregation. However, for liquid formulations at refrigerated temperatures, both polyols are likely to perform well. It is crucial for researchers and formulation scientists to conduct protein-specific stability studies to determine the optimal excipient and its concentration for their therapeutic candidate.
References
- 1. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Thermal stability of human immunoglobulins with sorbitol. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitol crystallization can lead to protein aggregation in frozen protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorbitol crystallization-induced aggregation in frozen mAb formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Palatinitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification and characterization of Palatinitol (Isomalt). The selection of a suitable analytical method is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical and food industries. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance parameters of the discussed methods.
| Parameter | HPLC-RID | HPAEC-PAD | GC-MS (with Derivatization) | Enzymatic Assay |
| Principle | Separation based on polarity, detection based on refractive index changes. | Separation of anions at high pH, sensitive electrochemical detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Specific enzymatic conversion of an analyte, with spectrophotometric detection of a product. |
| Linearity (R²) | >0.997[1][2] | >0.99 | >0.99[3][4][5] | Dependent on assay conditions |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1][2] | 10–20 pmol (injected) | ng/mL to pg/mL range (analyte dependent) | Assay dependent |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[1][2] | ~0.24 mg/L | Typically 3x LOD | Assay dependent |
| Precision (%RSD) | <5%[1][2] | <5% | <15%[3][5] | <10% |
| Selectivity | Moderate; potential interference from other sugars and sugar alcohols. | High; excellent resolution of carbohydrates and sugar alcohols. | Very high; mass spectrometric detection provides excellent specificity. | High; dependent on enzyme specificity. |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate (due to derivatization) | High (amenable to microplate format) |
| Instrumentation Cost | Low to Moderate | High | High | Low (spectrophotometer) |
| Primary Application | Routine quality control, high-concentration samples. | Trace analysis, complex carbohydrate mixtures. | Confirmatory analysis, structural elucidation, metabolomics. | Rapid screening, quality control. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the routine quantification of this compound in relatively simple matrices.
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A column suitable for sugar alcohol separation, such as a Shodex SUGAR SP0810 (300 x 8.0 mm) or equivalent.
-
Mobile Phase: Degassed deionized water.
-
Detector Temperature: 40 °C.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For solid samples, accurately weigh a homogenized portion and dissolve it in a known volume of deionized water. For liquid samples, dilute as necessary to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This technique offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
Instrumentation:
-
Ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, or PA20).
-
Eluent: An isocratic or gradient elution using sodium hydroxide (B78521) (NaOH) and sodium acetate. A typical starting condition is 100 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrates.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Prepare working standards by dilution in the mobile phase.
-
Sample Preparation: Homogenize solid samples. Extract the sample with a methanol/water solution (e.g., 10/90 v/v) using ultrasonication. For samples with high protein or fat content, a clarification step with Carrez reagents may be necessary. Filter the final extract through a 0.45 µm filter.
Analysis:
-
Inject the standards and samples.
-
Quantification is based on the peak area of this compound in the sample compared to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is often used as a confirmatory method. A derivatization step is necessary to increase the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
Derivatization Protocol (Silylation):
-
Sample Preparation: Accurately weigh the dried sample into a reaction vial.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the sample. Incubate at 60°C for 45 minutes. This step is crucial for reducing the number of isomeric peaks.
-
Silylation: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]
-
Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.[8]
-
Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Analysis:
-
Identify the derivatized this compound peaks by their retention times and mass spectra.
-
Quantify using a calibration curve constructed from the derivatized standards.
Enzymatic Assay
Principle: Sorbitol dehydrogenase (SDH) catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the sorbitol concentration.[9][10][11]
Reagents and Equipment:
-
Sorbitol Dehydrogenase (from a commercial source).
-
NAD+ solution.
-
Buffer solution (e.g., Tris-HCl, pH 9.0).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
This compound standard and samples.
Assay Protocol:
-
Prepare a reaction mixture containing buffer and NAD+.
-
Add the this compound standard or sample to the reaction mixture.
-
Initiate the reaction by adding sorbitol dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is used to calculate the concentration of the sorbitol-containing isomer of this compound.
Note: This method would quantify the 6-O-α-D-glucopyranosyl-D-sorbitol component of this compound. The total this compound concentration would need to be calculated based on the known composition of the two isomers in the sample. The specificity of the enzyme for the glycosidically bound sorbitol would need to be validated.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the described analytical techniques.
Caption: General workflow for the analysis of this compound.
Caption: Decision pathway for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. nipro.co.jp [nipro.co.jp]
- 10. catachem.com [catachem.com]
- 11. sekisuidiagnostics.com [sekisuidiagnostics.com]
A Comparative Analysis of Palatinitol and Trehalose as Cryoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The effective cryopreservation of cells and tissues is a cornerstone of biomedical research and therapeutic development. The choice of cryoprotective agent (CPA) is critical to maintaining post-thaw viability and functionality. This guide provides a detailed comparison of two sugar-based cryoprotectants: Palatinitol (also known as isomalt) and Trehalose (B1683222). While Trehalose is a well-established and extensively studied cryoprotectant, data on this compound's efficacy in cell preservation is less abundant, with its primary applications found in the food industry. This guide synthesizes the available experimental data to offer an objective comparison and provides detailed protocols for key validation assays.
Mechanisms of Cryoprotection
Both this compound and Trehalose are disaccharides that are believed to exert their cryoprotective effects through several mechanisms, primarily as non-permeating cryoprotectants.
Trehalose is thought to protect cells and biological molecules through a multi-faceted approach:
-
Water Replacement Hypothesis: During freezing-induced dehydration, trehalose molecules are hypothesized to form hydrogen bonds with cellular membranes and proteins, acting as a surrogate for water and preserving their native structure.[1]
-
Vitrification Theory: Trehalose has a high glass transition temperature (Tg), which facilitates the formation of a stable, amorphous glassy matrix at low temperatures.[1] This glassy state inhibits the formation and growth of damaging ice crystals.
-
Protein and Membrane Stabilization: Trehalose is known to be an exceptional stabilizer of proteins, preventing denaturation and aggregation during freezing and thawing.[1] It also stabilizes cellular membranes by interacting with phospholipids.
This compound , a sugar alcohol, is also a non-reducing sugar. While its cryoprotective mechanisms in a cellular context are not as well-documented as those of Trehalose, it is believed to function similarly by:
-
Inhibiting Ice Crystal Growth: Like other sugars and polyols, this compound can increase the viscosity of the extracellular solution, hindering the formation and growth of large, damaging ice crystals.
-
Protein Stabilization: Studies on surimi (a fish protein paste) have shown that this compound can effectively stabilize proteins during frozen storage, preventing denaturation and aggregation.
Quantitative Data on Cryoprotective Efficacy
Direct comparative studies on the cryoprotective effects of this compound and Trehalose on mammalian cells are limited in the currently available literature. The following tables summarize the quantitative data found for Trehalose's efficacy.
Table 1: Cryoprotective Effect of Trehalose on Various Cell Types
| Cell Type | Trehalose Concentration | Key Findings |
| Human Embryonic Kidney (HEK) cells (3D culture) | 1200 mM | Post-thaw viability of 36.0 ± 7.4%, which was on average 75% higher than results with DMSO and glycerol.[1] |
| Murine Spermatogonial Stem Cells | 50 mM (with DMSO) | Significantly higher post-thaw cell viability (89.7 ± 2.0%) compared to control (DMSO only; 76.1 ± 3.4%) after 1 week of storage.[2] |
| Human Pancreatic Islets | 300 mM (with DMSO) | Post-thaw recovery of 92% compared to 58% with DMSO alone. Grafts from islets cryopreserved with trehalose contained 14-fold more insulin.[3] |
| Human Fetal Islet-like Cell Clusters (ICCs) | Not specified (with DMSO) | Post-thaw recovery of 94% compared to 42% without trehalose.[3] |
| Human Peripheral Blood Stem Cells (CD34+) | 1 M | Improved cell survival after thawing compared with the standard freezing procedure (10% DMSO + 90% FBS).[4] |
| Platelets | Not specified (with phosphate) | 23% ± 1.2% nonactivated platelets post-thaw, compared to 9.8% ± 0.26% with trehalose alone.[5] |
Table 2: Cryoprotective Effect of this compound
| System | This compound Concentration | Key Findings |
| Cod Surimi Proteins | 8% (w/w) | Stabilized surimi proteins equally well as a sucrose/sorbitol mixture during frozen storage, maintaining salt extractable protein and myosin peak enthalpy. |
Experimental Protocols
To facilitate further research and direct comparison of this compound and Trehalose, the following are detailed methodologies for key cryopreservation-related assays.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol provides a framework for assessing cell viability post-thaw.
Materials:
-
Cryopreserved cells
-
Complete cell culture medium
-
Water bath at 37°C
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells post-thaw.
Materials:
-
Post-thaw cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Centrifuge
-
PBS
Procedure:
-
Wash the post-thaw cells with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Ice Recrystallization Inhibition (IRI) Assay (Splat Cooling Assay)
This assay qualitatively assesses the ability of a cryoprotectant to inhibit the growth of ice crystals.
Materials:
-
Cryoprotectant solutions (this compound and Trehalose in PBS)
-
Microscope with a cold stage
-
Coverslips
-
Pipette
-
Polished metal block (e.g., aluminum) pre-cooled on dry ice
Procedure:
-
Place a small droplet (e.g., 5 µL) of the cryoprotectant solution onto a coverslip.
-
Drop a second coverslip onto the droplet from a height of ~1 cm to create a thin film.
-
Rapidly cool the "sandwich" by dropping it onto the pre-cooled metal block ("splat cooling"). This forms small ice crystals.
-
Transfer the cooled coverslip to the cold stage of the microscope, maintained at a sub-zero temperature (e.g., -8°C).
-
Observe and record images of the ice crystals at different time points (e.g., 0, 30, 60 minutes).
-
Analyze the images to observe the growth of ice crystals over time. Effective IRI agents will show minimal or no increase in the size of the ice crystals.
Conclusion
Trehalose is a well-validated and highly effective cryoprotectant for a wide range of cell types, with its mechanisms of action being extensively studied. The available data consistently demonstrates its ability to significantly improve post-thaw cell viability and function.
This compound shows promise as a cryoprotectant, particularly in the context of protein stabilization during frozen storage, as evidenced by its application in the food industry. However, there is a clear need for further research to quantify its cryoprotective effects on mammalian cells and to directly compare its efficacy with established cryoprotectants like Trehalose. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies. For drug development professionals, Trehalose currently represents a more robust and predictable choice for cell cryopreservation, backed by a substantial body of scientific literature.
References
- 1. "Trehalose effectiveness as a cryoprotectant in 2D and 3D cell culture" by Jared Hara, Jordan Tottori et al. [scholarcommons.scu.edu]
- 2. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet cryopreservation using a trehalose and phosphate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palatinitol (Isomalt) and Maltitol: Physicochemical Properties for Pharmaceutical and Food Science Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and manufacturability of a final product. This guide provides a detailed comparative study of the physicochemical properties of two widely used sugar alcohols: Palatinitol (commonly known as Isomalt) and Maltitol (B1215825). The information presented herein is supported by experimental data to facilitate informed decision-making in formulation development.
This comparison delves into key characteristics such as solubility, hygroscopicity, thermal properties, viscosity, and chemical stability. Understanding these properties is crucial for applications ranging from oral solid dosage forms to confectionery and other food products.
Data Presentation: A Quantitative Comparison of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound (Isomalt) and Maltitol, compiled from various scientific sources.
| Property | This compound (Isomalt) | Maltitol | Sucrose (for reference) |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₁₂H₂₄O₁₁ | C₁₂H₂₂O₁₁ |
| Molecular Weight | 344.31 g/mol | 344.31 g/mol [1] | 342.30 g/mol |
| Melting Point | 145-160 °C (mixture of GPS and GPM) | 148-151 °C[2][3] | 168-170 °C[4] |
| Solubility in Water | ~30 g/100 mL (at room temperature)[5] | ~200 g/100 mL (at 37 °C)[4][6] | ~220 g/100 mL (at 37 °C)[4][6] |
| Hygroscopicity | Low; absorbs moisture at RH > 89% (at 20°C)[1] | Low; absorbs moisture at RH > 89% (at 20°C)[2][3] | Hygroscopic |
| Glass Transition Temp. (Tg) | ~43.10 °C[7] | ~43.1 °C[8] | ~61.93 °C[7] |
| Viscosity | Higher viscosity in solution compared to maltitol[9] | Lower viscosity in solution compared to isomalt[9] | - |
| Relative Sweetness | 0.45 - 0.65 (compared to sucrose)[10] | 0.75 - 0.90 (compared to sucrose)[6][11] | 1.0 |
| Caloric Value (kcal/g) | ~2.0 | ~2.1 - 2.4[1] | ~4.0[4] |
| Glycemic Index | ~2-9 | ~35[4][6] | ~68[4] |
| Chemical Stability | High thermal and chemical stability[12] | Good thermal and chemical stability; decomposition begins above 200°C[1][2][3] | - |
In-Depth Analysis of Physicochemical Properties
Solubility
Maltitol exhibits significantly higher solubility in water compared to Isomalt.[4][5][6] This property is a critical consideration in the formulation of liquid dosage forms, syrups, and other aqueous-based systems where high concentrations of the sweetener are required.
Hygroscopicity
Both Isomalt and Maltitol are characterized by low hygroscopicity, a desirable trait for solid dosage forms as it contributes to better stability and handling.[1][2][3] They only begin to absorb significant amounts of moisture at very high relative humidity (around 89% at 20°C).[1][2][3] This property helps to prevent caking and degradation of powdered formulations.
Thermal Properties
The melting point of Maltitol is in a narrow range of 148–151°C, while Isomalt, being a mixture of two disaccharide alcohols (gluco-mannitol and gluco-sorbitol), has a broader melting range.[2][3][8] Both sugar alcohols possess good thermal stability, with decomposition of maltitol beginning at temperatures above 200°C.[2][3] A key difference is their behavior upon heating; neither this compound nor Maltitol undergoes Maillard reactions (browning reactions) with amino acids, which is a significant advantage in the formulation of heat-processed products.[6][11]
Viscosity
In solution, Isomalt tends to generate a higher viscosity compared to Maltitol at similar concentrations.[9] This can be a determining factor in applications where the texture and mouthfeel of the final product are important, such as in syrups and confectionery.
Experimental Protocols
Determination of Sugar Alcohols by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of sugar alcohols like this compound and Maltitol is High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).[13][14]
Principle: This method separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through, allowing for quantification.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
-
Amino-based or ion-exchange chromatography column (e.g., Bio-Rad Aminex HPX-87H).[13]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound and Maltitol reference standards
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 85:15 v/v).[14] The mobile phase should be degassed before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound and Maltitol of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing the sugar alcohols in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions. The concentration of this compound and Maltitol in the sample is determined by comparing the peak areas with the calibration curve.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a sample, such as melting point and glass transition temperature.[7][15]
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions, such as melting and glass transitions.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum or hermetically sealed sample pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC pan.[7] Seal the pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
The temperature program typically involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to induce an amorphous state, and a final heating ramp to determine the glass transition temperature and melting point.[7]
-
A typical heating rate is 10°C/min.
-
-
Data Analysis: The melting point (Tm) is determined as the peak temperature of the melting endotherm. The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.
Mandatory Visualizations
Caption: Logical diagram comparing the low hygroscopicity of this compound and Maltitol.
Caption: Experimental workflow for the analysis of this compound and Maltitol using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Maltitol | C12H24O11 | CID 493591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Sweetener Book [sweetenerbook.com]
- 6. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.unika.ac.id [repository.unika.ac.id]
- 10. Isomalt [chembk.com]
- 11. Maltitol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 14. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 15. Comparative relaxation dynamics of glucose and maltitol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Palatinitol: Accuracy and Precision of HPLC-RI and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Palatinitol (isomalt), a sugar substitute, is critical for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a widely adopted method for this purpose. This guide provides a detailed comparison of the accuracy and precision of HPLC-RI for this compound analysis against other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a robust and reliable method for the quantitative analysis of non-chromophoric compounds like this compound. The technique separates components in a liquid mixture, and the refractive index detector measures the change in the refractive index of the column eluent as the analyte passes through, providing a signal proportional to the analyte concentration.
Accuracy and Precision of HPLC-RI for this compound Analysis
A comprehensive validation study of an HPLC-RI method for the simultaneous determination of various sugars and polyols, including isomalt (B1678288) (this compound), has demonstrated its suitability for routine analysis. The key performance parameters are summarized below.
| Parameter | Result for Isomalt (this compound) |
| Linearity (Concentration Range) | 0.1–5 mg/mL |
| **Correlation Coefficient (R²) ** | >0.997 |
| Limit of Detection (LOD) | Not explicitly reported for Isomalt, but for similar polyols in the range of 0.01–0.17 mg/mL. |
| Limit of Quantification (LOQ) | Not explicitly reported for Isomalt, but for similar polyols in the range of 0.03–0.56 mg/mL. |
| Precision (Repeatability, RSD%) | <5% |
| Accuracy (Recovery) | Not explicitly reported for Isomalt, but reproducibility was found to be good. |
Table 1: Summary of HPLC-RI method validation data for Isomalt (this compound) analysis.[1]
Experimental Protocol for HPLC-RI Analysis of this compound
The following protocol is based on a validated method for the analysis of sugars and polyols.[1]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: Shodex Sugars SP0810 (Pb2+)
-
Mobile Phase: Distilled Water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in distilled water.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Standard Preparation:
-
Prepare a stock solution of this compound standard in distilled water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).
Experimental Workflow
Caption: Workflow for this compound Analysis using HPLC-RI.
Comparison with Alternative Analytical Methods
While HPLC-RI is a reliable method, other techniques offer distinct advantages and disadvantages for this compound analysis.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) | Analyte is nebulized and the solvent evaporated. The remaining non-volatile analyte particles scatter a light beam, which is detected. | More sensitive than RI detection.[2] Compatible with gradient elution, allowing for better separation of complex mixtures. | Non-linear response can make calibration more complex. Detector response is dependent on the volatility of the analyte. |
| Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Volatile compounds are separated in a gaseous mobile phase. FID provides a universal response for organic compounds, while MS provides structural information for identification. | High resolution and sensitivity. Well-established for sugar and polyol analysis. | Often requires derivatization (e.g., silylation) to make the analytes volatile, which is time-consuming and can introduce errors. Not suitable for thermally labile compounds. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Carbohydrates are separated as anions at high pH on an anion-exchange column and detected electrochemically. | Highly sensitive and selective for carbohydrates. No derivatization required. | Can be complex to operate and maintain. Requires a specialized system capable of handling high pH mobile phases. |
| Enzymatic Assays | Specific enzymes are used to react with the analyte, and the product of the reaction is measured, typically by spectrophotometry. | Highly specific to the target analyte, reducing interference from other compounds. Can be rapid and suitable for high-throughput screening. | An enzyme specific to this compound may not be commercially available for analytical kits. Method development can be time-consuming. |
Table 2: Comparison of HPLC-RI with alternative analytical methods for this compound analysis.
Supporting Experimental Data for Alternative Methods
HPLC-ELSD
A study on the analysis of various sugars using HPLC-ELSD reported the following performance characteristics:
| Parameter | Result |
| Linearity (R²) | >0.99 (using a logarithmic or quadratic fit) |
| LOD | Generally in the low µg/mL range |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery) | 95-105% |
Table 3: Typical performance characteristics of HPLC-ELSD for sugar analysis.
Gas Chromatography (GC-FID)
A validation study for the determination of sugar alcohols after silylation by GC-FID could yield the following typical performance:
| Parameter | Result |
| Linearity (R²) | >0.99 |
| LOD | Low µg/mL to ng/mL range |
| LOQ | µg/mL range |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery) | 90-110% |
Table 4: Expected performance characteristics of a validated GC-FID method for sugar alcohol analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is known for its high sensitivity in carbohydrate analysis.
| Parameter | Result |
| Linearity (R²) | >0.99 |
| LOD | pmol to fmol range |
| LOQ | pmol range |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery) | 95-105% |
Table 5: Typical performance characteristics of HPAEC-PAD for carbohydrate analysis.
Logical Relationship of Method Selection
The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
HPLC-RI offers a reliable, accurate, and precise method for the routine analysis of this compound, particularly in relatively simple matrices where high sensitivity is not a primary concern. For more complex samples or when higher sensitivity is required, HPLC-ELSD and HPAEC-PAD present excellent alternatives, with the latter offering superior sensitivity. Gas chromatography remains a powerful technique, especially when coupled with mass spectrometry for identification, but the need for derivatization can be a drawback. Enzymatic assays provide unparalleled specificity but may require significant development effort if a commercial kit is not available. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, sample characteristics, and available resources.
References
A Comparative Guide to Palatinitol (Isomalt) for Enhanced Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of therapeutic proteins is a critical factor in drug development, impacting efficacy, safety, and shelf-life. Excipients are commonly added to protein formulations to prevent degradation and aggregation. This guide provides a comparative analysis of Palatinitol (Isomalt), a sugar alcohol, and other common stabilizing agents, with a focus on their effects on protein stability, supported by experimental data.
Mechanism of Protein Stabilization by Polyols
This compound, a polyol, primarily stabilizes proteins through the "preferential exclusion" mechanism. In aqueous solutions, polyol molecules are largely excluded from the protein's surface. This leads to a state of "preferential hydration," where the protein is surrounded by a tightly bound layer of water molecules. This phenomenon increases the thermodynamic energy required to unfold the protein, as unfolding would expose a greater surface area to the less favorable polyol-rich solvent. Consequently, the protein's native, folded conformation is stabilized. This stabilization is also linked to an increase in the surface tension of the water, further favoring the compact, native state of the protein.
Comparative Analysis of Protein Stability
The following tables summarize quantitative data on the stabilizing effects of this compound and common alternatives like sucrose (B13894), trehalose (B1683222), and sorbitol. The data is compiled from studies on model proteins under different stress conditions.
Table 1: Stability of Lactate Dehydrogenase (LDH) during Lyophilization and Storage
This table compares the efficacy of this compound (Isomalt) and sucrose in preserving the enzymatic activity of Lactate Dehydrogenase (LDH) during the freeze-drying process and subsequent storage.
| Stabilizer | Protein | Stress Condition | Parameter Measured | Result |
| This compound (Isomalt) | Lactate Dehydrogenase (LDH) | Freeze-drying & Storage (21 days at 16% RH) | % Activity Retained | After Freeze-Drying: Considerably lower than sucrose. After Storage: Significantly better retention than sucrose.[1] |
| Sucrose | Lactate Dehydrogenase (LDH) | Freeze-drying & Storage (21 days at 16% RH) | % Activity Retained | After Freeze-Drying: Almost complete activity retention. After Storage: Substantial loss of enzymatic activity.[1] |
Note: While this compound was less effective than sucrose in the initial cryo- and lyoprotection phase, it demonstrated superior performance in maintaining protein activity during long-term storage in the solid state.[1]
Table 2: Thermal Stability of Various Proteins in the Presence of Stabilizers
This table presents the change in thermal denaturation temperature (Tm), a key indicator of thermal stability, for different proteins in the presence of various stabilizers. A higher ΔTm indicates a greater stabilizing effect. Direct comparative data for this compound's effect on Tm is limited in the available literature; therefore, data for widely-used alternatives are presented.
| Stabilizer | Protein | Concentration | ΔTm (°C) |
| Trehalose | Ribonuclease A (RNase A) | 2 M | +18.0 |
| Sorbitol | Bovine Serum Albumin (BSA) | 40% (w/w) | +7.9 |
| Sorbitol | β-lactoglobulin | 50% (w/w) | +12.0 |
| Sucrose | Lysozyme | - | Increase observed |
| Trehalose | Lysozyme | - | Increase observed |
Visualization of Experimental Workflow and Stabilization Mechanism
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing protein stability and the conceptual mechanism of stabilization by preferential exclusion.
Detailed Experimental Protocols
The following are summaries of standard methodologies used to obtain the comparative data presented.
Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Objective: To determine the thermal denaturation midpoint (Tm) of a protein.
-
Protocol:
-
Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0). Prepare identical samples containing the desired concentration of the stabilizer (e.g., this compound, sucrose, trehalose). A reference sample containing only the buffer and stabilizer is also prepared.
-
Instrumentation: Use a differential scanning calorimeter. Load the protein sample into the sample cell and the corresponding buffer-stabilizer solution into the reference cell.
-
Thermal Scan: Heat the cells at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Analysis: The instrument measures the differential heat capacity between the sample and reference cells. The Tm is identified as the peak of the endothermic transition in the thermogram, representing the point where 50% of the protein is unfolded. The change in Tm (ΔTm) relative to the control (protein in buffer alone) indicates the degree of stabilization.
-
Enzyme Activity Assay for Functional Stability (Example: LDH)
-
Objective: To quantify the enzymatic activity of a protein after stress, such as lyophilization.
-
Protocol:
-
Sample Reconstitution: Reconstitute lyophilized protein samples containing different stabilizers in a suitable assay buffer to a known concentration.
-
Reaction Mixture: Prepare a reaction mixture specific to the enzyme. For LDH, this typically includes pyruvate (B1213749) and NADH in a buffered solution.
-
Assay Execution: Add a small volume of the reconstituted protein sample to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH, which is catalyzed by active LDH.
-
Data Analysis: The rate of change in absorbance is proportional to the LDH activity. The percentage of activity retained is calculated by comparing the activity of the stressed sample to that of a non-stressed control sample.
-
Circular Dichroism (CD) Spectroscopy for Structural Integrity
-
Objective: To assess the secondary structure of a protein and detect conformational changes.
-
Protocol:
-
Sample Preparation: Prepare protein solutions at a suitable concentration (e.g., 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer). Prepare parallel samples with the stabilizers of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Spectral Scan: Scan the samples in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Data Analysis: The resulting spectrum provides a signature of the protein's secondary structure. Alpha-helices, beta-sheets, and random coils have characteristic spectral features. A comparison of the spectra of the protein with and without stabilizers, or before and after stress, can reveal changes in the secondary structure, indicating potential denaturation or conformational alterations.[1]
-
Conclusion
This compound (Isomalt) demonstrates potential as a protein-stabilizing excipient, particularly for enhancing long-term storage stability of lyophilized formulations.[1] While direct comparative data on its effect on thermal stability (Tm) is not as readily available as for traditional sugars like sucrose and trehalose, its mechanism of action via preferential exclusion is well-understood. The choice of an optimal stabilizer is protein- and formulation-dependent. Therefore, it is recommended that researchers conduct comparative studies using the methodologies outlined above to determine the most effective stabilizer for their specific protein therapeutic.
References
A Comparative Guide to the Specificity of Enzymatic Assays for Palatinitol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Palatinitol, also known as isomalt, a widely used sugar substitute, is critical for quality control in food and pharmaceutical industries, as well as for metabolic and nutritional studies. While various analytical methods are available, enzymatic assays offer a high degree of specificity. This guide provides an objective comparison of an enzymatic assay for this compound with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Enzymatic Assay for this compound: A Focus on Specificity
The enzymatic quantification of this compound relies on the specific hydrolysis of the disaccharide into its constituent monosaccharides, followed by the specific measurement of one of the products. The key enzyme in this process is sucrase-isomaltase , which is known to hydrolyze the α-1,6-glycosidic bond in isomaltose, a component of this compound.
Principle of the Enzymatic Assay
The enzymatic assay for this compound is a two-step process:
-
Hydrolysis: this compound is hydrolyzed by sucrase-isomaltase into glucose, sorbitol, and mannitol (B672).
-
Quantification of Glucose: The amount of glucose released is then quantified using a specific enzymatic reaction, such as the glucose oxidase/peroxidase (GOPOD) assay. The absorbance of the resulting colored product is directly proportional to the glucose concentration, and thus to the original this compound concentration.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following table provides a comparative overview of the enzymatic assay with High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Enzymatic Assay | High-Performance Liquid Chromatography (HPLC-RID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Specific enzymatic hydrolysis of this compound followed by quantification of a reaction product (glucose). | Separation of analytes based on their affinity for a stationary phase, with detection based on changes in the refractive index of the eluent. | Separation of volatile derivatives of analytes based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Specificity | High, primarily dependent on the specificity of sucrase-isomaltase. Potential for cross-reactivity with other disaccharides needs to be validated. | Moderate, depends on the chromatographic separation of this compound from other sample components. Co-elution can be an issue. | High, provides structural information for analyte identification and can resolve isomeric forms. |
| Sensitivity | Moderate to high, depending on the sensitivity of the glucose detection method. | Moderate. | High. |
| Linearity (R²)¹ | Typically >0.99 | >0.997[1][2] | >0.99[3] |
| Limit of Detection (LOD)¹ | Dependent on glucose assay (e.g., GOPOD: 1.38 mg/L)[4] | 0.01–0.17 mg/mL[1][2] | 2.0 to 11.9 µg/L[4] |
| Limit of Quantification (LOQ)¹ | Dependent on glucose assay | 0.03–0.56 mg/mL[1][2] | Not explicitly found for this compound |
| Accuracy (% Recovery)¹ | Dependent on complete hydrolysis and glucose assay | Good (typically 95-105%)[5] | 92.1% to 124.7%[3] |
| Precision (% RSD)¹ | Good (typically <5%) | <5%[1][2] | Intra-assay: 6.8-12.9%, Inter-assay: 5.5-15.9%[3] |
| Sample Preparation | Simple, may require filtration or dilution. | Filtration and dilution are usually sufficient. | Requires derivatization to make the sugar alcohols volatile, which is a multi-step and time-consuming process. |
| Throughput | High, suitable for automation. | Moderate. | Low to moderate. |
| Instrumentation | Spectrophotometer or plate reader. | HPLC system with a refractive index detector. | GC system coupled with a mass spectrometer. |
| Cost | Relatively low instrument cost, but recurring cost for enzymes and reagents. | Moderate instrument cost. | High instrument cost. |
¹ Performance characteristics can vary depending on the specific method, instrument, and sample matrix.
Experimental Protocols
Enzymatic Assay for this compound
This protocol describes a plausible method based on the known enzymatic activities. Note: This protocol should be validated for the specific sample matrix and enzyme source.
1. Materials:
-
Sucrase-isomaltase enzyme preparation
-
D-Glucose Assay Kit (GOPOD Format, e.g., from Megazyme)[6][7][8][9][10]
-
This compound standard solution
-
Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 6.0)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Sample Preparation: Dilute the sample containing this compound with sodium acetate buffer to a concentration within the linear range of the glucose assay.
-
Enzymatic Hydrolysis:
-
To a microcentrifuge tube, add 100 µL of the diluted sample or this compound standard.
-
Add a defined amount of sucrase-isomaltase solution.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes) to ensure complete hydrolysis of this compound.
-
Prepare a sample blank by adding the buffer instead of the enzyme solution.
-
-
Glucose Quantification (using a GOPOD assay kit):
-
Follow the manufacturer's instructions for the D-Glucose Assay Kit.
-
Typically, an aliquot of the hydrolysate is mixed with the GOPOD reagent.
-
Incubate at a specified temperature (e.g., 40-50°C) for a set time (e.g., 20 minutes).
-
Measure the absorbance at 510 nm.
-
-
Calculation: Calculate the glucose concentration from a standard curve. The this compound concentration is then calculated based on the stoichiometry of the hydrolysis reaction.
3. Specificity Validation:
To validate the specificity of the enzymatic assay, it is crucial to test for cross-reactivity with other structurally similar sugar alcohols that may be present in the sample.
-
Prepare solutions of maltitol, sorbitol, and mannitol at concentrations comparable to the expected this compound concentration.
-
Subject these solutions to the same enzymatic hydrolysis and glucose quantification procedure.
-
A negligible increase in absorbance compared to the blank would indicate high specificity of the sucrase-isomaltase for this compound under the assay conditions.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector.
2. Chromatographic Conditions:
-
Column: A column suitable for sugar alcohol analysis, such as a Shodex SUGAR SP0810 (300 x 8.0 mm) column.[1][2]
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify using a calibration curve generated from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
-
GC system equipped with an autosampler, a suitable capillary column, and a mass spectrometer detector.
2. Derivatization Procedure (Oximation-Silylation): [11]
-
Dry a known amount of the sample.
-
Add a solution of O-methylhydroxylamine hydrochloride in pyridine (B92270) and heat to form oximes.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to separate the derivatized sugar alcohols. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.
4. Procedure:
-
Standard Preparation: Prepare and derivatize a series of this compound standards.
-
Sample Preparation: Derivatize the samples as described above.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Identify the derivatized this compound peaks based on their retention times and mass spectra. Quantify using a calibration curve generated from the peak areas of the standards.
Visualizing the Methodologies
To further clarify the workflows and the principle behind the enzymatic assay's specificity, the following diagrams are provided.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 6. D-Glucose Assay Kit GOPOD Format for analysis of D-Glucose | Megazyme [megazyme.com]
- 7. D-Glucose Assay Kit (GOPOD Format) [neogen.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. thermalindo.com [thermalindo.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Palatinitol Synthesis: An Evaluation of Performance from Different Production Routes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of Palatinitol (also known as Isomalt) synthesized through various routes, focusing on the impact of different biocatalysts and chemical catalysts on the final product's performance. By presenting supporting experimental data, detailed methodologies, and visual representations of the synthesis pathways, this document aims to provide a comprehensive resource for professionals in research and drug development.
This compound, a sugar substitute widely used in the pharmaceutical and food industries, is a mixture of two diastereomeric disaccharide alcohols: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[1][2] Its production is a two-stage process involving the enzymatic isomerization of sucrose (B13894) to isomaltulose, followed by the catalytic hydrogenation of isomaltulose.[1][3][4] The choice of enzyme and catalyst in these respective stages can significantly influence the yield, purity, and the final ratio of the GPM and GPS diastereomers, thereby affecting the physicochemical properties of the this compound.[2][5]
Comparative Analysis of this compound Synthesis Routes
The performance of this compound synthesis is critically dependent on the efficiency of both the enzymatic isomerization and the catalytic hydrogenation steps. The following tables summarize quantitative data from various studies, offering a comparative overview of different production strategies.
Table 1: Performance of Different Biocatalysts in Isomaltulose Production
The initial enzymatic conversion of sucrose to isomaltulose is a key determinant of the overall yield and purity of the final this compound product. A variety of microorganisms and their isolated enzymes, often in immobilized form for enhanced stability and reusability, are employed for this purpose.[6]
| Biocatalyst Type | Microorganism Source | Substrate Concentration (g/L) | Reaction Time (h) | Isomaltulose Yield (g/g) | Isomaltulose Purity (%) |
| Immobilized SIase | Yarrowia lipolytica | 800 (beet molasses) | 10 | 0.94 | 85.8 |
| Immobilized Cells | Corynebacterium glutamicum | 500 | 11 | - | - |
| Immobilized SIase | Recombinant E. coli | - | - | 0.96 | >90 |
| Immobilized Cells | Erwinia sp. D12 | 500 | - | >0.55 | - |
| Immobilized Cells | Serratia plymuthica | - | - | - | 71.04 (conversion) |
Data synthesized from multiple sources. The yield and purity can vary based on specific process conditions.
Table 2: Influence of Hydrogenation Catalyst on this compound Characteristics
The subsequent catalytic hydrogenation of isomaltulose determines the final diastereomeric composition (GPM:GPS ratio) of this compound. Different catalysts and reaction conditions can favor the formation of one diastereomer over the other.[7]
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Isomaltulose Conversion (%) | GPM:GPS Ratio |
| Raney Nickel | - | 60-150 | 1-2 | >99 | Approx. 1:1 |
| Ruthenium (Ru) | Inert Support | 80-130 | <5 | High | 38:62 to 62:38 |
| Nickel-Copper | - | 110-120 | 0.5-0.7 | >99.8 | Not specified |
Data synthesized from multiple sources. The GPM:GPS ratio is a critical parameter influencing the physicochemical properties of the final product.
Experimental Protocols
Detailed methodologies for the key experimental stages of this compound synthesis and analysis are provided below.
Protocol 1: Enzymatic Synthesis of Isomaltulose using Immobilized Sucrose Isomerase
This protocol describes a general procedure for the enzymatic conversion of sucrose to isomaltulose using an immobilized enzyme.
Materials:
-
Immobilized sucrose isomerase (e.g., from Yarrowia lipolytica or recombinant E. coli)
-
Sucrose
-
Citrate-phosphate buffer (pH 5.5-6.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a concentrated sucrose solution (e.g., 500-800 g/L) in the citrate-phosphate buffer.
-
Introduce the immobilized enzyme beads into the sucrose solution within the reaction vessel.
-
Maintain the reaction temperature at 35-40°C and the pH at 5.5-6.0 for the duration of the reaction (typically 10-12 hours).
-
Monitor the conversion of sucrose to isomaltulose using analytical techniques such as HPLC.
-
Upon reaching the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The resulting isomaltulose solution can then be purified and concentrated for the subsequent hydrogenation step.
Protocol 2: Catalytic Hydrogenation of Isomaltulose
This protocol outlines a general method for the hydrogenation of isomaltulose to this compound.
Materials:
-
Purified isomaltulose solution
-
Hydrogenation catalyst (e.g., Raney Nickel or a supported Ruthenium catalyst)
-
High-pressure autoclave reactor
-
Hydrogen gas
Procedure:
-
Charge the autoclave with the isomaltulose solution and the selected catalyst. The catalyst loading is typically a small percentage of the isomaltulose weight.
-
Seal the reactor and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-5 MPa).
-
Heat the reactor to the target temperature (e.g., 80-150°C) while stirring.
-
Maintain these conditions for the required reaction time (typically 2-4 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
The resulting this compound solution can be further purified, concentrated, and crystallized.
Protocol 3: HPLC Analysis of this compound Diastereomers (GPM and GPS)
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of 1,1-GPM and 1,6-GPS in the final product.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Column: A strong cation-exchange resin column (e.g., calcium form, 300 mm x 7.8 mm).
Chromatographic Conditions:
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80-85°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of 1,1-GPM and 1,6-GPS of known concentrations in deionized water.
-
Prepare the this compound sample by dissolving a known amount in deionized water.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for 1,1-GPM and 1,6-GPS based on their retention times (typically, 1,6-GPS elutes before 1,1-GPM).
-
Quantify the amount of each diastereomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Visualizing the Synthesis and Analysis Workflow
The following diagrams, created using the DOT language, illustrate the key processes in this compound synthesis and analysis.
Caption: Overall workflow for this compound synthesis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The synthesis of this compound is a well-established industrial process, yet the selection of specific enzymes and catalysts offers significant opportunities for process optimization and tailoring of the final product's characteristics. As demonstrated by the compiled data, the choice of biocatalyst in the isomerization step can influence the yield and purity of the isomaltulose intermediate. Furthermore, the conditions and catalyst employed in the hydrogenation stage have a direct impact on the diastereomeric ratio of GPM to GPS, which in turn affects the physicochemical properties of the this compound, such as solubility and hygroscopicity. For researchers and drug development professionals, a thorough understanding of these synthesis parameters is crucial for selecting or developing a this compound product with the optimal characteristics for a given pharmaceutical formulation. The provided experimental protocols and analytical methods serve as a foundation for the in-house evaluation and quality control of this compound from various sources.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. CN101597309B - Method for preparing isomalt from isomaltulose - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]
A Comparative Analysis of Palatinitol (Isomalt) and Xylitol: Sweetness and Functionality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sugar substitutes, Palatinitol, commercially known as Isomalt, and Xylitol (B92547) stand out for their widespread use in food, pharmaceutical, and nutraceutical industries. Both polyols, or sugar alcohols, offer distinct advantages over sucrose (B13894), particularly for diabetic-friendly and non-cariogenic product formulations. This guide provides an objective comparison of their sweetness profiles and functional properties, supported by available data and experimental insights.
Quantitative Comparison of Physicochemical and Metabolic Properties
The following table summarizes the key quantitative differences between this compound (Isomalt) and Xylitol.
| Property | This compound (Isomalt) | Xylitol | Sucrose (for reference) |
| Relative Sweetness | 0.4 - 0.6 | ~1.0 | 1.0 |
| Caloric Value (kcal/g) | ~2.0[1][2][3][4] | ~2.4[5][6][7] | 4.0 |
| Glycemic Index (GI) | 2[8][9][10] | 7 - 12[5][6][11][12][13][14] | 60 - 70[6] |
| Dental Health | Non-cariogenic[1][15] | Non-cariogenic, actively inhibits Streptococcus mutans[16][17][18] | Cariogenic |
| Hygroscopicity | Low[3][7][19][20] | High[20][21] | High |
| Cooling Effect | Minimal[1][19] | Pronounced[7][19] | None |
Sweetness Profile
Xylitol is notable for having a sweetness level comparable to sucrose, making it a straightforward substitute in many formulations without the need for additional high-intensity sweeteners.[5][7] In contrast, this compound (Isomalt) is approximately half as sweet as sucrose.[1][3][7] This lower sweetness can be advantageous in applications where an overpowering sweet taste is undesirable. It can also be blended with high-intensity sweeteners to achieve a sweetness profile similar to sugar.[1]
Functional Properties
Food Technology and Pharmaceutical Formulation:
This compound's low hygroscopicity, meaning it does not readily attract moisture, makes it an excellent choice for hard candies, coatings, and baked goods, as it prevents stickiness and crystallization.[3][7] Its high heat stability is also a significant advantage in manufacturing processes that require high temperatures.[3][7]
Xylitol, on the other hand, is highly hygroscopic, which can be beneficial in products requiring moisture retention.[20][21] Its most notable functional property is its significant cooling effect, which is highly desirable in mints, chewing gum, and oral care products.[7][19]
Dental Health:
Both this compound and Xylitol are considered "tooth-friendly" as they are not readily fermented by oral bacteria into acids that cause tooth decay.[1][15][16][18] However, Xylitol exhibits an additional, active role in dental health by inhibiting the growth of Streptococcus mutans, the primary bacteria responsible for dental caries.[16][17] This is achieved through a "futile metabolic cycle" where the bacteria expend energy to take up xylitol but cannot metabolize it, thus hindering their growth and acid production.[17]
Metabolic and Physiological Effects
Glycemic Response and Caloric Value:
Both sugar alcohols have a minimal impact on blood glucose and insulin (B600854) levels, making them suitable for individuals with diabetes.[1][6][13] this compound has a very low glycemic index of 2.[8][9][10] Xylitol's glycemic index is slightly higher, reported to be between 7 and 12.[5][6][11][12][13]
In terms of caloric content, this compound provides approximately 2.0 kcal/g, while Xylitol offers about 2.4 kcal/g.[1][2][3][4][5][6][7] This is significantly lower than sucrose, which contains 4.0 kcal/g.[6]
Digestive Tolerance:
As with all polyols, excessive consumption of both this compound and Xylitol can lead to gastrointestinal discomfort, such as bloating and a laxative effect.[5] this compound is generally considered to have better digestive tolerance due to its slower absorption.[10]
Experimental Protocols
Detailed methodologies for the cited data are often proprietary to the conducting research bodies. However, a general overview of the experimental protocols used to determine these key parameters is provided below.
Sensory Analysis for Sweetness:
-
Objective: To determine the relative sweetness of this compound and Xylitol compared to a sucrose reference.
-
Methodology: A trained sensory panel is presented with aqueous solutions of varying concentrations of the test sweetener and a reference sucrose solution. Panelists are asked to rate the sweetness intensity of each solution using a labeled magnitude scale or by a two-alternative forced-choice (2-AFC) method to determine the point of subjective equality. The results are then used to calculate the relative sweetness.
Glycemic Index Determination:
-
Objective: To measure the postprandial blood glucose response to this compound and Xylitol.
-
Methodology: Following an overnight fast, human subjects ingest a test food containing a specific amount of the sugar alcohol. Blood samples are taken at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) to measure blood glucose levels. The incremental area under the blood glucose response curve (iAUC) is calculated and compared to the iAUC of a reference food (glucose or white bread), which is assigned a GI of 100.
In Vitro Dental Caries Studies:
-
Objective: To assess the non-cariogenic properties of this compound and Xylitol.
-
Methodology: A common method involves incubating a culture of Streptococcus mutans with the test sweetener and a positive control (sucrose). The pH of the culture medium is monitored over time. A significant drop in pH indicates acid production and cariogenic potential. Another method involves biofilm models where the effect of the sweetener on the growth and acid production of oral bacteria within a simulated plaque environment is assessed.[17]
Metabolic Pathways
The metabolic fates of this compound and Xylitol differ significantly, influencing their caloric value and physiological effects.
This compound (Isomalt) Metabolism
This compound is a mixture of two disaccharide alcohols, 1,6-GPS and 1,1-GPM. It is only partially hydrolyzed in the small intestine into its constituent monosaccharides and their corresponding sugar alcohols (glucose, sorbitol, and mannitol).[22] The majority of ingested this compound passes to the large intestine, where it is fermented by gut bacteria into short-chain fatty acids (SCFAs).[22]
Xylitol Metabolism
Absorbed Xylitol is primarily metabolized in the liver. It is converted to D-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway.[5] A significant portion of ingested xylitol is not absorbed in the small intestine and is fermented by gut bacteria.[5]
Conclusion
This compound (Isomalt) and Xylitol are both valuable sugar substitutes with distinct profiles. This compound's low hygroscopicity, excellent stability, and lower sweetness make it ideal for hard candies and baked goods. Xylitol's sucrose-like sweetness, pronounced cooling effect, and active anti-caries properties position it as a preferred ingredient in chewing gum, mints, and oral care products. The choice between these two polyols will ultimately depend on the specific functional and sensory requirements of the final product formulation. Researchers and developers are encouraged to consider these comparative data points to optimize their product development processes.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. Facts About Polyols: Isomalt [polyols.org]
- 3. The Sweetener Book [sweetenerbook.com]
- 4. craicfoods.com [craicfoods.com]
- 5. Xylitol - Wikipedia [en.wikipedia.org]
- 6. Xylitol: Everything You Need to Know [healthline.com]
- 7. nbinno.com [nbinno.com]
- 8. Isomalt on a keto diet, allowed or not, macronutrients (calories, proteins, fats, carbohydrates), vitamins and minerals, metabolic index values – Keto, LCHF: Recipes, Rules, Description [o-keto.com]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. Isomalt DC, Xylitol DC, Sorbitol DC [health-ingredients.com]
- 11. naturallysweet.com.au [naturallysweet.com.au]
- 12. All About Xylitol - Woodlands Pediatric Dentistry [twkidsdentist.com]
- 13. mouthology.com [mouthology.com]
- 14. What Are Sugar Alcohols, and Are They a Healthy Sugar Swap? [healthline.com]
- 15. caringsunshine.com [caringsunshine.com]
- 16. What is the mechanism of Xylitol? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Tooth-Friendly Sweeteners: A Guide to Xylitol, Sorbitol, Malitol, and Isomalt [walbridgedental.com]
- 19. whatsugar.com [whatsugar.com]
- 20. benchchem.com [benchchem.com]
- 21. hsfbiotech.com [hsfbiotech.com]
- 22. benchchem.com [benchchem.com]
Inter-laboratory Validation of Palatinitol Quantification Methods: A Comparative Guide
Introduction
Palatinitol, also known as Isomalt, is a sugar substitute widely used in the food and pharmaceutical industries for its sugar-like physical properties and health benefits, such as a low impact on blood sugar levels.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of two common analytical methodologies for the quantification of this compound: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
While a formal inter-laboratory validation study for this compound quantification is not publicly available, this document presents a proposed framework for such a study. It compiles typical performance data from validated methods for this compound and structurally similar sugar alcohols to offer a valuable resource for laboratories seeking to establish, validate, or compare their analytical protocols.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical technique for this compound quantification is critical for achieving accurate and reproducible results. The following table summarizes the typical performance characteristics of HPAEC-PAD and GC-MS based on published validation data for sugar alcohols.
| Validation Parameter | HPAEC-PAD | GC-MS (after derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 3% | < 5% |
| Inter-day Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Sample Throughput | Moderate | Lower (due to derivatization) |
| Selectivity | High for carbohydrates | Very high (mass-based detection) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and comparable analytical results across different laboratories.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly selective for carbohydrates and does not require derivatization.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in deionized water.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solution. The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 10-25 µL.
3. Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a silver/silver chloride reference electrode.
-
Waveform: A multi-step potential waveform optimized for the detection of sugar alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural confirmation but requires a derivatization step to increase the volatility of this compound.
1. Sample Preparation and Derivatization: [2]
-
Accurately weigh a known amount of the dried sample.
-
Dissolve the sample in a suitable solvent like pyridine.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the sample solution.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.[2]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: An Agilent 5977A MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring specific ions for the derivatized this compound.
Mandatory Visualizations
Proposed Inter-Laboratory Validation Workflow
The following diagram illustrates a proposed workflow for an inter-laboratory validation study of a this compound quantification method.
Logical Flow of Method Comparison
This diagram outlines the logical steps involved in comparing the two analytical methods for this compound quantification.
Disclaimer: The information provided in this document is intended for research and scientific purposes. The experimental protocols and performance data are based on established analytical principles and published literature for similar compounds and should be adapted and validated by the user for their specific application.
References
Comparative review of polyol excipients including Palatinitol.
A Comparative Review of Polyol Excipients in Pharmaceutical Formulations, with a Focus on Palatinitol (Isomalt)
This guide provides a comprehensive comparison of key polyol excipients used in the pharmaceutical industry, with a detailed focus on this compound (Isomalt). It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on experimental data.
Polyols, or sugar alcohols, are versatile excipients widely used in various dosage forms as diluents, binders, sweetening agents, and stabilizers.[1] The selection of an appropriate polyol is critical for the final product's stability, manufacturability, and efficacy. This guide compares the physicochemical and functional properties of this compound with other common polyols, including sorbitol, mannitol (B672), xylitol (B92547), and lactitol.
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of an excipient determine its suitability for specific pharmaceutical applications. The following tables summarize the key physicochemical characteristics of this compound and other selected polyols.
Table 1: General Physicochemical Properties of Selected Polyol Excipients
| Property | This compound (Isomalt) | Sorbitol | Mannitol | Xylitol | Lactitol |
| Molecular Formula | C₁₂H₂₄O₁₁ | C₆H₁₄O₆ | C₆H₁₄O₆ | C₅H₁₂O₅ | C₁₂H₂₄O₁₁ |
| Molecular Weight ( g/mol ) | 344.31[2] | 182.17[3] | 182.17 | 152.15 | 344.31 |
| Melting Point (°C) | 145-150[4] | 95 | 165-168 | 92-96 | 146 |
| Solubility in Water ( g/100 mL at 20-25°C) | ~24.5 | ~220 | ~22 | ~169 | ~57 |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | 0.6 | 0.5 | 1.0 | 0.3-0.4[5] |
| Cooling Effect | Mild | Mild | Strong | Very Strong | Mild |
| Glycemic Index | 2 | 9 | 2 | 13 | 3 |
| Caloric Value (kcal/g) | 2.0 | 2.6 | 1.6 | 2.4 | 2.0 |
Table 2: Comparative Hygroscopicity of Polyol Excipients
Hygroscopicity is a critical parameter influencing the stability and handling of pharmaceutical formulations. Low hygroscopicity is desirable for moisture-sensitive active pharmaceutical ingredients (APIs).
| Relative Humidity (%) | This compound (% Moisture Gain) | Sorbitol (% Moisture Gain) | Mannitol (% Moisture Gain) | Xylitol (% Moisture Gain) |
| 20 | < 0.1 | ~0.2 | < 0.1 | ~0.1 |
| 40 | ~0.1 | ~0.3 | < 0.1 | ~0.2 |
| 60 | ~0.2 | ~0.8 | ~0.1 | ~0.3 |
| 80 | ~0.8 | >20 | ~0.2 | >15 |
| 90 | ~2.0 | >30 | ~0.3 | >25 |
Note: Data is compiled from various sources and represents typical values. Actual values may vary based on the specific grade, particle size, and crystalline form of the excipient.
This compound and mannitol exhibit low hygroscopicity, making them suitable for formulations where moisture control is critical.[6] In contrast, sorbitol and xylitol are highly hygroscopic.[3][7]
Functional Properties in Solid Dosage Forms
The performance of polyols in solid dosage forms, such as tablets, is highly dependent on their mechanical properties.
Table 3: Comparative Functional Properties in Solid Dosage Forms
| Property | This compound (Isomalt) | Sorbitol | Mannitol | Xylitol | Lactitol |
| Compressibility | Good, especially agglomerated grades | Sufficient | Good, with some grades showing excellent performance[8] | Good | Directly compressible grades available[9] |
| Lubricant Sensitivity | Low | Higher, can have a capping tendency | Low | Moderate | Low |
| API Compatibility | Generally inert and stable | Generally inert, but its hygroscopicity can be a concern for moisture-sensitive APIs | Highly inert and compatible with many APIs | Generally inert | Generally inert |
| Suitability for Direct Compression | Yes, especially agglomerated grades | Yes, specific grades are available | Yes, widely used for direct compression[6] | Yes, granular forms are available[10] | Yes, a direct-compression form is available[9] |
| Application in Chewable/ODTs | Excellent due to pleasant mouthfeel and low negative heat of solution | Used in chewable tablets | Excellent choice for ODTs due to its pleasant taste and low hygroscopicity | Excellent for its strong cooling effect and sweetness[10] | Used in chewable tablets |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of excipient performance.
Determination of Equilibrium Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of polyols.
-
Preparation of Solutions: Prepare saturated solutions of the polyol in deionized water at a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Equilibration: Agitate the solutions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] The system should be visually inspected to confirm the presence of undissolved solid.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant, taking care not to disturb the solid phase. The sample should be immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Analyze the concentration of the dissolved polyol in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD).
-
Calculation: The solubility is expressed as g/100 mL or mg/mL of the solvent.
Hygroscopicity Analysis by Dynamic Vapor Sorption (DVS)
DVS is a standard method for quantifying the hygroscopicity of powdered materials.
-
Sample Preparation: Place a known mass of the polyol sample (e.g., 10-20 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., from 0% to 90% RH in 10% increments) and then decreasing it back to 0% RH.
-
Data Analysis: The change in mass at each RH step is recorded. The results are plotted as the percentage change in mass versus RH to generate a sorption-desorption isotherm.
Compressibility Analysis using Heckel and Kawakita Equations
Compressibility is evaluated by analyzing the densification of the powder under pressure.[12]
-
Powder Preparation: Use the polyol powder as received or after sieving to obtain a specific particle size range.
-
Compression: Compress the powder using a compaction simulator or a universal testing machine equipped with a die and punches at various compression pressures.[13] Record the applied pressure and the corresponding powder bed height (in-die) or the resulting tablet thickness (out-of-die).
-
Heckel Analysis: Plot the natural logarithm of the reciprocal of the powder porosity (ln(1/ε)) against the applied compression pressure (P). The yield pressure (Py), an indicator of the material's plasticity, is calculated from the slope of the linear region of the Heckel plot. A lower yield pressure indicates greater plasticity.[14]
-
Kawakita Analysis: Plot the ratio of the compression pressure to the degree of volume reduction (P/C) against the compression pressure (P). The constants 'a' (related to the total volume reduction) and '1/b' (related to the pressure required to achieve half of the total volume reduction) are determined from the linear plot.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties and stability of the polyols.[15]
-
Sample Preparation: Accurately weigh a small amount of the polyol sample (e.g., 5-10 mg) into an aluminum pan.
-
DSC Analysis: Heat the sample in the DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C). The melting point is determined from the endothermic peak of the DSC thermogram.[16]
-
TGA Analysis: Heat the sample in the TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a wider temperature range (e.g., 25 °C to 600 °C). The TGA curve shows the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.
Mandatory Visualizations
Polyol Metabolism Pathway
The polyol pathway is a two-step metabolic process that converts glucose to fructose.[17][18] This pathway is particularly relevant for sorbitol.
Diagram of the Polyol Metabolic Pathway.
Experimental Workflow for Polyol Excipient Characterization
This diagram illustrates a typical workflow for the comprehensive characterization of a polyol excipient.
Experimental workflow for polyol characterization.
Conclusion
The selection of a polyol excipient is a critical decision in pharmaceutical formulation development. This compound (Isomalt) offers a favorable combination of properties, including low hygroscopicity, good compressibility, and high stability, making it an excellent choice for a wide range of solid dosage forms, particularly for moisture-sensitive APIs and orally disintegrating tablets.
Mannitol also demonstrates excellent performance with low hygroscopicity and good compressibility. Sorbitol and xylitol, while offering benefits such as high solubility and a strong cooling effect, are more hygroscopic, which may limit their application with certain APIs. Lactitol provides another viable option, especially with the availability of directly compressible grades.
Ultimately, the optimal choice of a polyol excipient will depend on the specific requirements of the API, the desired dosage form characteristics, and the manufacturing process. The data and protocols presented in this guide provide a foundation for making an informed decision based on scientific evidence.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isomalt | 64519-82-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]
- 7. easybuyingredients.com [easybuyingredients.com]
- 8. tabletingtechnology.com [tabletingtechnology.com]
- 9. phexcom.com [phexcom.com]
- 10. Pharmaceutical Excipients - Xylitol [healtangcare.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
- 13. EXCIPIENT COMPACTION STUDY - Developing a Reliable Controlled-Release Polymer Using a Compaction Simulator [drug-dev.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Polyol pathway - Wikipedia [en.wikipedia.org]
- 18. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Validation of Analytical Methods for the Detection of Palatinitol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of impurities in Palatinitol (also known as Isomalt). The objective is to offer a detailed overview of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Thin-Layer Chromatography (TLC) with densitometry, and Gas Chromatography-Mass Spectrometry (GC-MS) to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method for impurity profiling is a critical step in drug development and quality control. The following table summarizes the key performance parameters of the three primary methods for this compound impurity analysis. This data, compiled from various studies, allows for an objective comparison of their sensitivity, linearity, and precision.
| Parameter | HPLC-RID | TLC-Densitometry | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL for various sugars and polyols[1] | ~60 ng/spot (for representative compounds)[2] | 2.0 - 11.9 µg/L for various sugars and sugar alcohols[3] |
| Limit of Quantitation (LOQ) | 0.03 - 0.56 mg/mL for various sugars and polyols[1] | ~180 ng/spot (for representative compounds)[2] | Not explicitly stated for this compound impurities, but quantifiable at low µg/L levels[3] |
| Linearity (R²) | >0.997 for a concentration range of 0.1–5 mg/mL[1] | Typically >0.99 for a defined concentration range[2][4] | Typically >0.99 for a defined concentration range[5] |
| Precision (RSD%) | <5% (Repeatability)[1] | <2% (Intra-day and Inter-day for representative compounds) | 0.7% - 4.3% (for various sugars and sugar alcohols)[3] |
| Primary Impurities Detected | Mannitol (B672), Sorbitol, Reducing Sugars[6] | Mannitol, Sorbitol, and other related substances | Mannitol, Sorbitol, and other volatile sugar alcohols[3][7] |
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy are paramount in analytical chemistry. This section provides detailed experimental protocols for the three discussed methods, based on established and validated procedures.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the quantitative analysis of sugars and polyols that do not possess a UV chromophore.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID), isocratic pump, autosampler, and column oven.[8]
Chromatographic Conditions:
-
Column: A column suitable for sugar and sugar alcohol analysis, such as a Shodex SUGAR SP0810 (300 mm x 8.0 mm) or similar lead-based column, is recommended.[1]
-
Mobile Phase: Degassed, deionized water is typically used as the mobile phase.[1]
-
Flow Rate: A flow rate of 0.5 mL/min is commonly employed.[1]
-
Column Temperature: The column is maintained at an elevated temperature, typically 80°C, to improve peak shape and resolution.[1]
-
Injection Volume: 20 µL.[1]
-
Detector Temperature: The RID temperature should be maintained close to the column temperature.
Sample Preparation:
-
Standard Solutions: Prepare a stock standard solution of this compound and its potential impurities (e.g., mannitol, sorbitol) of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC) with Densitometry
TLC is a versatile and cost-effective technique for the qualitative and semi-quantitative analysis of impurities. When coupled with a densitometer, it can provide accurate quantitative results.
Materials and Reagents:
-
TLC plates (e.g., Silica gel 60 F254).
-
Developing chamber.
-
Densitometer capable of scanning at a suitable wavelength.
-
Spotting device (e.g., capillary tubes or automated spotter).
-
Appropriate solvents for the mobile phase.
Procedure:
-
Plate Preparation: Activate the TLC plate by heating at 110°C for 30 minutes.[9]
-
Sample Application: Apply known volumes of the standard and sample solutions as bands onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. A common mobile phase for sugar alcohols is a mixture of ethyl acetate, pyridine (B92270), and water.[10] Allow the solvent front to migrate a sufficient distance up the plate.
-
Visualization: After development, dry the plate. For sugar alcohols, visualization can be achieved by spraying with a suitable reagent (e.g., a solution of potassium permanganate (B83412) or a specific sugar-staining reagent) followed by heating.[11]
-
Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance of the visualized spots. Quantify the impurities by comparing the peak areas of the sample to those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For non-volatile sugar alcohols like this compound impurities, a derivatization step is required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for sugar analysis (e.g., a dimethylpolysiloxane column).[5]
Procedure:
-
Derivatization: The hydroxyl groups of the sugar alcohols must be derivatized to increase their volatility. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[12]
-
Dry a known amount of the sample and standards.
-
Add pyridine and the silylating reagent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to separate the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-600).
-
-
Quantification: Identify impurities based on their retention times and mass spectra. Quantify by comparing the peak areas of the impurities in the sample to those of the derivatized standards.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows for the validation of an analytical method for this compound impurity detection.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC-RID analysis of this compound impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.arca.fiocruz.br [api.arca.fiocruz.br]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. scribd.com [scribd.com]
- 7. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 10. usp.org [usp.org]
- 11. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Palatinitol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of Palatinitol, also known as Isomalt, a substance widely used in pharmaceutical and research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a sugar alcohol generally recognized as a non-hazardous substance.[1][2] However, proper disposal procedures are contingent on whether the material is contaminated and the quantities involved.
Immediate Safety and Handling
Before proceeding with disposal, ensure that standard laboratory safety protocols are observed:
-
Personal Protective Equipment (PPE): Always wear protective gloves and chemical safety goggles.[1] In instances where dust generation is possible, a dust mask is recommended.[1]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of this compound dust.[1]
-
Spill Management: In the event of a spill, promptly sweep up the material, taking care to avoid creating dust.[1] The collected material should be placed in a suitable container for disposal.[1] The spill area should be thoroughly cleaned after collection.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is determined by its purity and volume.
1. Uncontaminated this compound:
-
Small Quantities: For small amounts of pure, uncontaminated this compound, disposal in the regular trash is generally acceptable.[1] However, it is imperative to first consult your institution's specific waste management guidelines and local regulations.[1]
-
Large Quantities: For the disposal of larger quantities of uncontaminated this compound, it is best practice to contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
2. Contaminated this compound:
-
If this compound has been mixed or has come into contact with hazardous materials, it must be treated as hazardous waste.[1]
-
The disposal protocol will be dictated by the nature of the contaminants.[1]
-
Contaminated this compound should be collected in a designated, properly labeled hazardous waste container.
-
The material must be offered to a licensed hazardous material disposal company for appropriate treatment and disposal.[1]
3. Disposal of Packaging:
-
Empty containers of uncontaminated this compound can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
-
Contaminated packaging must be disposed of in the same manner as the hazardous material it contained.[1]
Quantitative Data
While this compound is generally considered safe, the following table summarizes available data.
| Property | Value |
| Chemical Stability | Stable under recommended storage conditions.[2] |
| Hazard Classification | Not classified as a hazardous substance or mixture.[2][3] |
| Environmental Impact | Not classified as environmentally hazardous. However, large or frequent spills may have a harmful effect on the environment.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Palatinitol (Isomalt)
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Palatinitol (also known as Isomalt). Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is generally considered a non-hazardous substance. However, potential risks include:
-
Inhalation : May cause respiratory tract irritation.[1]
-
Skin and Eye Contact : May cause irritation upon contact.[1][2]
-
Dust Explosion : The accumulation of fine dust can create a risk of dust explosion.[3]
-
Burns : Molten this compound is extremely hot and can cause severe burns.[4][5]
Personal Protective Equipment (PPE) Requirements
The following table outlines the recommended personal protective equipment for handling this compound in various laboratory settings.
| Situation | Required PPE | Purpose |
| Handling Powder | Safety glasses with side shields or goggles[2][6] | Protects eyes from dust particles. |
| Nitrile or neoprene gloves[7] | Prevents skin contact and irritation. | |
| Lab coat or disposable gown[7] | Protects clothing and skin from dust. | |
| NIOSH/MSHA approved respirator (if ventilation is inadequate)[1] | Prevents inhalation of fine dust particles. | |
| Handling Molten this compound | Chemical splash goggles and a face shield[8] | Protects eyes and face from splashes of hot liquid. |
| Heavy-duty rubber or silicone gloves (multiple pairs recommended)[4][5] | Protects hands from severe burns. | |
| Long-sleeved, heat-resistant gown[4][5] | Protects arms and body from splashes. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]
2. Handling Powdered this compound:
-
Work in a well-ventilated area. Use a fume hood or other local exhaust ventilation to minimize dust in the air.[1][2]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Avoid actions that generate dust.
-
After handling, wash hands thoroughly with soap and water.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
For small spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[2][9]
-
Ventilate the spill area and wash the surface after the material has been collected.[9]
Disposal Plan
The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.
-
Uncontaminated this compound:
-
Small Quantities: May generally be disposed of in the regular trash. However, it is crucial to consult and adhere to your institution's specific waste management guidelines and local regulations.[9]
-
Large Quantities: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for guidance.[9]
-
-
Contaminated this compound:
-
If this compound is mixed or has come into contact with hazardous materials, it must be treated as hazardous waste.[9]
-
The disposal protocol will be determined by the nature of the contaminants.[9]
-
Dispose of the contaminated material through a licensed hazardous material disposal company.[9]
-
Any packaging that has been in contact with the contaminated material should be disposed of in the same manner as the hazardous material itself.[9]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. foodsweeteners.com [foodsweeteners.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemos.de [chemos.de]
- 4. cakersparadise.com.au [cakersparadise.com.au]
- 5. Isomalt Basics for Home Bakers - All About Isomalt [cupcakeproject.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
